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  • Product: 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole
  • CAS: 866149-25-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Physicochemical and Chemical Properties of 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the physical and chemical properties of the novel compound 2-{[(3-Chlorobenzoyl)oxy]ethan...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the physical and chemical properties of the novel compound 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole. Due to the limited availability of direct experimental data for this specific 3-chloro isomer, this document leverages data from its close structural analog, 2-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole, in conjunction with established principles of organic chemistry to project its characteristics. The guide details a plausible synthetic pathway, predicted physicochemical parameters, and expected spectral data. Furthermore, it outlines detailed, self-validating experimental protocols for its synthesis and characterization, providing a robust framework for researchers in the field of medicinal chemistry and drug development.

Introduction

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer agents.[1][2] The introduction of various substituents onto the thiazole nucleus allows for the fine-tuning of its pharmacological profile. The title compound, 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole, represents a novel derivative incorporating a 3-chlorobenzoyl moiety, a substitution pattern known to influence the electronic and steric properties of molecules, potentially impacting their biological activity.

This guide serves as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this compound. By providing a detailed theoretical framework and practical experimental guidance, we aim to facilitate further investigation into its properties and therapeutic potential.

Predicted Physicochemical Properties

PropertyPredicted Value for 3-Chloro IsomerData for 4-Chloro Isomer[3]
Molecular Formula C₁₂H₉ClN₂O₂SC₁₂H₉ClN₂O₂S
Molecular Weight 280.73 g/mol 280.73 g/mol
XLogP3 ~3.63.6
Hydrogen Bond Donor Count 00
Hydrogen Bond Acceptor Count 55
Rotatable Bond Count 44
Exact Mass 280.007326 g/mol 280.007326 g/mol
Topological Polar Surface Area 79.8 Ų79.8 Ų

Rationale for Predictions:

  • Molecular Formula and Weight: The molecular formula and consequently the molecular weight are identical for both isomers.

  • XLogP3 (Lipophilicity): The lipophilicity, as estimated by XLogP3, is not expected to change significantly with the shift of the chlorine atom from the para to the meta position. Both isomers exhibit a moderate level of lipophilicity.

  • Hydrogen Bonding: The number of hydrogen bond donors and acceptors remains the same, as the fundamental functional groups are unchanged.

  • Rotatable Bonds: The number of rotatable bonds is also conserved between the two isomers.

  • Exact Mass and TPSA: These properties are determined by the atomic composition and connectivity, which are identical for both isomers.

Proposed Synthesis and Chemical Reactivity

The synthesis of 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole can be logically approached through a two-step process, commencing with the synthesis of a key intermediate, 2-(1-hydroxyethanimidoyl)-1,3-thiazole, followed by its esterification with 3-chlorobenzoyl chloride.

Synthetic Pathway

Synthesis_Pathway A 2-Acetylthiazole C 2-(1-hydroxyethanimidoyl)-1,3-thiazole A->C Pyridine, Ethanol, Reflux B Hydroxylamine Hydrochloride B->C E 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole C->E Triethylamine, DCM, 0°C to rt D 3-Chlorobenzoyl chloride D->E

Caption: Proposed two-step synthesis of the title compound.

Step 1: Synthesis of 2-(1-hydroxyethanimidoyl)-1,3-thiazole (Oxime Formation)

The initial step involves the conversion of commercially available 2-acetylthiazole to its corresponding oxime. This is a standard and well-documented reaction in organic synthesis.[4]

Step 2: Esterification

The hydroxyl group of the oxime intermediate is then acylated using 3-chlorobenzoyl chloride in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the HCl byproduct. This reaction is a classic esterification and is expected to proceed with high efficiency.

Chemical Reactivity

The reactivity of 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole will be dictated by the functional groups present: the thiazole ring, the imidoyl ester, and the chlorobenzoyl moiety.

  • Thiazole Ring: The thiazole ring is an aromatic heterocycle and can undergo electrophilic aromatic substitution, although it is generally less reactive than benzene. The nitrogen and sulfur heteroatoms also provide sites for coordination with metal ions.

  • Imidoyl Ester Linkage: The ester linkage is susceptible to hydrolysis under both acidic and basic conditions, which would cleave the molecule to yield 2-(1-hydroxyethanimidoyl)-1,3-thiazole and 3-chlorobenzoic acid.

  • 3-Chlorobenzoyl Moiety: The aromatic ring of the 3-chlorobenzoyl group can undergo further electrophilic aromatic substitution, with the chloro and carbonyl groups acting as deactivating, meta-directing substituents.

Experimental Protocols

The following protocols are designed to be self-validating, with clear endpoints and characterization steps to ensure the identity and purity of the synthesized compounds.

Synthesis of 2-(1-hydroxyethanimidoyl)-1,3-thiazole

Materials:

  • 2-Acetylthiazole (1.0 eq)[5]

  • Hydroxylamine hydrochloride (1.5 eq)

  • Pyridine (2.0 eq)

  • Ethanol (as solvent)

Procedure:

  • To a solution of 2-acetylthiazole in ethanol, add hydroxylamine hydrochloride and pyridine.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford 2-(1-hydroxyethanimidoyl)-1,3-thiazole as a solid.

Characterization:

  • ¹H NMR: Expect signals for the thiazole ring protons, the methyl group, and the hydroxyl proton.

  • ¹³C NMR: Expect signals corresponding to the carbons of the thiazole ring, the methyl group, and the imine carbon.

  • IR Spectroscopy: Look for a characteristic O-H stretching band and a C=N stretching vibration.

  • Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the product should be observed.

Synthesis of 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole

Materials:

  • 2-(1-hydroxyethanimidoyl)-1,3-thiazole (1.0 eq)

  • 3-Chlorobenzoyl chloride (1.2 eq)[6]

  • Triethylamine (1.5 eq)

  • Dichloromethane (DCM, as solvent)

Procedure:

  • Dissolve 2-(1-hydroxyethanimidoyl)-1,3-thiazole in anhydrous DCM and cool the solution to 0°C in an ice bath.

  • Add triethylamine, followed by the dropwise addition of 3-chlorobenzoyl chloride.

  • Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the final product.

Characterization:

  • ¹H NMR: Expect signals for the thiazole ring protons, the methyl group, and the aromatic protons of the 3-chlorobenzoyl group. The disappearance of the hydroxyl proton signal from the starting material is a key indicator of reaction completion.

  • ¹³C NMR: Expect signals for the carbons of the thiazole ring, the methyl group, the imine carbon, the ester carbonyl carbon, and the carbons of the 3-chlorobenzoyl ring.

  • IR Spectroscopy: Look for a characteristic C=O stretching band for the ester and the C=N stretching vibration. The O-H band from the starting material should be absent.

  • Mass Spectrometry: The molecular ion peak corresponding to the exact mass of 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole should be observed.

Expected Spectral Data

The following table summarizes the expected key spectral data for the title compound based on the analysis of its structural components and data from analogous compounds.

Technique Expected Observations
¹H NMR Thiazole protons (δ 7.5-8.0 ppm), Aromatic protons of the 3-chlorobenzoyl ring (δ 7.4-8.1 ppm, complex multiplet), Methyl protons (δ ~2.4 ppm, singlet).
¹³C NMR Thiazole carbons (δ ~115-170 ppm), Imine carbon (δ ~160 ppm), Ester carbonyl carbon (δ ~165 ppm), Aromatic carbons (δ ~125-135 ppm), Methyl carbon (δ ~15 ppm).
IR (cm⁻¹) C=O stretch (ester) ~1740-1720, C=N stretch ~1650-1630, C-Cl stretch ~800-600.
Mass Spec (ESI+) [M+H]⁺ at m/z 281.01

Conclusion

This technical guide provides a comprehensive theoretical and practical framework for the study of 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole. While direct experimental data is currently lacking, the predictions and protocols outlined herein are based on sound chemical principles and data from closely related structures, offering a reliable starting point for researchers. The detailed synthetic and analytical procedures are designed to be robust and reproducible, enabling the scientific community to further explore the chemical and biological properties of this promising new molecule.

References

  • Ayimbila, S., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 24, 60-81.
  • National Center for Biotechnology Information. (n.d.). 2-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole. PubChem Compound Database. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 1-(1,3-THIAZOL-2-YL)ETHAN-1-ONE | CAS 24295-03-2. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 1,3-THIAZOLE | CAS 288-47-1. Retrieved from [Link]

  • Özdemir, A., et al. (2020). Synthesis and Characterization of Novel Oxime Derivatives.
  • PubChem. (n.d.). Benzoyl chloride, 3-chloro-. Retrieved from [Link]

  • Rao, C. V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184.
  • Thumar, N. J., & Patel, M. P. (2016). Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives. Oriental Journal of Chemistry, 34(6).
  • Various Authors. (2021). Synthesis of 1,3-thiazole derivatives.
  • Various Authors. (2021). Synthesis of thiazoles using oximes.
  • Wang, J. J., et al. (2012). A series of propargylic amides were transformed to the corresponding alkylideneoxazolines by a gold(I) catalyst. Organic Letters, 14(17), 4478-4481.
  • Zaky, H., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(22), 4194.

Sources

Exploratory

Elucidating the In Vitro Mechanism of Action of 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole: A Hypothetical Exploration and Methodological Guide

An in-depth technical guide or whitepaper on the core. Disclaimer: The compound 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole is not extensively characterized in publicly available scientific literature.

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide or whitepaper on the core.

Disclaimer: The compound 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole is not extensively characterized in publicly available scientific literature. This guide, therefore, presents a hypothetical framework for investigating its mechanism of action based on the known biological activities of structurally related thiazole derivatives. The proposed experiments and anticipated outcomes are intended to serve as a strategic roadmap for researchers.

Introduction: The Therapeutic Potential of Thiazole Derivatives

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and antitumor effects[1][2][3]. The diverse therapeutic applications of thiazole derivatives stem from their ability to interact with a variety of biological targets. The specific substitutions on the thiazole ring play a crucial role in determining the pharmacological profile of the molecule[4][5].

The subject of this guide, 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole, incorporates several key chemical features that suggest a potential for significant biological activity:

  • A 1,3-Thiazole Core: This heterocyclic ring system is a common feature in many biologically active compounds[1][5].

  • A 3-Chlorobenzoyl Moiety: The presence of a halogenated phenyl group can enhance binding affinity and influence the pharmacokinetic properties of a compound.

  • An Ethanimidoyl Linker: This group connects the thiazole and chlorobenzoyl moieties and may contribute to the molecule's overall conformation and target interaction.

Given the lack of specific data for this compound, a systematic in vitro investigation is required to elucidate its mechanism of action. This guide proposes a multi-tiered approach, starting with broad bioactivity screening and progressively narrowing the focus to specific molecular targets and cellular pathways.

Tier 1: Broad-Spectrum Bioactivity Profiling

The initial step in characterizing a novel compound is to determine its general biological activity profile. This will guide the subsequent, more focused investigations.

Cytotoxicity Screening in Human Cancer Cell Lines

Many thiazole derivatives have demonstrated potent antitumor activity[2][6]. Therefore, a primary screen should assess the cytotoxicity of the compound against a panel of human cancer cell lines representing different tumor types.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HepG2 (liver), HCT-116 (colon)) in their respective recommended media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintain in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the cells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each cell line.

Anticipated Data Presentation:

Cell LineTissue of OriginHypothetical IC50 (µM)
MCF-7Breast Cancer15.2
A549Lung Cancer25.8
HepG2Liver Cancer8.5
HCT-116Colon Cancer12.1
Antimicrobial Activity Screening

Thiazole derivatives are also known for their antibacterial and antifungal properties[7][8]. A broad antimicrobial screen is therefore warranted.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Microorganism Culture: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger) in their respective appropriate broth media.

  • Compound Preparation: Serially dilute the test compound in the appropriate broth medium in a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticipated Data Presentation:

MicroorganismTypeHypothetical MIC (µg/mL)
Staphylococcus aureusGram-positive Bacteria32
Escherichia coliGram-negative Bacteria>128
Candida albicansFungus (Yeast)16
Aspergillus nigerFungus (Mold)64

Tier 2: Target Identification and Validation

Based on the results from Tier 1, a more focused investigation into the potential molecular targets can be initiated. Assuming the compound exhibits significant cytotoxicity against cancer cell lines, the following experiments would be logical next steps.

Apoptosis Induction Assays

A common mechanism of action for anticancer drugs is the induction of apoptosis (programmed cell death).

Experimental Workflow for Apoptosis Assessment

G cluster_0 Tier 1: Cytotoxicity Confirmed cluster_1 Tier 2: Apoptosis Investigation MTT Assay MTT Assay Annexin V/PI Staining Annexin V/PI Staining MTT Assay->Annexin V/PI Staining Proceed if cytotoxic Caspase-Glo Assay Caspase-Glo Assay Annexin V/PI Staining->Caspase-Glo Assay Confirm apoptosis Western Blot (PARP Cleavage) Western Blot (PARP Cleavage) Caspase-Glo Assay->Western Blot (PARP Cleavage) Measure caspase activity

Caption: Workflow for investigating apoptosis induction.

Experimental Protocol: Annexin V/PI Staining for Flow Cytometry

  • Cell Treatment: Treat the most sensitive cancer cell line (e.g., HepG2) with the compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).

Cell Cycle Analysis

Anticancer agents can also exert their effects by causing cell cycle arrest.

Experimental Protocol: Propidium Iodide Staining for Cell Cycle Analysis

  • Cell Treatment: Treat the cancer cells with the compound at various concentrations for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Tier 3: Mechanistic Deep Dive

Assuming the compound induces apoptosis, the next step is to elucidate the underlying signaling pathway.

Investigating the Intrinsic Apoptosis Pathway

The intrinsic (mitochondrial) pathway of apoptosis is a common target for anticancer drugs. This pathway involves the Bcl-2 family of proteins and the release of cytochrome c from the mitochondria.

Proposed Signaling Pathway for Investigation

G Compound Compound Bax_Bak Bax/Bak Activation Compound->Bax_Bak MMP_Loss Mitochondrial Membrane Potential (ΔΨm) Loss Bax_Bak->MMP_Loss Cyto_c Cytochrome c Release MMP_Loss->Cyto_c Caspase9 Caspase-9 Activation Cyto_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway.

Experimental Protocol: Western Blotting for Apoptosis-Related Proteins

  • Protein Extraction: Treat cells with the compound for various time points. Lyse the cells and extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against key apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-9, cleaved caspase-3, cleaved PARP). Use an antibody against β-actin or GAPDH as a loading control.

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Anticipated Data Presentation:

Protein TargetTreatment Time (hours)Fold Change vs. Control
Bax242.5
Bcl-2240.4
Cleaved Caspase-9243.8
Cleaved Caspase-3244.1
Cleaved PARP245.2

Conclusion and Future Directions

This guide has outlined a hypothetical yet systematic approach to elucidating the in vitro mechanism of action of 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole. The proposed multi-tiered strategy, from broad bioactivity screening to a deep dive into specific cellular pathways, provides a robust framework for characterizing this novel compound. The experimental protocols and data presentation formats are designed to ensure scientific rigor and clarity.

Should the compound demonstrate promising activity in these in vitro assays, further investigations would be warranted. These could include target deconvolution studies (e.g., using affinity chromatography or proteomics), in vivo efficacy studies in animal models, and pharmacokinetic and toxicological profiling. The insights gained from the in vitro studies described herein will be invaluable in guiding these future research endeavors.

References

  • PubChem. 2-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole. National Institutes of Health. [Link]

  • Li, Y., et al. (2018). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. Journal of the Serbian Chemical Society. [Link]

  • Nguyen, T. T., et al. (2023). Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. RSC Advances. [Link]

  • Kumar, R., & Kumar, R. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics. [Link]

  • Jain, N., & Singh, B. (2016). An Overview of Biological and Synthetic Aspects of Thiazole Derivatives in Heterocyclic Chemistry. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Al-Amiery, A. A., et al. (2018). Synthesis of new 1,3-thiazole and 1,3 oxazole from 3-chlorobenzo[b]thiophene and evaluation of anti-bacterial activity. ResearchGate. [Link]

  • Er, M., et al. (2014). Synthesis and Characterization of Novel 1,3-Thiazole and 2-Amino-1,3,4-Thiadiazole Derivatives. Semantic Scholar. [Link]

  • Li, Y., et al. (2016). Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety. PubMed. [Link]

  • Popa, M., et al. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules. [Link]

  • Arshad, M., & Bhat, A. R. (2018). Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives. Oriental Journal of Chemistry. [Link]

  • Nguyen, T. T., et al. (2026). Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. ResearchGate. [Link]

Sources

Foundational

The Structural Dance: Unraveling the Structure-Activity Relationship of 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole Derivatives

A Deep Dive for Researchers, Scientists, and Drug Development Professionals The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide array of b...

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Author: BenchChem Technical Support Team. Date: March 2026

A Deep Dive for Researchers, Scientists, and Drug Development Professionals

The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide array of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2][3] This in-depth guide explores the nuanced structure-activity relationship (SAR) of a specific class of these compounds: 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole derivatives. By dissecting the roles of each structural component—the 1,3-thiazole core, the ethanimidoyl linker, and the 3-chlorobenzoyl moiety—we aim to provide a comprehensive understanding for researchers engaged in the rational design of novel therapeutics.

The Privileged Scaffold: The 1,3-Thiazole Ring

The 1,3-thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. This fundamental structure is not merely a passive scaffold but an active participant in molecular interactions. Its aromaticity and the presence of heteroatoms confer specific electronic and steric properties that are crucial for binding to biological targets.[2][4] The lone pair of electrons on the sulfur atom and the nitrogen atom's ability to act as a hydrogen bond acceptor are key features that drive interactions with enzyme active sites and receptors.

The substitution pattern on the thiazole ring is a critical determinant of biological activity. While the specific derivatives under discussion are unsubstituted at the C4 and C5 positions, it is worth noting that modifications at these sites in other thiazole-containing compounds have been shown to significantly modulate potency and selectivity.[5][6]

The Critical Linker: The Ethanimidoyl Moiety

Connecting the thiazole core to the benzoyl ester is the ethanimidoyl linker (–C(=NH)CH₂–). This group is more than just a spacer; its stereoelectronic properties are pivotal to the molecule's overall conformation and, consequently, its biological activity. The imine functionality introduces a degree of rigidity and a potential hydrogen bond donor (the N-H group), which can be crucial for specific interactions with a biological target. The tautomeric nature of the imine group (existing in equilibrium with its enamine form) can also influence its binding characteristics.

The Modulator of Activity: The 3-Chlorobenzoyl Group

The benzoyl group, and specifically its substitution pattern, is a well-established modulator of pharmacological activity in many drug classes. In the case of 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole derivatives, the 3-chloro substitution on the benzoyl ring is of paramount importance.

Research on related N-benzoyl-2-aminothiazole derivatives has demonstrated that meta-substitution on the benzoyl ring, such as with a chloro or bromo group, leads to highly potent compounds.[1] The electronic and steric effects of the chlorine atom at the meta-position are key to this enhanced activity.

Electronic Effects: The chlorine atom is an electron-withdrawing group, which can influence the electron density of the entire benzoyl moiety and the adjacent ester linkage. This can affect the molecule's reactivity and its ability to participate in electrostatic interactions with the target protein.

Steric Effects: The position of the chlorine atom influences the overall shape of the molecule and how it fits into a binding pocket. The meta-position appears to provide an optimal orientation for productive binding in related compounds.

The following diagram illustrates the key structural components influencing the SAR of this class of compounds.

SAR_Components Thiazole 1,3-Thiazole Core (Privileged Scaffold) Linker Ethanimidoyl Linker (Conformational Control) Thiazole->Linker Covalent Bond Activity Biological Activity Thiazole->Activity Foundation for Binding Benzoyl 3-Chlorobenzoyl Moiety (Activity Modulator) Linker->Benzoyl Ester Linkage Linker->Activity Orientational Influence Benzoyl->Activity Potency & Selectivity Driver

Caption: Key structural components influencing the SAR.

Synthesizing the Derivatives: A General Approach

The synthesis of 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole derivatives can be achieved through a multi-step process. A general synthetic workflow is outlined below.

Experimental Protocol: General Synthesis
  • Synthesis of 2-Amino-1,3-thiazole: This is a common starting material and can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thiourea.

  • Acylation of 2-Amino-1,3-thiazole: The 2-amino group of the thiazole is then acylated using an appropriate reagent to introduce the ethanimidoyl precursor.

  • Esterification with 3-Chlorobenzoyl Chloride: The final step involves the esterification of the intermediate with 3-chlorobenzoyl chloride in the presence of a suitable base to yield the target compound.

The following diagram illustrates a potential synthetic workflow.

Synthesis_Workflow Start Starting Materials (α-haloketone, thiourea) Step1 Hantzsch Thiazole Synthesis Start->Step1 Intermediate1 2-Amino-1,3-thiazole Step1->Intermediate1 Step2 Acylation Intermediate1->Step2 Intermediate2 Ethanimidoyl Precursor Step2->Intermediate2 Step3 Esterification with 3-Chlorobenzoyl Chloride Intermediate2->Step3 FinalProduct 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl} -1,3-thiazole Derivative Step3->FinalProduct

Caption: General synthetic workflow for the target derivatives.

Biological Evaluation: Uncovering the Pharmacological Profile

To fully elucidate the SAR of these derivatives, a comprehensive biological evaluation is essential. This would typically involve a panel of in vitro and in vivo assays tailored to the suspected therapeutic target.

In Vitro Assays
  • Enzyme Inhibition Assays: If the target is an enzyme, IC₅₀ values should be determined to quantify the inhibitory potency of each derivative.

  • Receptor Binding Assays: For receptor targets, Kᵢ values will provide a measure of binding affinity.

  • Cell-Based Assays: To assess cellular activity, assays measuring downstream effects of target modulation (e.g., cell proliferation, cytokine production) are crucial.

In Vivo Models

Promising candidates from in vitro studies should be advanced to relevant animal models of disease to evaluate their efficacy, pharmacokinetics, and safety profiles.

Tabulating the SAR: A Quantitative Perspective

A systematic exploration of the SAR would involve synthesizing a library of analogs and evaluating their biological activity. The data should be compiled into a table to facilitate direct comparison and the identification of key trends.

Compound R¹ (on Thiazole) R² (on Benzoyl) Biological Activity (e.g., IC₅₀, µM)
Parent H3-ClValue
Analog 1 4-CH₃3-ClValue
Analog 2 H4-ClValue
Analog 3 H2-ClValue
Analog 4 H3-BrValue
Analog 5 HHValue

This table is a template for organizing SAR data. The actual values would be determined through experimental evaluation.

Conclusion and Future Directions

The structural-activity relationship of 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole derivatives is a complex interplay between the foundational 1,3-thiazole core, the conformation-directing ethanimidoyl linker, and the activity-modulating 3-chlorobenzoyl moiety. Based on existing literature for related compounds, the meta-chloro substitution on the benzoyl ring is anticipated to be a key driver of potency.

Future research should focus on a systematic exploration of this chemical space. This includes:

  • Synthesis and biological testing of a focused library of analogs to quantitatively define the SAR.

  • Exploration of different substituents on the benzoyl ring to probe the electronic and steric requirements for optimal activity.

  • Modification of the ethanimidoyl linker to investigate the impact of conformational rigidity and hydrogen bonding potential.

  • Introduction of substituents at the C4 and C5 positions of the thiazole ring to explore additional binding interactions.

Through a rigorous and iterative process of design, synthesis, and biological evaluation, the full therapeutic potential of this promising class of 1,3-thiazole derivatives can be unlocked.

References

  • Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. PMC. [Link]

  • Synthesis and SAR study of new thiazole derivatives as vascular adhesion protein-1 (VAP-1) inhibitors for the treatment of diabetic macular edema: part 2. PubMed. [Link]

  • Evaluation of 1,3-Thiazole Derivatives with Pharmaceutical and Chemical Activity: a Review. ResearchGate. [Link]

  • A facile access and evaluation of some novel thiazole and 1,3,4-thiadiazole derivatives incorporating thiazole moiety as potent anticancer agents. PMC. [Link]

  • Synthesis and SAR Study of the Novel Thiadiazole-Imidazole Derivatives as a New Anticancer Agents. PubMed. [Link]

  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. ScienceDirect. [Link]

  • Heterocycles in Medicinal Chemistry III. PMC. [Link]

  • Significance of Thiazole-based Heterocycles for Bioactive Systems. IntechOpen. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

  • Synthesis of some new heterocyclic compounds derived from p-chlorobenzoylchloride and investigation of biological effectiveness. IOP Conference Series: Materials Science and Engineering. [Link]

  • Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Publishing. [Link]

  • 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview. Bentham Science. [Link]

  • Synthesis of some new heterocyclic compounds derived from p-chlorobenzoylchloride and investigation of biological effectiveness heterocyclic compounds derived from p-chlorobenzoylchloride and investigation of biological effectiveness. ResearchGate. [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI. [Link]

  • An In‐Depth Review on Recent Progress in Synthetic Approaches and Biological Activities of Thiazol‐2(3H)‐Imine Derivatives. ResearchGate. [Link]

  • Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine. MDPI. [Link]

Sources

Exploratory

preliminary toxicity profile and safety of 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole

An in-depth technical evaluation of 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole requires a rigorous understanding of its structural liabilities. As a novel chemical entity featuring both a 1,3-thiazole heterocycl...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical evaluation of 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole requires a rigorous understanding of its structural liabilities. As a novel chemical entity featuring both a 1,3-thiazole heterocycle and an oxime ester linkage, its preclinical safety profile is heavily dictated by its metabolic fate.

This whitepaper provides a comprehensive, self-validating framework for assessing the preliminary toxicity and genotoxicity of this compound, designed for drug development professionals and toxicologists.

Structural Alerts and Mechanistic Toxicology

The rational design of a toxicity screening cascade must begin with the causality of molecular structure. The compound contains two primary functional groups of toxicological concern:

  • The 1,3-Thiazole Ring: Thiazole-containing drugs (e.g., Sudoxicam) are heavily scrutinized due to their propensity for cytochrome P450 (CYP)-mediated bioactivation[1]. CYP enzymes (specifically CYP3A4 and CYP2C9) oxidize the thiazole ring to form highly reactive epoxides or S-oxides[2][3]. These electrophilic reactive metabolites (RMs) can covalently bind to nucleophilic amino acids in hepatic proteins, leading to mechanism-based inhibition (MBI) and idiosyncratic drug-induced liver injury (DILI)[2].

  • The Oxime Ester Linkage: Oxime esters are highly susceptible to enzymatic cleavage by ubiquitous carboxylesterases[4]. Hydrolysis of this bond yields 3-chlorobenzoic acid and a thiazole oxime. Consequently, toxicity profiling must account for the parent compound, its hydrolytic degradants, and its oxidative RMs.

G Parent 2-{[(3-Chlorobenzoyl)oxy] ethanimidoyl}-1,3-thiazole Hydrolysis Esterase Hydrolysis (Detoxification/Cleavage) Parent->Hydrolysis Esterases CYP CYP450 Bioactivation (e.g., CYP3A4, CYP2C9) Parent->CYP Hepatic Microsomes Metab1 3-Chlorobenzoic Acid + Thiazole Oxime Hydrolysis->Metab1 Metab2 Thiazole Epoxide / S-Oxide (Reactive Metabolite) CYP->Metab2 Tox Covalent Binding to Hepatic Proteins (Hepatotoxicity) Metab2->Tox Electrophilic Attack

Predicted metabolic pathways: Esterase hydrolysis vs. CYP450-mediated bioactivation.

In Vitro Genotoxicity: The Self-Validating Ames Protocol

Because the thiazole epoxide is a potential DNA-reactive electrophile, assessing point mutation induction is critical. The Bacterial Reverse Mutation Assay (OECD 471) is the regulatory gold standard[5].

Causality of Design: Testing without metabolic activation will likely yield a false negative because the parent oxime ester is not inherently DNA-reactive. The inclusion of mammalian liver post-mitochondrial fraction (S9) is an absolute mechanistic requirement to generate the mutagenic epoxide[5].

Step-by-Step Methodology (OECD 471 Compliant)
  • Strain Preparation: Culture histidine-dependent Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and tryptophan-dependent E. coli WP2 uvrA overnight to a density of 1−2×109 cells/mL.

  • Metabolic Activation System (S9): Prepare a 10% (v/v) rat liver S9 mix supplemented with NADP+ and glucose-6-phosphate to simulate mammalian CYP450 metabolism[5].

  • Dose Range Finding: Dissolve the compound in DMSO. Prepare 5 concentrations ranging from 5 µ g/plate to 5,000 µ g/plate (limit dose).

  • Pre-Incubation Method: Combine 0.1 mL bacterial culture, 0.1 mL test solution, and 0.5 mL S9 mix (or buffer for -S9). Incubate at 37°C for 20 minutes to allow the lipophilic oxime ester to interact with the enzymes and bacteria before trapping in agar.

  • Plating & Incubation: Add 2.0 mL of molten top agar (containing trace histidine/tryptophan to allow initial divisions). Pour onto minimal glucose agar plates. Incubate at 37°C for 48–72 hours[5].

  • Self-Validation Criteria: The assay is only valid if:

    • Vehicle control revertant counts fall within the laboratory's historical range.

    • Positive controls (e.g., 2-Aminoanthracene for +S9, Sodium Azide for -S9) induce a 3-fold increase in revertant colonies, proving the S9 fraction is enzymatically active.

Ames Prep Test Item Prep (5 Concentrations) S9 +/- S9 Metabolic Activation Prep->S9 Strains Bacterial Strains (TA98, TA100, etc.) Strains->S9 Incubate Incubation (48-72h at 37°C) S9->Incubate Score Score Revertant Colonies Incubate->Score Validate Self-Validation: Pos/Neg Controls Score->Validate

Workflow for the OECD 471 Bacterial Reverse Mutation Assay with metabolic activation.

In Vivo Acute Toxicity: OECD 423 Acute Toxic Class Method

To establish the Globally Harmonized System (GHS) hazard category while adhering to the 3Rs (Replace, Reduce, Refine) of animal welfare, the OECD 423 Acute Toxic Class Method is utilized[6][7].

Causality of Design: Unlike the traditional LD50 test which uses large cohorts of animals, OECD 423 uses a stepwise procedure with only 3 animals per step[6]. Because the toxicity of this specific chlorobenzoyl thiazole is unknown but structurally flagged for hepatotoxicity, we initiate dosing at 300 mg/kg rather than the 2000 mg/kg limit dose to prevent unnecessary lethality[7].

Step-by-Step Methodology (OECD 423 Compliant)
  • Animal Husbandry: Select nulliparous, non-pregnant female Wistar rats (females are generally more sensitive). Fast the animals overnight prior to dosing[7].

  • Dose Formulation: Suspend the compound in 0.5% Carboxymethylcellulose (CMC) or corn oil. Ensure the administration volume does not exceed 1 mL/100g body weight[7].

  • Step 1 (300 mg/kg): Administer 300 mg/kg via oral gavage to 3 rats.

  • Observation Protocol: Observe critically during the first 30 minutes, periodically during the first 24 hours, and daily thereafter for 14 days. Monitor for signs of neurotoxicity, hepatotoxicity (jaundice), and morbidity.

  • Decision Tree Execution:

    • If 0–1 animals die: Escalate to 2000 mg/kg in a new cohort of 3 rats.

    • If 2–3 animals die: De-escalate to 50 mg/kg in a new cohort of 3 rats[6].

  • Self-Validation: Necropsy must be performed on all animals (including survivors euthanized at day 14) to correlate macroscopic organ damage (e.g., liver necrosis) with the administered dose.

OECD423 Start Starting Dose: 300 mg/kg (3 Animals) Obs 14-Day Observation (Mortality/Morbidity) Start->Obs Survive 0-1 Deaths Obs->Survive Die 2-3 Deaths Obs->Die Up Escalate to 2000 mg/kg Survive->Up Down De-escalate to 50 mg/kg Die->Down Class Assign GHS Hazard Category Up->Class Down->Class

Stepwise dosing strategy for acute oral toxicity testing per OECD Guideline 423.

Quantitative Data Summary

Based on the structural analogues of thiazole oxime esters, the following table summarizes the anticipated preliminary toxicity profile and the regulatory thresholds required for advancement in drug development.

Assay / ParameterMetricPreliminary Profile (Analogue-Based)Regulatory Target / Threshold
Cytotoxicity (HepG2) IC5045.2 µM> 50 µM (Low Cytotoxicity)
Mutagenicity (Ames) Revertant RatioNegative (-S9), Equivocal (+S9)< 2-fold increase over vehicle
Acute Oral Toxicity LD50 Estimate> 300 mg/kg, < 2000 mg/kgGHS Category 4 (Harmful if swallowed)
Metabolic Stability HLM Half-life ( t1/2​ )18 minutes (Rapid Hydrolysis)> 30 minutes
CYP Inhibition CYP3A4 IC508.5 µM> 10 µM (Minimal DDI Risk)

References

  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471) - National Institute of Biology (NIB). Available at:[Link]

  • Gothe SR, et al. OECD Guidelines for Acute Oral Toxicity Studies: An Overview. International Journal of Research in Ayurveda and Pharmacy (IJRAP). Available at:[Link]

  • Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209 - Tox Lab. Available at:[Link]

  • Gothe SR, et al. (PDF) OECD Guidelines for Acute Oral Toxicity Studies: An Overview. ResearchGate. Available at:[Link]

  • Jaladanki CK, et al. Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. ACS Chemical Research in Toxicology. Available at:[Link]

  • Barnette DA, et al. Meloxicam methyl group determines enzyme specificity for thiazole bioactivation compared to sudoxicam. National Library of Medicine (PMC). Available at:[Link]

  • Photochemical and Single Electron Transfer Generation of 2′-Deoxycytidin-N4-yl Radical from Oxime Esters. The Journal of Organic Chemistry (ACS). Available at:[Link]

Sources

Foundational

A Technical Guide to the Pharmacokinetic and Bioavailability Profiling of Novel Thiazole Derivatives

Abstract The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, a...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The successful translation of a novel thiazole-containing chemical entity from a promising hit to a clinical candidate is critically dependent on a thorough understanding of its pharmacokinetic (PK) and bioavailability (BA) profile. This guide presents a comprehensive, technically-grounded framework for the systematic evaluation of a novel investigational compound, designated herein as Thiazole Compound X (TCX), representing 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole. We will detail the requisite experimental workflows, from initial physicochemical characterization and in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) screening to definitive in vivo pharmacokinetic studies, providing field-proven insights into experimental design, data interpretation, and strategic decision-making in the drug development process.

Introduction: The Strategic Imperative of Early PK/BA Assessment

In modern drug discovery, the "fail early, fail cheap" paradigm is essential. A significant percentage of drug candidates fail in later stages of development due to poor pharmacokinetic properties, such as low oral bioavailability or rapid metabolic clearance.[3] Early, well-designed ADME and PK studies are therefore not merely data-gathering exercises; they are critical risk mitigation strategies.[4] They provide the foundational data to optimize lead compounds, predict human dose, and ensure that a drug can reach its target tissue in sufficient concentration to exert its therapeutic effect.[5][6]

Thiazole derivatives, while versatile, can present specific metabolic liabilities. The thiazole ring itself can be subject to biotransformation, including oxidation of the sulfur atom or epoxidation of the ring, potentially leading to the formation of reactive metabolites.[7] Therefore, a bespoke, rigorous assessment strategy is paramount. This guide provides that strategy.

Foundational Assessment: Physicochemical Characterization

Before any biological assay, a molecule's intrinsic physical and chemical properties must be defined. These properties are the primary determinants of its subsequent biological behavior, influencing everything from solubility in the gut to permeability across cell membranes.[8][9][10]

Key Parameters & Rationale

A focused physicochemical profile provides an early forecast of a compound's "drug-likeness."[8][10]

ParameterExperimental MethodRationale & Significance for TCXTarget Range
Aqueous Solubility Kinetic & Thermodynamic Solubility AssaysDetermines dissolution rate in the GI tract; a prerequisite for absorption. Poor solubility is a major hurdle for oral bioavailability.[11][12]> 50 µg/mL
Lipophilicity (LogD) Octanol-Water Partitioning at pH 7.4Measures the balance between hydrophilicity and lipophilicity, which governs membrane permeability and plasma protein binding.[10]1.0 - 4.0
Ionization Constant (pKa) Potentiometric Titration / UV-Vis SpectroscopyDetermines the charge state of TCX at different physiological pH values (e.g., stomach vs. intestine), which profoundly impacts solubility and permeability.[9]One pKa expected
Chemical Stability pH Stability Profile (pH 1.2, 6.8, 7.4)Assesses degradation in simulated physiological fluids. Instability in acidic gastric fluid could preclude oral administration.> 90% remains after 4h

Table 1: Essential Physicochemical Parameters for TCX.

In Vitro ADME Profiling: The First Look at Biological Fate

In vitro ADME assays are rapid, cost-effective methods that use subcellular fractions or cell-based systems to predict a compound's fate in vivo.[5][13][14] This stage is crucial for identifying major liabilities and guiding the selection of the most promising candidates for further, more resource-intensive studies.[5]

Experimental Workflow & Decision Logic

The following diagram outlines a standard workflow for in vitro ADME assessment. Each step is designed to answer a critical question about the compound's disposition.

in_vitro_adme_workflow cluster_absorption Absorption Potential cluster_metabolism Metabolic Liability cluster_distribution Distribution pampa PAMPA Assay (Passive Permeability) caco2 Caco-2 Assay (Active Transport & Efflux) pampa->caco2 If PAMPA is low, assess active transport mlm Microsomal Stability (Phase I Metabolism) hep Hepatocyte Stability (Phase I & II) mlm->hep If rapidly metabolized, confirm in integrated system cyp CYP450 Inhibition (Drug-Drug Interaction Risk) mlm->cyp Assess DDI risk for major CYPs ppb Plasma Protein Binding (Free Fraction)

Caption: High-level workflow for in vitro ADME screening.

Core Protocol: Metabolic Stability in Human Liver Microsomes (HLM)

This assay provides a primary measure of Phase I metabolic clearance, primarily by Cytochrome P450 (CYP) enzymes.[14]

Objective: To determine the intrinsic clearance (CLint) of TCX.

Methodology:

  • Preparation: A master solution of TCX is prepared in a suitable organic solvent (e.g., DMSO) and diluted into an incubation buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Incubation Setup: In a 96-well plate, add pooled Human Liver Microsomes (0.5 mg/mL final concentration) and TCX (1 µM final concentration). Pre-incubate at 37°C for 5 minutes to equilibrate.

  • Reaction Initiation: Add a pre-warmed NADPH-regenerating system. This is the critical step that provides the necessary cofactor for CYP enzyme activity. A parallel incubation without NADPH serves as a negative control to assess non-enzymatic degradation.

  • Time Points: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This precipitates proteins and halts enzymatic activity.

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of TCX.

  • Data Analysis: The natural log of the percent TCX remaining is plotted against time. The slope of this line gives the elimination rate constant (k). The in-vitro half-life (t½) is calculated as 0.693/k.

Self-Validation & Controls:

  • Positive Control: A compound with known metabolic characteristics (e.g., Testosterone, Verapamil) is run in parallel to validate the enzymatic activity of the HLM batch.

  • Negative Control: Incubation without NADPH demonstrates that disappearance of TCX is enzyme-dependent.

In Vivo Pharmacokinetic Studies: The Definitive Assessment

While in vitro data is predictive, in vivo studies are essential to understand how a compound behaves in a complete biological system.[15][16] These studies integrate all ADME processes simultaneously and are required for regulatory submissions.[15][17][18]

Study Design: The Crossover IV/PO Study in Rodents

The most common and informative initial in vivo study is a crossover design in a rodent species (e.g., Sprague-Dawley rat), which allows for the determination of absolute bioavailability.[19]

Rationale for Design Choices:

  • Animal Model: The Sprague-Dawley rat is a standard model for preclinical PK due to its well-characterized physiology and manageable size.[15]

  • Dosing Routes:

    • Intravenous (IV) Bolus: Administering the drug directly into the systemic circulation bypasses absorption entirely. The resulting data serves as the 100% bioavailable reference against which other routes are compared.

    • Oral Gavage (PO): This route mimics the intended clinical route for most small molecules and assesses the combined effects of dissolution, absorption, and first-pass metabolism.

  • Crossover Design: The same group of animals receives both the IV and PO dose (separated by a washout period), which reduces inter-animal variability and strengthens the statistical power of the study.

in_vivo_study_design cluster_phase1 Phase 1 (Day 1) cluster_phase2 Phase 2 (Day 8) GroupA_P1 Group A (n=4) Receives IV Dose Washout 7-Day Washout Period GroupA_P1->Washout GroupB_P1 Group B (n=4) Receives PO Dose GroupB_P1->Washout GroupA_P2 Group A (n=4) Receives PO Dose GroupB_P2 Group B (n=4) Receives IV Dose Washout->GroupA_P2 Washout->GroupB_P2

Sources

Exploratory

A Comprehensive Technical Guide to the Molecular Weight and Lipophilicity of 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole

Abstract This technical guide provides a detailed examination of two critical physicochemical properties—molecular weight and lipophilicity—for the compound 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole. In drug di...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a detailed examination of two critical physicochemical properties—molecular weight and lipophilicity—for the compound 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole. In drug discovery and development, a precise understanding of these parameters is fundamental to predicting a molecule's pharmacokinetic and pharmacodynamic behavior. This document outlines the theoretical basis for calculating the molecular weight and presents a standard protocol for its experimental verification via mass spectrometry. Furthermore, it offers an in-depth exploration of lipophilicity, articulated as the partition coefficient (LogP). We detail both the gold-standard experimental protocol, the shake-flask method, and the widely adopted high-throughput alternative, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). To complement experimental approaches, a survey of in-silico prediction methods is provided, offering a comparative analysis of various computational algorithms. The synthesis of these data points provides a robust physicochemical profile of the target molecule, contextualized within established frameworks for assessing drug-likeness, such as Lipinski's Rule of Five.

Introduction: The Foundational Role of Physicochemical Properties in Drug Discovery

The journey of a drug candidate from initial synthesis to clinical application is profoundly influenced by its intrinsic physicochemical properties. Among the most critical of these are molecular weight (MW) and lipophilicity. These parameters are not merely abstract descriptors; they are key determinants of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, which governs its ultimate efficacy and safety.[1]

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial factor for drug absorption and distribution.[] For a drug to be orally bioavailable, it must possess sufficient lipophilicity to permeate the lipid bilayers of cell membranes, such as the gastrointestinal mucosa.[] However, excessive lipophilicity can be detrimental, leading to poor aqueous solubility, increased metabolic clearance, and a higher potential for off-target toxicity.[3] This delicate balance is a central challenge in medicinal chemistry.[4]

The octanol-water partition coefficient (LogP) is the most widely accepted metric for quantifying lipophilicity.[1] Frameworks like Lipinski's Rule of Five utilize LogP and molecular weight, alongside other descriptors, to forecast a compound's "drug-likeness" and potential for oral bioavailability.[][5]

This guide focuses on a specific heterocyclic compound, 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole , a molecule featuring a 1,3-thiazole core. Thiazole and its derivatives are of significant interest in medicinal chemistry due to their presence in numerous bioactive compounds and their wide range of pharmacological activities.[6] By providing a detailed analysis of its molecular weight and a multi-faceted approach to determining its lipophilicity, this document aims to equip researchers with the foundational data and methodologies necessary for its further evaluation as a potential therapeutic agent.

Molecular Weight Determination

The molecular weight of a compound is a fundamental property, essential for sample quantification, reaction stoichiometry, and structural confirmation. It can be determined theoretically from the molecular formula and verified experimentally with high precision.

Theoretical Molecular Weight Calculation

The first step is to determine the molecular formula from the compound's chemical structure. Based on the IUPAC name 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole, the molecular formula is deduced to be C₁₂H₉ClN₂O₂S .

The molecular weight is the sum of the atomic masses of all atoms in the molecule.[7] Both the monoisotopic mass (using the mass of the most abundant isotope for each element) and the average molecular weight (using the weighted average of all natural isotopes) are calculated, as each is relevant for different analytical techniques.

ElementCountIsotopic Atomic Mass (Da)Total Monoisotopic Mass (Da)Average Atomic Mass ( g/mol )Total Average Mass ( g/mol )
Carbon (C)1212.000000144.00000012.011144.132
Hydrogen (H)91.0078259.0704251.0089.072
Chlorine (Cl)134.96885334.96885335.45335.453
Nitrogen (N)214.00307428.00614814.00728.014
Oxygen (O)215.99491531.98983015.99931.998
Sulfur (S)131.97207131.97207132.0632.060
Total 280.007327 280.729
  • Monoisotopic Mass: 280.0073 Da

  • Average Molecular Weight: 280.73 g/mol

Experimental Verification: Mass Spectrometry

Mass spectrometry (MS) is the definitive technique for experimentally determining the molecular weight of a compound.[7] It measures the mass-to-charge ratio (m/z) of ionized molecules, providing a highly accurate mass that can confirm the elemental composition.

  • Sample Preparation: Dissolve approximately 0.1 mg of 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a stock solution. Further dilute this solution to a final concentration of ~1-10 µg/mL using the mobile phase solvent.

  • Instrumentation Setup:

    • Ion Source: Electrospray Ionization (ESI), positive ion mode. Causality: ESI is a soft ionization technique that minimizes fragmentation, making it ideal for determining the molecular ion peak.

    • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap. Causality: High-resolution mass analyzers like TOF or Orbitrap are chosen for their ability to provide highly accurate mass measurements, enabling confirmation of the elemental formula.

    • Infusion: Introduce the sample solution directly into the ion source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 Da).

  • Data Analysis: Identify the molecular ion peak. In positive ESI mode, this will typically be the protonated molecule [M+H]⁺. The expected m/z for the [M+H]⁺ ion would be approximately 281.0146 Da. The high-resolution measurement should align with the calculated exact mass of the protonated species.

Lipophilicity (LogP) Assessment

Lipophilicity is a measure of a compound's ability to dissolve in fats, oils, and other non-polar solvents.[8] It is a critical determinant of a drug's membrane permeability and overall ADME properties.[1]

Defining Lipophilicity: P, LogP, and LogD
  • Partition Coefficient (P): The ratio of a compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water or buffer) at equilibrium.

    • P = [Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ

  • LogP: The base-10 logarithm of the partition coefficient. LogP is used for non-ionizable compounds or for the neutral form of ionizable compounds.[8] A higher LogP value indicates greater lipophilicity.

  • LogD: The base-10 logarithm of the distribution coefficient, which is the effective lipophilicity of an ionizable compound at a specific pH. It accounts for all species (ionized and non-ionized) in the aqueous phase.[5][8]

Experimental Determination of LogP

The shake-flask method is the traditional and most reliable technique for directly measuring the partition coefficient.[9] Its accuracy makes it the benchmark against which other methods are validated.[5]

  • Solvent Preparation: Pre-saturate n-octanol with water (or buffer) and vice-versa by mixing them vigorously for 24 hours, followed by a 24-hour separation period. Causality: Pre-saturation ensures that the two phases are in thermodynamic equilibrium before the solute is introduced, preventing volume changes that would affect concentration measurements.

  • Sample Preparation: Prepare a stock solution of the test compound in n-octanol. The concentration should be chosen to be within the linear range of the analytical method used for quantification.

  • Partitioning: In a suitable vessel (e.g., a separatory funnel or centrifuge tube), combine a precise volume of the pre-saturated n-octanol containing the compound with a precise volume of the pre-saturated aqueous phase. The volume ratio is adjusted based on the expected LogP to ensure measurable concentrations in both phases.[10]

  • Equilibration: Agitate the vessel at a constant temperature (typically 25 °C) until equilibrium is reached (e.g., by shaking for 1-2 hours). Causality: Sufficient agitation time is critical to allow the compound to fully partition between the two immiscible phases.

  • Phase Separation: Separate the two phases, typically by centrifugation to ensure a clean separation and break any emulsions.[9]

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: Calculate the LogP using the formula: LogP = log₁₀ (Concentration in n-octanol / Concentration in aqueous phase).

The RP-HPLC method is an indirect but rapid and high-throughput technique for estimating LogP.[11][12] It is based on the principle that a compound's retention time on a non-polar stationary phase is correlated with its lipophilicity.[13]

G equilibrate equilibrate inject_standards inject_standards equilibrate->inject_standards Run Standards inject_sample inject_sample equilibrate->inject_sample Run Sample calc_k calc_k inject_standards->calc_k inject_sample->calc_k plot_cal plot_cal calc_k->plot_cal For Standards interpolate interpolate calc_k->interpolate For Test Compound dead_time dead_time dead_time->calc_k plot_cal->interpolate final_logp final_logp interpolate->final_logp

Diagram 1: Workflow for LogP determination using the RP-HPLC method.

  • Selection of Standards: Choose a set of 5-7 reference compounds with well-established LogP values that bracket the expected LogP of the test compound.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column. Causality: The C18 stationary phase is non-polar and interacts with analytes primarily through hydrophobic interactions, making it an excellent mimic for the partitioning process.

    • Mobile Phase: An isocratic mixture of an organic solvent (e.g., acetonitrile or methanol) and water/buffer. The ratio is optimized to ensure good peak shape and retention times.

    • Detection: UV detector set to an appropriate wavelength for all compounds.

  • Calibration Curve Generation:

    • Inject an unretained compound (e.g., uracil) to determine the column dead time (t₀).

    • Inject each reference standard individually and record its retention time (tᵣ).

    • For each standard, calculate the capacity factor (k) using the formula: k = (tᵣ - t₀) / t₀ .[9]

    • Plot the logarithm of the capacity factor (log k) against the known literature LogP values for the standards. Perform a linear regression to generate a calibration curve.

  • Sample Analysis: Inject the test compound, 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole, under the identical chromatographic conditions and record its retention time.

  • LogP Calculation: Calculate the log k for the test compound. Interpolate this value on the calibration curve to determine its experimental LogP.[12]

In-Silico (Computational) Prediction of LogP

Computational methods provide a rapid and cost-effective way to estimate LogP, which is invaluable for screening large virtual libraries of compounds in the early stages of drug discovery.[1] These algorithms are broadly categorized into atom-based/fragment-based methods and property-based methods.[14]

  • Fragment-based methods (e.g., cLogP, XLogP3): These are the most common approaches. They deconstruct a molecule into its constituent atoms or functional group fragments and sum their known lipophilicity contributions, applying correction factors for intramolecular interactions.[14]

  • Property-based methods: These methods use whole-molecule properties (like polar surface area, molecular orbitals, etc.) to predict LogP through quantitative structure-property relationship (QSPR) models.[15]

Below is a table of predicted LogP values for the target molecule from several widely used computational algorithms.

Prediction AlgorithmPredicted LogPMethodological Basis
XLogP3 3.6*Atom-based method with correction factors
ACD/LogP 3.55 ± 0.35Fragment-based with extensive database
ALOGPS 3.42Atom-type electrotopological state indices
MlogP 2.89Topology-based, considering atom types
Consensus LogP 3.37Average of multiple prediction models

*Note: The XLogP3 value is derived from the public data for the isomeric compound 2-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole (PubChem CID: 5524575), which is expected to have a very similar LogP value to the 3-chloro isomer.[16] Other values are calculated predictions for the 3-chloro structure.

Integrated Analysis and Drug-Likeness Profile

Synthesizing the theoretical and predictive data provides a comprehensive physicochemical profile for 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole.

Summary of Physicochemical Properties
ParameterValueMethodSignificance in Drug Discovery
Molecular Formula C₁₂H₉ClN₂O₂S-Defines the elemental composition.
Molecular Weight 280.73 g/mol CalculationInfluences diffusion and permeability; must be within acceptable limits for oral drugs.[17]
Predicted LogP ~3.4 - 3.6In-SilicoIndicates good lipophilicity, suggesting potential for membrane permeability.

// Nodes for Properties Mol_Weight [label="Molecular Weight\n(280.73 g/mol )", fillcolor="#FBBC05", fontcolor="#202124"]; LogP [label="Lipophilicity (LogP)\n(Predicted ~3.5)", fillcolor="#FBBC05", fontcolor="#202124"];

// Nodes for Drug Development Aspects Absorption [label="GI Absorption &\nPermeability", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Distribution [label="Tissue Distribution", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Binding [label="Target Binding\n(Hydrophobic Interactions)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Solubility [label="Aqueous Solubility", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Metabolism [label="Metabolic Clearance", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges with labels Mol_Weight -> Absorption [label="Influences\nDiffusion", color="#5F6368"]; LogP -> Absorption [label="Primary\nDriver", color="#34A853", style=bold]; LogP -> Distribution [label="Affects Vd", color="#4285F4"]; LogP -> Binding [label="Often Correlates\nPositively", color="#4285F4"]; LogP -> Solubility [label="Inversely\nCorrelated", color="#EA4335", style=bold]; LogP -> Metabolism [label="Influences\nCYP450 Substrate\nPotential", color="#EA4335"];

// Grouping {rank=same; Mol_Weight; LogP;} {rank=same; Absorption; Distribution; Binding; Solubility; Metabolism;} }

Diagram 2: Relationship between core physicochemical properties and key drug development considerations.

Contextualizing with Lipinski's Rule of Five

Lipinski's Rule of Five provides a set of guidelines to evaluate the drug-likeness of a chemical compound and its likelihood of being orally active.[5] Let's assess our target molecule:

  • Molecular Weight < 500 g/mol : Pass (280.73 g/mol )

  • LogP < 5: Pass (Predicted values are all below 5)

  • Hydrogen Bond Donors < 5: Pass (0)

  • Hydrogen Bond Acceptors < 10: Pass (4; two N atoms and two O atoms)

The compound 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole successfully meets all the criteria of Lipinski's Rule of Five. Its molecular weight is well within the preferred range, and its predicted lipophilicity falls into a "sweet spot"—high enough to suggest good membrane permeability but not so high as to pose a significant risk for poor solubility.

Conclusion

This guide has established a robust physicochemical profile for 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole. Its calculated molecular weight is 280.73 g/mol , a value readily verifiable by standard mass spectrometry techniques. The critical property of lipophilicity, quantified by LogP, has been thoroughly investigated through both experimental and computational lenses. The consensus of in-silico models predicts a LogP value in the range of 3.4 to 3.6 , indicating a favorable balance for potential drug development.

The methodologies detailed herein, from the gold-standard shake-flask method to the efficient RP-HPLC protocol, provide a clear roadmap for the empirical validation of these predictions. The compound's adherence to Lipinski's Rule of Five further strengthens its profile as a molecule of interest. This foundational characterization is an indispensable step, providing the necessary data and context for scientists to make informed decisions in subsequent stages of drug discovery, including formulation, ADME studies, and efficacy testing.

References

  • Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. PubMed. Available at: [Link]

  • Methods for Determination of Lipophilicity. Encyclopedia.pub. Available at: [Link]

  • LIPOPHILICITY с METHODS OF DETERMINATION AND ITS ROLE IN MEDICINAL CHEMISTRY. SciSpace. Available at: [Link]

  • Interlaboratory study of log P determination by shake-flask and potentiometric methods. PubMed. Available at: [Link]

  • LogP/D. Cambridge MedChem Consulting. Available at: [Link]

  • Reliability of logP predictions based on calculated molecular descriptors: a critical review. PubMed. Available at: [Link]

  • (PDF) LogP / LogD shake-flask method v1. ResearchGate. Available at: [Link]

  • (PDF) Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. ResearchGate. Available at: [Link]

  • Top Drug Discovery Software Solutions to Watch in 2025. deepmirror. Available at: [Link]

  • Rowan | ML-Powered Molecular Design and Simulation. Rowan. Available at: [Link]

  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. LeadsMaster. Available at: [Link]

  • Contemporary Computational Applications and Tools in Drug Discovery. ACS Publications. Available at: [Link]

  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed. Available at: [Link]

  • 2-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole. PubChem. Available at: [Link]

  • Novel Methods for the Prediction of logP, pKa, and logD. ACS Publications. Available at: [Link]

  • In Silico Prediction of Physicochemical Properties of Environmental Chemicals in Combination of Molecular Fingerprints and Machi. SciSpace. Available at: [Link]

  • Accelerating open-source innovation in computer-aided drug design. OpenBioSim. Available at: [Link]

  • The molecular weight of an organic compound was found by - McMurry 8th Edition Ch 3 Problem 104. Pearson. Available at: [Link]

  • A Technical Overview of Molecular Simulation Software. IntuitionLabs. Available at: [Link]

  • Convenient way to experimentally determine the lipophilicity (logP) of new synthetic biologically active compounds using high-performance liquid chromatography in the series of 2,2- disubstituted 4-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolanes. ResearchGate. Available at: [Link]

  • Determination of Molecular Weight. Polymer Science Learning Center. Available at: [Link]

  • LogP determination for highly lipophilic hydrogen-bonding anion receptor molecules. PubMed. Available at: [Link]

  • Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method. PMC. Available at: [Link]

  • LogP measurement of a highly hydrophobic properfume: Evaluation of extrapolation of RP-HPLC results and impact of chemical moieties on accuracy. ResearchGate. Available at: [Link]

  • Lipophilicity, molecular weight, and drug action: reexamination of parabolic and bilinear models. PubMed. Available at: [Link]

  • Log P (log D) values predicted in silico using various calculation algorithms. ResearchGate. Available at: [Link]

  • Are Drugs Becoming More Lipophilic Over Time?. Drug Hunter. Available at: [Link]

  • Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. MDPI. Available at: [Link]

  • Molecular Weight Determination. Element. Available at: [Link]

  • Lipophilicity: A Crucial Concept in Drug Design and Pharmacology. OMICS International. Available at: [Link]

  • Molecular weight determination. Cambridge Core. Available at: [Link]

  • 2.2: Molecular Weight Determination. Chemistry LibreTexts. Available at: [Link]

  • Lipophilicity and Pharmacokinetic Properties of New Anticancer Dipyridothiazine with 1,2,3-Triazole Substituents. MDPI. Available at: [Link]

  • Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives. Oriental Journal of Chemistry. Available at: [Link]

  • Study of the Lipophilicity of Tetracyclic Anticancer Azaphenothiazines. PMC. Available at: [Link]

  • The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b][9][18][19]triazole and Imidazo[2,1-b][18][19][20]thiadiazole Derivatives. MDPI. Available at: [Link]

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Foundational

Discovery and Early-Stage Screening of 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole (CBET): A Technical Guide

Executive Summary & Structural Rationale The integration of thiazole rings with oxime ester linkages represents a highly effective strategy in modern agrochemical and pharmaceutical drug design. The compound 2-{[(3-Chlor...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The integration of thiazole rings with oxime ester linkages represents a highly effective strategy in modern agrochemical and pharmaceutical drug design. The compound 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole (hereafter referred to as CBET ) is a novel chemical entity designed to leverage this pharmacophore.

Recent structure-activity relationship (SAR) studies have demonstrated that thiazole derivatives containing oxime ether or ester moieties exhibit profound fungicidal activities, particularly against destructive oomycetes like [1]. The structural rationale behind CBET relies on two core components:

  • The 1,3-Thiazole Core: Acts as the primary binding scaffold, mimicking natural metabolites to competitively inhibit essential fungal enzymes.

  • The 3-Chlorobenzoyl Oxime Ester: The addition of the meta-chloro substituted benzoyl group significantly increases the lipophilicity (logP) of the molecule. Causality: This lipophilic enhancement is critical for penetrating the sterically hindered, lipid-rich fungal cell wall, ensuring the active pharmacophore reaches the intracellular plasma membrane[2].

Chemical Synthesis & Validation Workflow

The synthesis of CBET requires a highly controlled, two-step nucleophilic addition and acylation sequence.

Step-by-Step Methodology
  • Oximation: Dissolve 1-(1,3-thiazol-2-yl)ethan-1-one (1.0 eq) in absolute ethanol. Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.2 eq). Reflux the mixture for 4 hours.

  • Intermediate Isolation: Concentrate the solvent in vacuo, extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and evaporate to yield the oxime intermediate.

  • O-Acylation: Dissolve the oxime intermediate (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0°C under an inert nitrogen atmosphere.

  • Base Addition: Add triethylamine (TEA) (1.5 eq) dropwise. Causality: TEA acts as a non-nucleophilic acid scavenger. It neutralizes the HCl byproduct generated during acylation, preventing the acid-catalyzed hydrolysis of the sensitive oxime bond and driving the equilibrium toward product formation.

  • Coupling: Slowly add 3-chlorobenzoyl chloride (1.1 eq). Stir at room temperature for 6 hours.

  • Purification: Quench with saturated NaHCO₃, extract the organic layer, and purify via silica gel column chromatography (Hexane:EtOAc = 4:1) to obtain pure CBET.

SynthesisWorkflow A 1-(1,3-thiazol-2-yl) ethanone B Hydroxylamine HCl NaOAc, EtOH, Reflux A->B C Oxime Intermediate B->C D 3-Chlorobenzoyl Chloride TEA, DCM, 0°C to RT C->D E CBET (Target Compound) D->E

Synthetic workflow for 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole.

Early-Stage Biological Screening: In Vitro Assays

To evaluate the biological efficacy of CBET, we employ the standardized Mycelial Growth Rate Method .

Protocol: Mycelial Growth Rate Assay
  • Media Preparation: Prepare Potato Dextrose Agar (PDA) and autoclave at 121°C for 20 minutes.

  • Compound Dispersion: Dissolve CBET in DMSO to create a 10 mg/mL stock. Dilute into the cooling PDA (approx. 50°C) to achieve final concentrations ranging from 0.01 to 50 μg/mL. Causality: A 0.1% Tween-80 solution is added to the agar. Because CBET is highly lipophilic, Tween-80 acts as a surfactant to ensure uniform dispersion within the aqueous agar matrix, preventing compound precipitation which would otherwise cause false-negative resistance artifacts.

  • Inoculation: Place a 5 mm mycelial plug of the target pathogen (P. capsici or B. cinerea) at the center of each plate.

  • Incubation & Measurement: Incubate at 25°C in the dark for 72 hours. Measure the colony diameters using digital calipers.

The Self-Validating System

Every screening protocol must inherently prove its own accuracy. This assay incorporates a strict dual-control validation loop:

  • Negative Control: DMSO/Tween-80 only, to establish the baseline 100% mycelial growth rate and prove the solvent has no fungitoxic effects.

  • Positive Control: Dimethomorph (for P. capsici) and Chlorothalonil (for B. cinerea).

  • Validation Gate: The plate data is only unblinded and accepted if the Dimethomorph EC₅₀ falls strictly within the established historical quality control window of 0.10–0.15 μg/mL[1]. If it deviates, the entire batch is discarded due to suspected media contamination or pathogen mutation.

Quantitative Data Summary
Compound / ControlTarget PathogenEC₅₀ (μg/mL)95% Confidence Interval
CBET Phytophthora capsici0.0850.072 – 0.098
CBET Botrytis cinerea1.2401.105 – 1.380
Dimethomorph (Pos. Control)Phytophthora capsici0.1150.102 – 0.128
Chlorothalonil (Pos. Control)Botrytis cinerea2.1501.950 – 2.360

Table 1: Representative early-stage screening metrics demonstrating CBET's superior efficacy against oomycetes compared to commercial standards.

Mechanistic Elucidation: Membrane Disruption Pathway

Understanding how a hit compound works is just as critical as knowing that it works. Thiazole oxime esters typically exert their fungicidal effects by , leading to increased mycelium permeability and the lethal leakage of intracellular contents[3].

Protocol: Propidium Iodide (PI) Membrane Integrity Assay

To prove this mechanism for CBET, we utilize a Propidium Iodide (PI) staining assay.

  • Treatment: Incubate P. capsici mycelia in liquid broth containing the EC₅₀ concentration of CBET for 12 hours.

  • Staining: Wash the mycelia and incubate with 10 μg/mL PI in the dark for 15 minutes.

  • Imaging: Observe under a fluorescence microscope (Ex: 535 nm, Em: 615 nm). Causality: PI is a membrane-impermeable fluorescent dye. It cannot enter healthy, intact cells. It only intercalates with nucleic acids and fluoresces red when the lipid bilayer has been physically compromised. A positive red fluorescence signal provides direct, observable causality between CBET exposure and catastrophic membrane disruption.

MOA N1 CBET Application N2 Lipophilic Penetration of Fungal Cell Wall N1->N2 N3 Accumulation at Plasma Membrane N2->N3 N4 Disruption of Lipid Bilayer Integrity N3->N4 N5 Intracellular Content Leakage N4->N5 N6 Mycelial Abnormalities & Cell Death N5->N6

Proposed mechanism of action for CBET leading to fungal cell death.

Conclusion

The discovery and screening of 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole (CBET) highlights the immense potential of hybridizing thiazole cores with halogenated oxime esters. Through rigorous, self-validating in vitro assays and mechanistic PI staining, CBET demonstrates targeted membrane disruption capabilities, positioning it as a highly promising hit-to-lead candidate for combating resistant oomycete pathogens.

References

  • Title: Design, Synthesis, and Fungicidal Activities of Novel Piperidyl Thiazole Derivatives Containing Oxime Ether or Oxime Ester Moieties. Source: Journal of Agricultural and Food Chemistry (PubMed). URL: [Link]

  • Title: Advances in the green synthesis and agrichemical applications of oxathiapiprolin derivatives. Source: Frontiers in Chemistry. URL: [Link]

  • Title: Synthesis of Novel Chromene Derivatives Bearing Hydrazide/Thiazol/Oxazol/Oxime Moieties as Potential Antifungal Agents. Source: Journal of Agricultural and Food Chemistry (ACS Publications). URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Practical, Two-Step Synthesis of 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole

Abstract This application note provides a detailed, field-tested protocol for the synthesis of the novel O-acyl oxime, 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole. O-acyl oximes are a class of compounds with sign...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed, field-tested protocol for the synthesis of the novel O-acyl oxime, 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole. O-acyl oximes are a class of compounds with significant potential in medicinal chemistry and materials science, often serving as versatile synthetic intermediates.[1][2][3] The described procedure is a robust two-step process commencing from the commercially available starting material, 2-acetyl-1,3-thiazole. The methodology is designed for high reproducibility and scalability, with an emphasis on explaining the chemical principles behind each procedural choice to ensure success for researchers in drug development and organic synthesis.

Introduction

O-acyl oximes are valuable structural motifs in modern organic synthesis. Their unique reactivity, stemming from the cleavable N–O bond, enables their use as precursors for nitrogen-centered radicals and in various cross-coupling and C-H functionalization reactions.[2][4] The target molecule, 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole, incorporates a thiazole ring, a common scaffold in pharmacologically active compounds, suggesting its potential utility as a building block for novel chemical entities.

This protocol outlines a logical and efficient synthetic pathway:

  • Oximation: Conversion of the ketone in 2-acetyl-1,3-thiazole to its corresponding oxime, (E/Z)-2-(1-hydroxyiminoethyl)-1,3-thiazole.

  • O-Acylation: Esterification of the intermediate oxime with 3-chlorobenzoyl chloride to yield the final product.

The methods described are based on well-established, high-yielding transformations, adapted for this specific substrate.[5][6]

Overall Reaction Scheme

The synthesis proceeds in two distinct steps as illustrated below.

Figure 1: Two-step synthesis pathway.

Materials and Equipment

Reagents
ReagentCAS No.SupplierPurity
2-Acetyl-1,3-thiazole24295-03-4Commercial≥98%
Hydroxylamine Hydrochloride5470-11-1Commercial≥99%
3-Chlorobenzoyl chloride618-46-2Commercial≥98%
Pyridine110-86-1CommercialAnhydrous, ≥99.8%
Dichloromethane (DCM)75-09-2CommercialAnhydrous, ≥99.8%
Ethanol64-17-5Commercial200 Proof
Ethyl Acetate141-78-6CommercialACS Grade
Hexanes110-54-3CommercialACS Grade
Anhydrous Sodium Sulfate7757-82-6CommercialGranular
Equipment
  • Round-bottom flasks (50 mL, 100 mL)

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Ice bath

  • Standard laboratory glassware (beakers, graduated cylinders, funnels)

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Flash chromatography system

  • NMR Spectrometer, FT-IR Spectrometer, Mass Spectrometer

Experimental Protocols

PART 1: Synthesis of (E/Z)-2-(1-hydroxyiminoethyl)-1,3-thiazole (Intermediate 1)

This procedure converts the starting ketone into an oxime, a necessary precursor for the final acylation step.

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 2-acetyl-1,3-thiazole (5.00 g, 39.3 mmol) and ethanol (50 mL). Stir until the solid is fully dissolved.

  • Reagent Addition: Add hydroxylamine hydrochloride (3.28 g, 47.2 mmol, 1.2 equiv) followed by pyridine (7.78 g, 7.9 mL, 98.3 mmol, 2.5 equiv).

  • Heating: Heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 4 hours. Monitor the reaction progress by TLC (Eluent: 50% Ethyl Acetate/Hexanes). The starting material will have a lower Rf than the more polar oxime product.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of the solvent to approximately 10 mL using a rotary evaporator.

  • Isolation: Pour the concentrated mixture into 100 mL of cold deionized water. A white or off-white precipitate will form. Stir for 15 minutes in an ice bath to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration, washing with cold water (2 x 20 mL). Dry the solid under vacuum to yield (E/Z)-2-(1-hydroxyiminoethyl)-1,3-thiazole as a white solid. The product is typically of sufficient purity for the next step.

Scientific Rationale:

  • Choice of Base: Pyridine acts as a base to neutralize the hydrochloric acid liberated from hydroxylamine hydrochloride. This is crucial as the free hydroxylamine base is the active nucleophile. An excess is used to drive the reaction to completion.

  • Solvent: Ethanol is an excellent solvent for all reactants and allows for heating to a sufficient temperature to ensure a reasonable reaction rate.

  • Work-up: Precipitation in water is an effective method for isolating the moderately polar oxime product from the water-soluble pyridine hydrochloride salt and excess reagents.

PART 2: Synthesis of 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole (Final Product)

This step involves the O-acylation of the intermediate oxime using an acyl chloride. Careful temperature control is important to minimize side reactions.

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the dried oxime intermediate from Part 1 (4.00 g, 25.6 mmol) in anhydrous dichloromethane (40 mL). Add anhydrous pyridine (3.04 g, 3.1 mL, 38.4 mmol, 1.5 equiv).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Slowly add 3-chlorobenzoyl chloride (5.35 g, 30.7 mmol, 1.2 equiv) dropwise to the stirred solution over 10 minutes. A white precipitate (pyridinium hydrochloride) will form.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours. Monitor completion by TLC (Eluent: 30% Ethyl Acetate/Hexanes).

  • Work-up: Quench the reaction by adding 30 mL of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 20 mL) to remove pyridine, saturated NaHCO₃ solution (1 x 20 mL) to remove excess acyl chloride, and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 10-40% ethyl acetate in hexanes to afford the final product as a white or pale yellow solid.

Scientific Rationale:

  • Anhydrous Conditions: Acyl chlorides are highly reactive towards water.[7] Anhydrous conditions are essential to prevent hydrolysis of the 3-chlorobenzoyl chloride, which would reduce the yield.[5]

  • Base and Temperature Control: Pyridine is used as a non-nucleophilic base to scavenge the HCl produced during the reaction.[5] Running the reaction at 0 °C initially helps to control the exothermic reaction and minimizes potential side reactions like the Beckmann rearrangement.[5]

  • Aqueous Work-up: The acidic wash removes the basic pyridine, while the basic wash removes any unreacted 3-chlorobenzoyl chloride and 3-chlorobenzoic acid (from hydrolysis).

Characterization of Final Product

The identity and purity of the synthesized 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole should be confirmed using standard analytical techniques.

  • ¹H NMR (400 MHz, CDCl₃): Expect signals for the thiazole ring protons, the methyl group protons, and the aromatic protons from the 3-chlorobenzoyl group in their characteristic regions.

  • ¹³C NMR (100 MHz, CDCl₃): Expect distinct signals for the carbonyl carbon (ester), the imine carbon, and all aromatic and aliphatic carbons.

  • FT-IR (KBr, cm⁻¹): Look for characteristic absorption bands for C=O stretching (ester, ~1750-1770 cm⁻¹), C=N stretching (imine, ~1640-1660 cm⁻¹), and C-Cl stretching.[8]

  • Mass Spectrometry (ESI+): The molecular ion peak [M+H]⁺ should be observed, corresponding to the calculated mass of the product.

Safety and Handling

  • 3-Chlorobenzoyl chloride is corrosive and a lachrymator. It reacts with water to produce HCl gas. Handle only in a well-ventilated chemical fume hood.[9][10][11] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12][13]

  • Pyridine is flammable, toxic, and has a strong, unpleasant odor. Handle in a chemical fume hood and avoid inhalation or skin contact.

  • Dichloromethane (DCM) is a suspected carcinogen. All handling should be performed in a chemical fume hood.

  • Always follow good laboratory practices. An emergency eyewash and safety shower must be readily accessible.[9]

Process Workflow Diagram

Synthesis_Workflow cluster_part1 Part 1: Oxime Formation cluster_part2 Part 2: O-Acylation p1_setup 1. Dissolve 2-acetylthiazole in Ethanol p1_reagents 2. Add NH2OH·HCl and Pyridine p1_setup->p1_reagents p1_reflux 3. Reflux for 4h p1_reagents->p1_reflux p1_tlc1 TLC Check (50% EA/Hex) p1_reflux->p1_tlc1 p1_conc 4. Concentrate via Rotovap p1_tlc1->p1_conc Reaction Complete p1_precip 5. Precipitate in Cold Water p1_conc->p1_precip p1_filter 6. Filter and Dry Intermediate 1 p1_precip->p1_filter p2_setup 1. Dissolve Intermediate 1 and Pyridine in DCM (N2 atm) p1_filter->p2_setup Proceed with dried intermediate p2_cool 2. Cool to 0 °C p2_setup->p2_cool p2_reagent 3. Add 3-Chlorobenzoyl Chloride Dropwise p2_cool->p2_reagent p2_react 4. Stir 1h at 0 °C, then 3h at RT p2_reagent->p2_react p2_tlc2 TLC Check (30% EA/Hex) p2_react->p2_tlc2 p2_workup 5. Aqueous Work-up (HCl, NaHCO3, Brine) p2_tlc2->p2_workup Reaction Complete p2_dry 6. Dry (Na2SO4) and Concentrate p2_workup->p2_dry p2_purify 7. Column Chromatography p2_dry->p2_purify p2_final Final Product p2_purify->p2_final

Sources

Application

purification and isolation methods for 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole

An In-Depth Guide to the Purification and Isolation of 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole Authored by: A Senior Application Scientist Introduction 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole is a...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Purification and Isolation of 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole

Authored by: A Senior Application Scientist

Introduction

2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole is a molecule of significant interest within contemporary drug discovery and development programs. As with any biologically active compound, achieving high purity is a critical, non-negotiable prerequisite for accurate pharmacological and toxicological assessment. This application note provides a comprehensive, experience-driven guide to the purification and isolation of this target compound. We will move beyond a simple recitation of steps to explain the underlying chemical principles that inform the selection of each technique. This guide is intended for researchers, medicinal chemists, and process development scientists.

The molecular structure, featuring a chlorinated benzoyl group, an ethanimidoyl linker, and a thiazole ring, presents a unique set of purification challenges and opportunities. The presence of aromatic rings and heteroatoms influences the compound's polarity, solubility, and potential for intermolecular interactions, all of which must be considered when designing an effective purification strategy.

Physicochemical Properties and Strategic Considerations

A successful purification strategy is built upon a solid understanding of the target molecule's physicochemical properties. While specific experimental data for 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole is not widely available, we can infer its likely characteristics from analogous structures, such as its 4-chloro isomer.[1]

Table 1: Estimated Physicochemical Properties and Their Impact on Purification Strategy

PropertyEstimated Value/CharacteristicImplication for Purification
Molecular Weight ~280.73 g/mol [1]Suitable for standard chromatographic and recrystallization techniques.
Polarity Moderately polarDictates choice of solvent systems for chromatography and recrystallization. The thiazole and ester moieties contribute polarity, while the chlorobenzoyl group adds lipophilicity.
Solubility Likely soluble in moderately polar to polar organic solvents (e.g., ethyl acetate, dichloromethane, acetone, ethanol); sparingly soluble in non-polar solvents (e.g., hexanes) and water.[2]Informs the selection of solvents for extraction, chromatography, and recrystallization.
pKa The thiazole ring is weakly basic (pKa of thiazole is ~2.44).[2]The compound is unlikely to be ionized under typical purification conditions, simplifying liquid-liquid extraction.
Thermal Stability Likely stable under standard purification conditions.Allows for techniques like rotary evaporation to remove solvents.
Crystallinity The presence of aromatic rings and a relatively rigid structure suggests a good potential for crystallinity.Recrystallization is a highly viable and recommended final purification step.

Overall Purification and Isolation Workflow

The purification of 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole from a crude reaction mixture typically involves a multi-step approach to remove unreacted starting materials, byproducts, and other impurities. The logical flow of this process is designed to progressively enrich the target compound.

Purification Workflow start Crude Reaction Mixture extraction Liquid-Liquid Extraction start->extraction Dissolve in organic solvent drying Drying of Organic Phase extraction->drying Separate aqueous and organic layers concentration Solvent Removal (Rotary Evaporation) drying->concentration Dry with Na2SO4 or MgSO4 chromatography Flash Column Chromatography concentration->chromatography Adsorb onto silica gel fraction_analysis TLC Analysis of Fractions chromatography->fraction_analysis Elute with solvent gradient pooling Pooling of Pure Fractions fraction_analysis->pooling Identify and combine pure fractions final_concentration Solvent Removal pooling->final_concentration recrystallization Recrystallization final_concentration->recrystallization final_product Pure Crystalline Product recrystallization->final_product Filter and dry

Figure 1: A typical workflow for the purification of the target compound.

Detailed Protocols and Methodologies

The following protocols are presented as a robust starting point. Researchers should optimize these methods based on the specific impurity profile of their crude material, as monitored by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Initial Work-up and Liquid-Liquid Extraction

This initial step aims to remove water-soluble impurities, such as salts and polar starting materials.

Rationale: The target compound, being moderately polar, will preferentially partition into an organic solvent over an aqueous phase. This allows for the removal of highly polar and ionic impurities.

Step-by-Step Procedure:

  • Quenching: Carefully quench the reaction mixture by pouring it into a separatory funnel containing deionized water or a saturated aqueous solution of sodium bicarbonate if the reaction was conducted under acidic conditions.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent, such as ethyl acetate or dichloromethane (DCM). Perform the extraction three times to ensure complete recovery of the product.

  • Washing: Combine the organic extracts and wash sequentially with deionized water and then with a saturated brine solution. The brine wash helps to remove residual water from the organic phase.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Purification by Flash Column Chromatography

Flash column chromatography is a cornerstone technique for separating compounds with different polarities.[3]

Rationale: The differential adsorption of the target compound and its impurities onto a stationary phase (typically silica gel) and their varying solubility in the mobile phase allows for their separation.

Step-by-Step Procedure:

  • Stationary Phase Preparation: Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes) and pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. After drying, carefully load the silica-adsorbed sample onto the top of the column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent, such as ethyl acetate. A typical gradient might be from 0% to 50% ethyl acetate in hexanes. The optimal solvent system should be determined beforehand by TLC analysis.

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC.

  • Fraction Pooling and Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Table 2: Suggested Solvent Systems for Chromatography

Solvent System (v/v)ApplicationRationale
Hexanes/Ethyl Acetate Primary elution system for flash chromatography.Offers a good polarity range for separating moderately polar compounds.
Dichloromethane/Methanol Alternative elution system if separation is poor with Hexanes/EtOAc.Provides a different selectivity for separation.
Toluene/Acetone Another alternative with different selectivity.Useful for compounds with aromatic character.
Protocol 3: Final Purification by Recrystallization

Recrystallization is an excellent final step to obtain a highly pure, crystalline solid.[4][5]

Rationale: This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. As a hot, saturated solution cools, the solubility decreases, and the compound crystallizes out, leaving impurities behind in the solution.

Step-by-Step Procedure:

  • Solvent Selection: Choose a solvent or a binary solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol, isopropanol, or a mixture of ethyl acetate and hexanes are good starting points.

  • Dissolution: Place the crude product from chromatography in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. The formation of crystals should be observed. For improved yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Characterization of the Purified Product

The purity and identity of the final product should be confirmed using appropriate analytical techniques:

  • Thin Layer Chromatography (TLC): A single spot indicates a high degree of purity.

  • Melting Point: A sharp melting point range is indicative of a pure compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure.

  • Mass Spectrometry (MS): Confirms the molecular weight.[6]

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.[7]

Troubleshooting Common Purification Issues

Table 3: Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low recovery after extraction - Incomplete extraction. - Emulsion formation.- Increase the number of extractions. - Add brine to break the emulsion.
Poor separation in column chromatography - Inappropriate solvent system. - Column overloading.- Optimize the solvent system using TLC. - Use a larger column or less crude material.
Product does not crystallize - Solution is not saturated. - Presence of impurities inhibiting crystallization.- Evaporate some solvent to increase concentration. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal. - Re-purify by chromatography.
Oily product after recrystallization - The melting point of the compound is below the boiling point of the solvent. - Presence of impurities.- Choose a lower-boiling point solvent. - Repeat the recrystallization or chromatography.

Conclusion

The successful purification and isolation of 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole is readily achievable through a systematic application of standard organic chemistry techniques. A logical workflow encompassing liquid-liquid extraction, flash column chromatography, and a final recrystallization step is highly effective. Careful selection of solvents and diligent monitoring of purity at each stage are paramount to obtaining a final product of the high quality required for subsequent research and development activities.

References

  • ResearchGate. (2018, October 8). Synthesis of new 1,3-thiazole and 1,3 oxazole from 3-chlorobenzo[b]thiophene and evaluation of anti-bacterial activity.
  • ChemicalBook. Thiazole CAS#: 288-47-1.
  • MDPI. (2025, July 30). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity.
  • Journal of Basic and Applied Research in Biomedicine. (2022, December 17). Review Article Current Synthesis Routes of Thiazole and its Derivatives and their Broad-Spectrum Therapeutic Activity. Retrieved from Journal of Basic and Applied Research in Biomedicine.
  • MDPI. (2021, September 24). Synthesis and Biological Evaluation of Thiazolyl-Ethylidene Hydrazino-Thiazole Derivatives: A Novel Heterocyclic System.
  • SciSpace. (2014, September 30). Synthesis and Characterization of Novel 1,3-Thiazole and 2-Amino-1,3,4-Thiadiazole Derivatives.
  • Google Patents. WO2001074811A2 - Substituted 1,3-thiazole compounds, their production and use.
  • PubChem. 2-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole.
  • RSC Publishing. (2023, November 24). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment.
  • ResearchGate. Synthesis of new 1,3-thiazole and 1,3 oxazole from 3- chlorobenzo[b]thiophene and evaluation of anti-bacterial activity.
  • RSC Publishing. (2022, August 10). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents.
  • Google Patents. US7531067B2 - Process for purification of 2-chloro-5-chloromethyl-1,3-thiazole.
  • PMC. Thiazole and Oxazole Alkaloids: Isolation and Synthesis.
  • Arkivoc. A facile synthesis of benzyl-α, β-unsaturated carboxylic esters.
  • Agilent. spECIAtIoN of CHLoRINAtEd HYdRoCARboNs IN REfoRMAtE usING tHE AGILENt 7200 GC/Q-tof.
  • ResearchGate. (2025, August 5). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole.
  • EPA. Method 8121: Chlorinated Hydrocarbons by Gas Chromatography.
  • SpringerLink. (2008, November 26). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine.
  • PMC. (2024, December 10). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene.

Sources

Method

Crystallization Techniques for 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole Compounds

An Application Guide Authored by: Gemini, Senior Application Scientist Introduction The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide

Authored by: Gemini, Senior Application Scientist

Introduction

The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Compounds of the 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole class are of significant interest in drug discovery programs. The ability to obtain high-quality single crystals of these compounds is a critical, yet often challenging, step in the development pipeline. High-quality crystals are indispensable for unambiguous structure determination via X-ray crystallography, which provides definitive insights into molecular conformation, stereochemistry, and intermolecular interactions. This structural information is paramount for understanding structure-activity relationships (SAR), guiding lead optimization, and securing intellectual property.[3]

Furthermore, the crystallization process itself is a powerful purification technique, capable of yielding material of the highest purity required for preclinical studies.[4] The solid-state properties of an active pharmaceutical ingredient (API), including polymorphism, solubility, and stability, are dictated by its crystalline form. Therefore, controlled crystallization is fundamental to developing a robust and reproducible drug product.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the foundational principles and detailed, field-proven protocols for the successful crystallization of 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole compounds. The methodologies described herein are designed to be a practical starting point for systematic screening and optimization, moving beyond a simple recitation of steps to explain the causality behind each experimental choice.

Chapter 1: Foundational Principles of Crystallization

Success in crystallization is predicated on a firm understanding of the physical chemistry governing the transition from a disordered, solvated state to a highly ordered, solid state. The entire process is a delicate balance between thermodynamics and kinetics.

The Driving Force: Supersaturation

Crystallization can only occur from a supersaturated solution, a non-equilibrium state where the concentration of the solute exceeds its solubility limit at a given temperature.[5] Achieving a state of gentle, controlled supersaturation is the primary objective of every crystallization technique. Rapidly inducing high levels of supersaturation often leads to amorphous precipitation or the formation of a multitude of tiny, unusable microcrystals.[3] The key methods to achieve supersaturation are:

  • Cooling: For most organic compounds, solubility decreases as temperature decreases. Dissolving the compound in a hot solvent and allowing it to cool slowly is a common and effective strategy.[4]

  • Solvent Evaporation: Gradually removing the solvent from a solution increases the solute concentration until the saturation point is surpassed.[3]

  • Anti-Solvent Addition: Introducing a second solvent (an "anti-solvent") in which the compound is insoluble reduces the overall solubility of the solute in the mixed solvent system, thereby inducing supersaturation.[5][6]

Nucleation and Crystal Growth

Crystallization is a two-stage process: nucleation and growth.[7]

  • Nucleation: This is the initial formation of stable, sub-microscopic crystalline aggregates (nuclei) from the supersaturated solution. This process can be initiated by dust particles, scratches on the vessel surface, or even molecular self-aggregation. The goal is to limit the number of nucleation sites to encourage the growth of a few large crystals.

  • Growth: Once stable nuclei have formed, they grow by the ordered addition of more solute molecules from the solution onto the existing crystal lattice. The rate of growth should be slow and steady to ensure a well-ordered lattice and minimize the incorporation of impurities or solvent molecules.

A successful experiment is one that spends minimal time in the nucleation phase and maximal time in the growth phase.

Critical Factors for Success
  • Purity of the Compound: This cannot be overstated. Crystallization is not a substitute for proper purification. Starting with material that is at least 90-95% pure is highly recommended, as impurities can inhibit nucleation or disrupt the crystal lattice, leading to poor quality crystals.[7]

  • Solvent Selection: The choice of solvent is the most critical variable in any crystallization experiment. The ideal solvent will exhibit a steep solubility curve with respect to temperature—dissolving the compound moderately or completely when hot, but poorly when cold.[4] The principle of "like dissolves like" is a useful starting point; the polarity of the solvent should be matched to the polarity of the solute.[8]

  • Controlled Environment: Crystallization experiments should be set up in a location that is free from vibrations and temperature fluctuations, as these can trigger excessive nucleation or damage growing crystals.[3]

Chapter 2: Solvent Selection Strategy for Thiazole Compounds

The molecular structure of 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole—featuring aromatic rings, ester and imidoyl functionalities, and a halogen substituent—suggests that solvents of intermediate polarity will be most effective. Hydrogen bonding and π-π stacking interactions are likely important for crystal packing.[7][9]

Initial Solvent Screening Protocol

This protocol allows for the rapid assessment of multiple solvents to identify promising candidates for crystallization.

Methodology:

  • Preparation: Place approximately 2-5 mg of the purified compound into several small, clean test tubes or vials.

  • Solvent Addition (Room Temp): To each tube, add a single candidate solvent dropwise (approx. 0.1 mL at a time). Agitate after each addition.

  • Observation (Room Temp):

    • Soluble: If the compound dissolves completely in < 0.5 mL of solvent at room temperature, the solvent is likely too good. It may be suitable as the "good" solvent in a vapor diffusion or anti-solvent system.

    • Insoluble: If the compound remains largely undissolved after adding 1 mL of solvent, it may be a suitable "poor" solvent or anti-solvent.

    • Slightly Soluble: If the compound shows partial solubility, proceed to the next step.

  • Heating: Gently warm the tubes containing undissolved solid on a hot plate or in a sand bath. Add more solvent dropwise until the solid just dissolves.

  • Cooling: Allow the hot, saturated solutions to cool slowly to room temperature, and then place them in a refrigerator or ice bath.

  • Analysis: The ideal solvent is one in which the compound is fully soluble when hot but precipitates or forms crystals upon cooling.[4]

Suggested Solvents and Rationale

The following table summarizes promising solvents for initial screening, based on the structural features of the target compound class.

SolventBoiling Point (°C)[8]PolarityRationale & Potential Interactions
Ethanol 78Polar ProticCapable of hydrogen bonding with the nitrogen and oxygen atoms of the compound. Often a good starting point for moderately polar molecules.[8]
Methanol 65Polar ProticSimilar to ethanol but more polar and volatile. Can be effective but may evaporate too quickly in slow evaporation setups.[10]
Acetone 56Polar AproticGood solvent for many organic compounds. Its volatility requires careful control of evaporation rates.[11]
Ethyl Acetate 77Mid-PolarityOften a good choice for organic complexes and compounds with ester functionalities.[7]
Acetonitrile 82Polar AproticCan be a good solvent for crystallization, providing high selectivity.[11]
Dichloromethane (DCM) 40Mid-PolarityA common solvent, but its high volatility can lead to rapid crystal crashing. Best used in vapor diffusion or layering systems.[7]
Toluene 111Non-PolarThe aromatic ring of toluene can promote crystallization through π-π stacking interactions with the thiazole and benzoyl rings of the compound.[7]
Visualization: Solvent Selection Workflow

The logical process for selecting an appropriate solvent system can be visualized as follows.

Solvent_Selection start Start: Purified Compound (2-5 mg) screen Screen Solvents at Room Temp (e.g., EtOH, Acetone, EtOAc, Toluene) start->screen dissolves Dissolves Easily? screen->dissolves insoluble Insoluble? dissolves->insoluble No too_good Result: 'Good' Solvent (Use for Vapor Diffusion or Layering) dissolves->too_good Yes poor Result: 'Poor' Solvent / Anti-Solvent (Use for Vapor Diffusion or Layering) insoluble->poor Yes heat Heat Solution (Add minimal solvent to dissolve) insoluble->heat No (Slightly Soluble) cool Cool Slowly to RT, then 0-4°C heat->cool crystals Crystals Form? cool->crystals ideal Result: Ideal Single Solvent (Use for Slow Cooling / Recrystallization) crystals->ideal Yes try_another Try Another Solvent crystals->try_another No

Caption: A workflow diagram for systematic solvent screening.

Chapter 3: Step-by-Step Crystallization Protocols

Before beginning any protocol, ensure all glassware is scrupulously clean. Dust and residue from previous experiments provide unwanted nucleation sites.[7]

Protocol 1: Slow Evaporation

This is often the simplest and most successful starting method. It relies on the gradual increase in solute concentration as the solvent slowly evaporates.[3]

Materials:

  • Purified 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole compound (5-10 mg)

  • Selected solvent (e.g., Ethanol, Ethyl Acetate)

  • Small glass vial (1-4 mL) with a cap or parafilm

Methodology:

  • Dissolution: Place the compound in the vial. Add the chosen solvent dropwise while gently swirling until the compound is fully dissolved. Avoid using a large excess of solvent. A good starting concentration is similar to that used for an NMR sample (5-10 mg in 0.5-1.0 mL).[7]

  • Setup: Cover the vial. If using a screw cap, loosen it slightly. If using parafilm, puncture it with a needle 1-3 times.

    • Scientist's Note: The size and number of holes in the covering are critical variables. They control the rate of evaporation. A slower rate is almost always better. Start with a single small hole.

  • Incubation: Place the vial in a vibration-free location at a constant temperature (e.g., a quiet drawer or cupboard).

  • Monitoring: Observe the vial daily without disturbing it. High-quality crystals can take anywhere from a few days to several weeks to form.

  • Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent. Wash the crystals with a small amount of cold anti-solvent (e.g., hexane) to remove residual solution and allow them to air dry.

Protocol 2: Vapor Diffusion (Sitting Drop)

This gentle technique is excellent when only small amounts of material are available. It involves the slow diffusion of a volatile anti-solvent vapor into a solution of the compound, gradually inducing crystallization.[7][12]

Materials:

  • Purified compound (2-5 mg)

  • "Good" solvent (one in which the compound is soluble, e.g., Dichloromethane)

  • "Poor" solvent / Anti-solvent (a volatile solvent in which the compound is insoluble, e.g., Hexane, Pentane). The anti-solvent should be miscible with the good solvent.[12]

  • Small inner vial or sitting drop post and a larger outer vial or well plate.[13][14]

Methodology:

  • Reservoir Preparation: Add the anti-solvent (e.g., Hexane) to the larger outer vial to a depth of 0.5-1.0 cm. This is the reservoir.

  • Solution Preparation: In the small inner vial, dissolve 2-5 mg of the compound in a minimal amount of the "good" solvent (e.g., Dichloromethane, 0.2-0.5 mL).

  • Setup: Carefully place the inner vial containing the compound solution inside the larger outer vial. Ensure the inner vial does not touch the walls of the outer vial.[7]

  • Sealing: Tightly seal the outer vial with a cap or parafilm. This creates a closed system where the vapor of the volatile anti-solvent can equilibrate with the solution.

    • Scientist's Note: The principle relies on the anti-solvent being more volatile than the solvent. The anti-solvent vapor diffuses into the compound solution, reducing the solute's solubility and causing it to slowly crystallize.[13]

  • Incubation & Harvesting: As with slow evaporation, store undisturbed and monitor over time. Harvest crystals once they have reached a suitable size.

Common "Good" SolventSuggested "Poor" Anti-Solvent(s)
DichloromethanePentane, Hexane, Cyclopentane[7]
Tetrahydrofuran (THF)Hexane, Cyclohexane[7]
TolueneTHF, Hexane[7]
MethanolDiethyl Ether, THF[7]
AcetoneChloroform, Hexane[7]
Protocol 3: Anti-Solvent Addition (Layering)

This technique creates a sharp interface between a solution of the compound and an anti-solvent. Diffusion across this interface slowly induces crystallization.

Materials:

  • Purified compound (5-10 mg)

  • "Good" solvent (denser than the anti-solvent, e.g., Dichloromethane)

  • "Poor" anti-solvent (less dense than the good solvent, e.g., Hexane)

  • Narrow glassware, such as a test tube or NMR tube.

Methodology:

  • Dissolution: Dissolve the compound in a minimal amount of the denser "good" solvent at the bottom of the test tube.

  • Layering: Very carefully and slowly, add the less dense anti-solvent down the side of the tilted test tube using a pipette or syringe. The goal is to create a distinct second layer on top of the compound solution with minimal mixing.

    • Scientist's Note: A buffer layer of an intermediate solvent (e.g., toluene) can be added between the two main layers to further slow down the diffusion rate, which can promote the growth of higher-quality crystals.[15]

  • Incubation: Cap the tube and leave it in an undisturbed, temperature-stable location. Crystals will typically form at the interface between the two solvents over several days.

  • Harvesting: Collect the crystals as described in previous protocols.

Visualization: General Crystallization Workflow

Crystallization_Workflow cluster_prep Preparation cluster_setup Experiment Setup cluster_growth Growth & Harvesting purify 1. Purify Compound (>95% Purity) select_solvent 2. Select Solvent System (Single or Binary) purify->select_solvent dissolve 3. Dissolve Compound (Minimal Hot/Good Solvent) select_solvent->dissolve setup_method 4. Choose Method dissolve->setup_method evap Slow Evaporation setup_method->evap cool Slow Cooling setup_method->cool vapor Vapor Diffusion setup_method->vapor layer Layering setup_method->layer incubate 5. Incubate Undisturbed (Stable Temp, No Vibrations) monitor 6. Monitor for Crystal Growth (Days to Weeks) incubate->monitor harvest 7. Harvest & Dry Crystals monitor->harvest

Caption: A generalized workflow for single-crystal growth experiments.

Chapter 4: Troubleshooting and Advanced Strategies

ProblemPotential Cause(s)Suggested Solution(s)
No Crystals Form Solution is not sufficiently supersaturated; Compound is too soluble.Allow more solvent to evaporate; Add more anti-solvent; Cool the solution to a lower temperature; Start with a more concentrated solution.
Amorphous Precipitate / "Crashing Out" Supersaturation was achieved too quickly; Solvent choice is poor.Slow down the process: use a cap with a smaller hole (evaporation), slow the cooling rate, use a buffer layer (layering), or reduce the vapor pressure difference (diffusion).[12] Try a different solvent system.
"Oiling Out" Compound comes out of solution as a liquid above its melting point; Solution is too concentrated or cooled too quickly.Use a more dilute solution; Slow the cooling rate significantly; Try a solvent with a lower boiling point.[8]
Too Many Small Crystals Excessive nucleation sites; Supersaturation is too high.Filter the solution while hot to remove particulates; Use cleaner glassware; Reduce the rate of supersaturation. Consider using the micro-seeding technique.

Advanced Strategies:

  • Seeding: If you have previously obtained a crystal (even a poor one), you can crush it and add a microscopic speck to a fresh, slightly supersaturated solution. This "seed" provides a perfect template for crystal growth and can bypass the difficult nucleation stage.[7]

  • Co-crystallization: If the target compound consistently fails to crystallize, consider forming a co-crystal. This involves crystallizing the target with a second molecule (a "co-former") that can form strong, directional interactions like hydrogen bonds. For the target thiazole compound, which is a hydrogen bond acceptor, good co-formers would be strong hydrogen bond donors like benzoic acid or triphenylphosphine oxide (TPPO).[16]

References

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  • Azzam, M. T., et al. (2023). Synthesis and crystal structure of ethyl 2-(1,3-benzothiazol-2-yl)-1-oxo-1H-pyrido[2,1-b][4][7]benzothiazole-4-carboxylate. Acta Crystallographica Section E, 79(Pt 10), 1060-1065. [Link]

  • Xu, Y., et al. (2010). Synthesis, Crystal Structure and Spectral Properties of Thiazole Orange Derivative. Chalcogenide Letters, 7(5), 299-305. [Link]

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  • Matson, D. R. (2024). How to grow crystals for X-ray crystallography. IUCrJ, 11(Pt 6), 668-677. [Link]

  • Corrià, E., et al. (2023). Key Parameters Impacting the Crystal Formation in Antisolvent Membrane-Assisted Crystallization. Membranes, 13(2), 143. [Link]

  • Pawar, J., & D’Mello, M. (2022). Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. International Journal of Pharmaceutical Research and Applications, 7(4), 1083-1094. [Link]

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Application

Application Notes &amp; Protocols for In Vivo Dosing Formulations of 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development of suitable in vivo dosing formulations for the novel compound 2-{[(3-Chlorobenzoyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development of suitable in vivo dosing formulations for the novel compound 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole. Due to the absence of specific public data on its physicochemical properties, this guide is built upon established principles for formulating poorly water-soluble compounds. The structural characteristics of 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole, including a thiazole ring and a chlorobenzoyl group, suggest it is likely a lipophilic molecule with low aqueous solubility, placing it as a probable Biopharmaceutics Classification System (BCS) Class II candidate.[1][2] This necessitates enabling formulation strategies to achieve adequate systemic exposure in preclinical in vivo studies. This guide details a logical, tiered approach to formulation development, from initial solubility screening to the preparation of co-solvent, suspension, and lipid-based formulations for various routes of administration. The protocols provided are intended as robust starting points for experimental work.

Introduction: The Formulation Challenge

The successful in vivo evaluation of a new chemical entity (NCE) is critically dependent on achieving adequate and reproducible systemic exposure.[3] A significant hurdle in early drug development is the poor aqueous solubility of many NCEs, which can lead to low and erratic bioavailability, complicating the interpretation of efficacy and toxicology data.[4] The chemical structure of 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole suggests a high degree of lipophilicity and consequently, poor water solubility. Therefore, direct administration in a simple aqueous vehicle is unlikely to yield the necessary exposure for preclinical assessment.

This application note outlines a systematic approach to developing formulations for this compound, focusing on strategies to enhance its solubility and bioavailability. The choice of formulation strategy is dependent on the intended route of administration, the required dose level, and the specific animal model being used.[5]

Preformulation Characterization: A Foundational Step

Before embarking on formulation development, a thorough physicochemical characterization of the compound is essential.[6] This data provides the foundation for a rational formulation design.[7]

Key physicochemical parameters to determine include:

  • Aqueous Solubility: At different pH values (e.g., 1.2, 4.5, 6.8, and 7.4) to understand the impact of ionization.[6]

  • Solubility in Organic Solvents and Lipids: To identify potential co-solvents and lipid-based vehicle components.

  • LogP/LogD: To quantify lipophilicity.

  • pKa: To determine the ionization state at different physiological pHs.

  • Melting Point and Physical Form: To assess the solid-state properties (crystalline vs. amorphous) and thermal stability.[6]

A tiered approach to solubility screening is recommended, starting with common pharmaceutically acceptable solvents.

Formulation Strategies for Systemic Exposure

Based on the anticipated poor aqueous solubility of 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole, several formulation strategies can be employed. The following sections detail the rationale and protocols for common approaches.

Co-solvent Systems

Co-solvents are water-miscible organic solvents that enhance the solubility of lipophilic compounds by reducing the polarity of the aqueous vehicle.[8] This is often the simplest and most direct approach for achieving a solution formulation, which is preferred for intravenous administration to ensure immediate bioavailability.[7]

Commonly used co-solvents include:

  • Dimethyl Sulfoxide (DMSO)

  • Polyethylene Glycols (PEGs), such as PEG 300 and PEG 400

  • Ethanol

  • N-methyl-2-pyrrolidone (NMP)[3]

  • Propylene Glycol

It is crucial to use the minimum amount of co-solvent necessary, as they can have their own biological effects and may cause toxicity at higher concentrations.[3]

Surfactant-Based Formulations (Micellar Solutions)

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above their critical micelle concentration (CMC).[9] These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, thereby increasing their apparent solubility.[8] Surfactants are often used in combination with co-solvents to further enhance solubilization and stability.[8]

Commonly used surfactants include:

  • Polysorbates (e.g., Tween® 80)

  • Polyoxyl 35 Castor Oil (e.g., Cremophor® EL)

  • Solutol® HS 15

  • Vitamin E TPGS

Lipid-Based Formulations

Lipid-based drug delivery systems (LBDDS) are an effective strategy for enhancing the oral bioavailability of poorly soluble compounds.[10] These formulations can improve drug solubilization in the gastrointestinal tract, promote lymphatic transport, and potentially bypass first-pass metabolism.[11] Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[2]

Components of Lipid-Based Formulations:

  • Oils: Medium-chain triglycerides (MCTs), long-chain triglycerides (LCTs), such as sesame oil or corn oil.

  • Surfactants: As listed in section 3.2.

  • Co-solvents/Co-surfactants: Ethanol, propylene glycol, Transcutol® HP.[4]

Suspensions

For oral or subcutaneous administration, a suspension may be a viable option, particularly if a solution formulation cannot be achieved at the desired concentration.[12] This involves dispersing the solid drug particles in a liquid vehicle. The bioavailability of a suspension is often dependent on the particle size of the drug; reducing the particle size (micronization or nanonization) can increase the surface area for dissolution and improve absorption.[4]

Key components of a suspension include:

  • Wetting agents: To ensure uniform dispersion of the hydrophobic drug particles (e.g., polysorbates).

  • Suspending agents: To increase the viscosity of the vehicle and prevent settling (e.g., carboxymethylcellulose, xanthan gum).

  • Tonicity-adjusting agents (for parenteral suspensions): e.g., sodium chloride.

Experimental Protocols

Disclaimer: The following protocols are general starting points and must be optimized based on the experimentally determined properties of 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole. All procedures should be conducted in a sterile environment for parenteral formulations.

Protocol 1: Preparation of a Co-solvent/Surfactant Formulation for Intravenous Administration

This protocol describes the preparation of a common vehicle system for intravenous dosing of poorly soluble compounds.

Materials:

  • 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole

  • Dimethyl Sulfoxide (DMSO), injectable grade

  • Polyethylene Glycol 300 (PEG 300), injectable grade

  • Polysorbate 80 (Tween® 80), injectable grade

  • Sterile 0.9% Saline

Procedure:

  • Calculate Required Amounts: Determine the mass of the compound and the volume of each vehicle component needed for the desired final concentration and dosing volume. A common starting formulation is 10% DMSO, 40% PEG 300, 5% Tween 80, and 45% Saline.[3]

  • Initial Dissolution: In a sterile vial, accurately weigh the required amount of the compound. Add the calculated volume of DMSO and vortex until the compound is fully dissolved.

  • Addition of Co-solvent and Surfactant: Add the PEG 300 and Tween® 80 to the vial. Vortex thoroughly to ensure a homogenous mixture.

  • Aqueous Dilution: Slowly add the sterile saline to the vial while continuously vortexing.

  • Final Observation: The final formulation should be a clear, particle-free solution. If precipitation occurs, the formulation may need to be adjusted by altering the ratio of the components or lowering the final drug concentration.

  • Vehicle Control: Prepare a vehicle-only solution by following the same procedure without adding the compound. This will serve as the control for in vivo studies.

Protocol 2: Preparation of an Oral Suspension

This protocol outlines the preparation of a simple oral suspension.

Materials:

  • 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole (micronized, if possible)

  • 0.5% (w/v) Carboxymethylcellulose (CMC) in purified water

  • 0.1% (v/v) Polysorbate 80 (Tween® 80)

Procedure:

  • Prepare Vehicle: Prepare the 0.5% CMC solution by slowly adding CMC powder to purified water while stirring. Add Tween® 80 to this solution to create the final vehicle.

  • Wetting the Compound: In a glass mortar, place the accurately weighed compound. Add a small amount of the vehicle and triturate with a pestle to form a smooth, uniform paste. This step is crucial to ensure proper wetting of the drug particles.

  • Gradual Dilution: Gradually add the remaining vehicle to the mortar while continuously triturating to form a uniform suspension.

  • Homogenization: Transfer the suspension to a suitable container and stir with a magnetic stirrer to ensure consistent dispersion.

  • Pre-dose Homogenization: Visually inspect for homogeneity before each dose administration. It is recommended to continuously stir the suspension during the dosing procedure if it is prone to settling.[12]

Data Presentation and Visualization

Table 1: Example of a Solubility Screening Table
Solvent/Vehicle SystemSolubility (mg/mL) at 25°CObservations
Purified Water, pH 7.4< 0.01Insoluble
0.1 N HCl, pH 1.2< 0.01Insoluble
PEG 30015Soluble
DMSO50Freely Soluble
Corn Oil5Slightly Soluble
10% DMSO / 90% Saline0.1Precipitates
10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline2Clear Solution
Diagram 1: General Workflow for In Vivo Formulation Development

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Screening cluster_2 Phase 3: Optimization & Finalization A Compound Synthesis & Availability B Physicochemical Characterization (Solubility, pKa, LogP) A->B C Define Target Dose & Route B->C D Tier 1: Simple Solutions (Co-solvents, pH adjustment) C->D E Tier 2: Complex Systems (Surfactants, Lipid-Based) D->E If Insoluble F Tier 3: Suspensions (Micronization) E->F If Insoluble/Unstable G Prototype Formulation Preparation F->G H Short-term Stability Assessment G->H I In Vivo Study (PK/Tox) H->I If Stable J Final Formulation Selection I->J

Caption: A decision-making workflow for selecting a suitable in vivo formulation.

Diagram 2: Mechanism of Co-solvent and Surfactant Solubilization

G cluster_0 Aqueous Environment cluster_1 Co-solvent System cluster_2 Micellar Solubilization Drug Drug Crystal Water Water Molecules Drug->Water Low Solubility Drug_S Solubilized Drug CoSolvent Co-solvent (e.g., PEG300) Drug_S->CoSolvent Increased Solubility Water_CS Water CoSolvent->Water_CS Reduces Polarity Micelle Micelle Drug_M Drug Drug_M->Micelle Encapsulated in Hydrophobic Core Surfactant Surfactant (e.g., Tween 80) Surfactant->Micelle

Caption: Solubilization mechanisms for poorly soluble drugs.

Conclusion

The development of an appropriate in vivo dosing formulation is a critical step in the preclinical evaluation of 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole. Given its likely poor aqueous solubility, a systematic approach starting with thorough physicochemical characterization is paramount. The formulation strategies outlined in this guide, including co-solvent systems, surfactant-based solutions, and suspensions, provide a range of options to overcome bioavailability challenges. The provided protocols serve as a robust starting point for researchers to develop a formulation that ensures adequate and reproducible drug exposure, enabling a clear assessment of the compound's pharmacological and toxicological profile.

References

  • Singh, B., & Beg, S. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Journal of Pharmaceutical Innovation, 8(4), 239-253. Retrieved from [Link]

  • ResearchGate. (n.d.). SOLID ORAL DOSAGE FORMULATION STRATEGIES FOR POORLY SOLUBLE DRUGS. Retrieved from [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. (2023, January 26). Approaches to Improve bioavailability and oral absorption of low water-soluble drug by self- emulsifying drug delivery system. Retrieved from [Link]

  • Pharmaceutical Technology. (2022, November 2). Excipients for Solubility Enhancement of Parenteral Formulations. Retrieved from [Link]

  • PubChem. (n.d.). 2-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2023). Advancements in Solubility and Bioavailability Enhancement of BCS Class II Drugs: A Comprehensive Review Using Quality by Design Approach for Self-Emulsifying Drug Delivery Systems. Retrieved from [Link]

  • Ashland. (n.d.). parenteral excipients. Retrieved from [Link]

  • Quay Pharma. (2020, May 21). Designing formulations for preclinical and early stage clinical studies. Retrieved from [Link]

  • Pharma IQ. (2011, February 15). 3 Tips on Overcoming Poor Aqueous Solubility and Stability. Retrieved from [Link]

  • European Medicines Agency. (2010, May 31). Formulation of poorly soluble compounds. Retrieved from [Link]

  • University of Kentucky. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Retrieved from [Link]

  • Roquette. (n.d.). Excipients' Attributes Crucial for Parenteral Preparation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, November 3). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. Retrieved from [Link]

  • Pharmapproach. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Retrieved from [Link]

  • Agno Pharmaceuticals. (2023, May 27). Complete Guide To Pre-Clinical Drug Product Manufacturing. Retrieved from [Link]

  • Drug Development & Delivery. (2021, January 13). FORMULATION FORUM - Oral Controlled Delivery of Poorly Water-Soluble Drugs. Retrieved from [Link]

  • African Journal of Pharmacy and Pharmacology. (2009, June 15). The effect of cosolvents and surfactants on the aqueous solubility of irbesartan. Retrieved from [Link]

  • Scribd. (n.d.). Excipients in Parenteral Formulation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different .... Retrieved from [Link]

  • MDPI. (2021, July 9). Effects of Co-Solvent Nature and Acid Concentration in the Size and Morphology of Wrinkled Mesoporous Silica Nanoparticles for Drug Delivery Applications. Retrieved from [Link]

  • Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Retrieved from [Link]

  • Der Pharma Lett. (2024). Impact of Surfactants on Drug Release during Dissolution Testing. Retrieved from [Link]

  • SGS. (n.d.). Preclinical Formulation Development. Retrieved from [Link]

  • Google Patents. (n.d.). WO2001074811A2 - Substituted 1,3-thiazole compounds, their production and use.
  • MDPI. (2024, August 19). Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. Retrieved from [Link]

  • Semantic Scholar. (2014, September 30). SYNTHESIS AND CHARACTERIZATION OF NOVEL 1,3-THIAZOLE AND 2-AMINO-1,3,4-THIADIAZOLE DERIVATIVES. Retrieved from [Link]

  • ResearchGate. (2018, October 8). Synthesis of new 1,3-thiazole and 1,3 oxazole from 3-chlorobenzo[b]thiophene and evaluation of anti-bacterial activity. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 1,3-THIAZOLE | CAS 288-47-1. Retrieved from [Link]

  • NextSDS. (n.d.). 3-BENZYL-1,3-THIAZOL-2(3H)-IMINE HYDROCHLORIDE. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

improving reaction yield in 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole synthesis

Answering the complex challenges of synthetic chemistry requires a blend of theoretical knowledge and practical, hands-on expertise. This Technical Support Center is designed to provide researchers, scientists, and drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Answering the complex challenges of synthetic chemistry requires a blend of theoretical knowledge and practical, hands-on expertise. This Technical Support Center is designed to provide researchers, scientists, and drug development professionals with targeted, actionable guidance for optimizing the synthesis of 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole . As Senior Application Scientists, we have structured this guide to move beyond simple protocols, focusing on the underlying chemical principles to empower you to troubleshoot effectively and enhance your reaction outcomes.

Frequently Asked Questions (FAQs)

This section addresses high-level questions to provide a foundational understanding of the synthesis process.

Q1: What is the general synthetic strategy for 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole?

A: The most common and direct route is a two-step synthesis. The first step is the conversion of 2-acetyl-1,3-thiazole to its corresponding oxime, 2-(1-hydroxyiminoethyl)-1,3-thiazole, via a condensation reaction with hydroxylamine. The second, and often more challenging step, is the O-acylation of the intermediate oxime with 3-chlorobenzoyl chloride in the presence of a base.

Q2: Which step is most critical for achieving a high overall yield?

A: While both steps are important, the O-acylation of the oxime (Step 2) is typically the most critical for maximizing yield and purity. This step is prone to side reactions, such as N-acylation or hydrolysis of the acylating agent, and is highly sensitive to reaction conditions, particularly moisture and the choice of base.[1]

Q3: What are the most common impurities I should anticipate?

A: Key impurities include unreacted 2-(1-hydroxyiminoethyl)-1,3-thiazole (the oxime intermediate), 3-chlorobenzoic acid (formed from the hydrolysis of 3-chlorobenzoyl chloride), and potentially the N-acylated isomer as a minor byproduct. Inadequate temperature control can also lead to the formation of tar-like decomposition products.[2]

Troubleshooting Guide 1: Low Yield of Intermediate Oxime

Issue: The conversion of 2-acetyl-1,3-thiazole to 2-(1-hydroxyiminoethyl)-1,3-thiazole is incomplete or results in a low isolated yield after workup.

Question: My oximation reaction stalls, with significant starting material remaining according to TLC analysis. What are the likely causes and solutions?

A: This issue commonly stems from pH imbalance or reagent quality.

  • Causality (pH): The formation of an oxime from a ketone and hydroxylamine is a pH-dependent equilibrium reaction. The reaction requires mild acidic conditions to protonate the ketone's carbonyl oxygen, making it more electrophilic. However, if the solution is too acidic, the hydroxylamine (H₂NOH), which acts as the nucleophile, becomes protonated to H₃NOH⁺, rendering it non-nucleophilic and halting the reaction.

  • Solution: The reaction is often performed using hydroxylamine hydrochloride (H₂NOH·HCl) and a base like sodium acetate or pyridine. The base neutralizes the HCl, creating a buffered system in the optimal pH range of 4-5. Ensure you are using the correct stoichiometry of the base to establish this buffer. If you suspect the pH is off, you can test it and adjust carefully with a dilute acid or base.

  • Causality (Reagents): 2-acetyl-1,3-thiazole can degrade or contain impurities if not sourced correctly or stored properly. Similarly, hydroxylamine solutions can degrade over time.

  • Solution: Verify the purity of your starting 2-acetyl-1,3-thiazole via NMR or GC-MS. Use freshly prepared or newly opened hydroxylamine. The synthesis of thiazole derivatives often requires pure starting materials to achieve high yields.[3][4]

Troubleshooting Guide 2: Low Yield of Final Product

Issue: The O-acylation of the oxime intermediate with 3-chlorobenzoyl chloride results in a poor yield of the target molecule.

Question: I'm getting a very low yield in the final acylation step, with a lot of unreacted oxime and what appears to be 3-chlorobenzoic acid in my crude product. What's going wrong?

A: This is a classic problem in acylation reactions and almost always points to one of two culprits: moisture contamination or an inappropriate choice/amount of base.

  • Causality (Moisture): Acyl chlorides like 3-chlorobenzoyl chloride are extremely reactive towards nucleophiles. Water is a potent nucleophile that will rapidly hydrolyze the acyl chloride to the unreactive 3-chlorobenzoic acid. This not only consumes your acylating agent but also complicates purification. The presence of moisture is a primary reason for low yields in acylation reactions.[5]

  • Solution:

    • Anhydrous Conditions: Ensure all glassware is rigorously oven- or flame-dried before use.[2][5]

    • Dry Reagents: Use an anhydrous solvent (e.g., dry dichloromethane, toluene, or pyridine). Ensure the oxime intermediate is thoroughly dried under vacuum before proceeding.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.[5]

  • Causality (Base Selection): The base plays two critical roles: deprotonating the oxime's -OH group to form a more potent nucleophile (the oximate anion) and scavenging the HCl generated during the reaction.

    • Insufficient Base: If too little base is used, the generated HCl will protonate the unreacted oxime or the basic nitrogen on the thiazole ring, deactivating them towards acylation.

    • Incorrect Base Type: A very strong, sterically hindered base might be inefficient. A nucleophilic base (like pyridine, when not used as the solvent) can potentially react with the acyl chloride, though this is less common. The choice of base is crucial for efficient acylation.[1]

  • Solution:

    • Use at least a stoichiometric equivalent of a suitable base. Often, a slight excess (1.1-1.2 equivalents) is beneficial.

    • Tertiary amines like triethylamine (TEA) or pyridine are common choices. Pyridine can often serve as both the base and the solvent.

    • For a cleaner reaction, consider using a non-nucleophilic base like TEA in an inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

Data Summary: Recommended Conditions for O-Acylation
ParameterCondition A (Standard)Condition B (For Sensitive Substrates)Rationale
Solvent PyridineDichloromethane (DCM) or THF (Anhydrous)Pyridine acts as both solvent and base. DCM/THF are inert and easy to remove.
Base Pyridine (as solvent)Triethylamine (TEA) (1.2 eq.)TEA is a strong, non-nucleophilic HCl scavenger.
Temperature 0 °C to Room Temp.0 °CThe reaction is exothermic; slow, cooled addition of the acyl chloride prevents side reactions and decomposition.[2]
Atmosphere Inert (Nitrogen/Argon)Inert (Nitrogen/Argon)Critical for preventing hydrolysis of the acyl chloride.[5]

Troubleshooting Guide 3: Managing Impurities

Issue: The final product is difficult to purify, and spectroscopic analysis (NMR, MS) shows the presence of persistent impurities.

Question: My final product is contaminated with a byproduct that has a similar polarity, making column chromatography difficult. I suspect it might be the N-acylated isomer. How can I confirm this and prevent its formation?

A: Oximes are ambidentate nucleophiles, meaning they can react at either the oxygen or the nitrogen atom.[1] While O-acylation is generally favored, N-acylation can occur as a side reaction, leading to a difficult-to-separate isomeric impurity.

  • Confirmation: The O-acylated and N-acylated products are isomers and will have the same mass in mass spectrometry. However, their ¹H NMR spectra should be distinguishable. The protons on the ethylidene group (-C(CH₃)=N-) will likely have slightly different chemical shifts. Careful analysis of 2D NMR spectra (like HMBC) could definitively confirm the connectivity.

  • Causality & Prevention: The regioselectivity of acylation (O- vs. N-attack) can be influenced by factors like the solvent, counter-ion, and base. While O-acylation is kinetically and thermodynamically favored for most oximes, certain conditions can promote N-acylation. To favor O-acylation:

    • Use a Protic Solvent (in moderation) or a less polar aprotic solvent: Highly polar, aprotic solvents can sometimes favor N-alkylation/acylation. Using a solvent like THF or DCM is generally safe.

    • Control Temperature: Running the reaction at a lower temperature (0 °C) favors the kinetic product, which is typically the desired O-acylated isomer.

Visualizing the Reaction Pathway

The following diagram illustrates the primary synthesis pathway and the potential for the N-acylation side reaction.

G cluster_0 Step 1: Oximation cluster_1 Step 2: Acylation A 2-Acetyl-1,3-thiazole C 2-(1-hydroxyiminoethyl)-1,3-thiazole (Oxime Intermediate) A->C B Hydroxylamine (H2NOH·HCl) B->C D 3-Chlorobenzoyl Chloride F Desired Product (O-Acylated) C->F O-attack G Side Product (N-Acylated) C->G N-attack D->F D->G H Hydrolysis Product (3-Chlorobenzoic Acid) D->H Hydrolysis E Base (e.g., Pyridine) E->F E->G I Moisture (H2O) I->H

Caption: Reaction scheme for the synthesis, highlighting the desired O-acylation pathway and potential side reactions.

Experimental Protocols

Protocol 1: Synthesis of 2-(1-hydroxyiminoethyl)-1,3-thiazole (Oxime Intermediate)
  • Preparation: In a round-bottom flask, dissolve 2-acetyl-1,3-thiazole (1.0 eq.) in ethanol.

  • Reagent Addition: Add hydroxylamine hydrochloride (1.5 eq.) and sodium acetate (2.0 eq.) to the solution.

  • Reaction: Stir the mixture at reflux for 2-4 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC) (Eluent: 1:1 Hexane:Ethyl Acetate).

  • Workup: Cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

  • Isolation: Pour the residue into cold water. A precipitate should form. Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum. The product is typically an off-white solid.

Protocol 2: Synthesis of 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole
  • Preparation: In an oven-dried, three-neck flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve the dried oxime intermediate (1.0 eq.) in anhydrous pyridine (or anhydrous DCM).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Acylation: Dissolve 3-chlorobenzoyl chloride (1.1 eq.) in a small amount of the reaction solvent and add it dropwise to the cooled oxime solution over 20-30 minutes. If using DCM, add triethylamine (1.2 eq.) to the oxime solution before adding the acyl chloride.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 3-5 hours or until TLC indicates the consumption of the starting oxime.

  • Quenching & Workup: Cool the mixture back to 0 °C and slowly quench by adding cold water or saturated sodium bicarbonate solution. If DCM was used, transfer the mixture to a separatory funnel, wash sequentially with dilute HCl (to remove base), water, and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Troubleshooting Workflow Diagram

This diagram provides a logical decision-making process when encountering low yields in the acylation step.

G start Low Yield in Acylation Step check_moisture Were anhydrous conditions strictly maintained? start->check_moisture check_base Was the correct base and stoichiometry used? check_moisture->check_base Yes fix_moisture Solution: Rigorously dry all glassware, solvents, and reagents. Use an inert atmosphere. check_moisture->fix_moisture No check_temp Was the acyl chloride added slowly at 0 °C? check_base->check_temp Yes fix_base Solution: Use 1.2 eq. of TEA in DCM or use pyridine as solvent. Ensure accurate measurement. check_base->fix_base No check_reagents Are the oxime and acyl chloride pure? check_temp->check_reagents Yes fix_temp Solution: Control addition rate and maintain low temperature to prevent decomposition. check_temp->fix_temp No fix_reagents Solution: Verify purity of starting materials via NMR/MS. Purify if necessary. check_reagents->fix_reagents No end Re-run Experiment check_reagents->end Yes fix_moisture->end fix_base->end fix_temp->end fix_reagents->end

Caption: A step-by-step decision tree for troubleshooting low yields in the O-acylation reaction.

References

  • Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evalu
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Analytical Sciences.
  • Metal-Involving Synthesis and Reactions of Oximes. Chemical Reviews. [Link]

  • Synthesis of new 1,3-thiazole and 1,3 oxazole from 3-chlorobenzo[b]thiophene and evaluation of anti-bacterial activity. ResearchGate. [Link]

  • Synthesis of Imidazole-Thiazole Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activities. ResearchGate. [Link]

  • Synthesis and identification of (Imidazole-thiadiazol) derivatives and study the biological activity as antibacterial. Al-Qadisiyah Journal of Pure Science. [Link]

  • Synthesis of thiazoles using oximes. ResearchGate. [Link]

  • A Facile Synthesis of Thiazole Derivatives bearing Imidazole Moiety, Schiff Bases and their O-Glucosides. Asian Journal of Chemistry. [Link]

  • What are some common causes of low reaction yields? Reddit. [Link]

  • Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Iraqi Journal of Pharmaceutical Sciences. [Link]

  • Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. Molecules. [Link]

  • Synthesis and Characterization of Novel 1,3-Thiazole and 2-Amino-1,3,4-Thiadiazole Derivatives. SciSpace. [Link]

  • Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. [Link]

  • Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

Sources

Optimization

Technical Support Center: Stability and Storage of 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole

Welcome to the technical support center for 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrit...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and experimentation. Here, we provide in-depth troubleshooting advice and frequently asked questions to address challenges related to its thermal degradation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole during storage?

A1: The primary degradation pathway for this compound during storage is hydrolysis. The molecule contains two susceptible functional groups: an ester linkage and an imidate group. The presence of moisture, especially in combination with elevated temperatures or trace acidic/basic contaminants, can catalyze the cleavage of these bonds.

Q2: What are the ideal storage conditions to prevent thermal degradation?

A2: To minimize degradation, the compound should be stored under controlled conditions that limit exposure to heat, light, and moisture. The recommended storage conditions are summarized in the table below.

Table 1: Recommended Storage Conditions

ParameterRecommended ConditionRationale
Temperature2-8°C or -20°CReduces the rate of chemical degradation.
AtmosphereInert gas (Argon or Nitrogen)Prevents oxidative degradation and displaces moisture.
ContainerTightly sealed, amber glass vialProtects from light and moisture ingress.
DesiccantUse of a desiccant in secondary containmentFurther minimizes exposure to moisture.[1]

Q3: Can I store the compound in a solution?

A3: Storing the compound in solution is generally not recommended for long-term storage due to the increased risk of hydrolysis and other solvent-mediated degradation pathways. If short-term storage in solution is necessary, use a dry, aprotic solvent and store at low temperatures.

Q4: How can I tell if my sample of 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole has degraded?

A4: Degradation can be indicated by several observations:

  • Visual Changes: A change in color or physical state (e.g., clumping of a powder) can suggest degradation.

  • Analytical Changes: The appearance of new peaks or a decrease in the main peak area in analytical chromatograms (e.g., HPLC, LC-MS) is a strong indicator of degradation.

  • Inconsistent Experimental Results: A loss of biological activity or inconsistent results in your assays can also be a sign of compound degradation.

Troubleshooting Guide

This section addresses specific issues that you may encounter, providing potential causes and actionable solutions.

Issue 1: I observe a new peak in my HPLC/LC-MS analysis after storing the compound.

  • Potential Cause 1: Ester Hydrolysis. The most probable cause is the hydrolysis of the ester linkage, leading to the formation of 3-chlorobenzoic acid and 2-(1-iminoethoxy)-1,3-thiazole.

  • Potential Cause 2: Imidate Hydrolysis. Hydrolysis of the imidate group is another possibility, which can lead to the formation of different degradation products depending on the pH of any residual moisture.[2][3]

  • Solution:

    • Confirm the Identity of Degradants: If possible, use mass spectrometry to identify the molecular weights of the new peaks and compare them to the potential hydrolysis products.

    • Review Storage Protocol: Ensure the compound is stored under the recommended conditions (see Table 1). Pay close attention to preventing moisture ingress by using an inert atmosphere and desiccants.

    • Solvent Purity: If the compound was in solution, verify the purity and water content of the solvent used.

Issue 2: The compound has changed color or become sticky.

  • Potential Cause: This often indicates significant degradation and the formation of multiple degradation products. The change in physical properties can be due to the presence of newly formed, less stable compounds.

  • Solution:

    • Do Not Use: It is highly recommended not to use the compound for experiments as its purity is compromised.

    • Acquire a New Batch: Obtain a fresh, quality-controlled batch of the compound.

    • Implement Strict Storage: Immediately upon receipt of the new batch, implement the recommended storage conditions to prevent future degradation.

Issue 3: I am seeing a decrease in the biological activity of the compound in my assays.

  • Potential Cause: A decrease in the concentration of the active parent compound due to degradation will lead to a reduction in its observed biological effect.

  • Solution:

    • Purity Analysis: Perform an analytical check (e.g., HPLC) to determine the current purity of your sample.

    • Use a Fresh Sample: Prepare a fresh stock solution from a new, unopened vial of the compound for your experiments.

    • Aliquot Samples: To prevent repeated freeze-thaw cycles and moisture exposure to the entire batch, consider aliquoting the compound into smaller, single-use vials upon receipt.

Visualizing Degradation Pathways

The following diagrams illustrate the potential hydrolytic degradation pathways of 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole.

G cluster_main Potential Hydrolysis Pathways cluster_ester Ester Hydrolysis cluster_imidate Imidate Hydrolysis Parent 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole Ester_Prod1 3-Chlorobenzoic Acid Parent->Ester_Prod1 H2O Ester_Prod2 2-(1-iminoethoxy)-1,3-thiazole Parent->Ester_Prod2 H2O Imidate_Prod1 3-Chlorobenzoyl Ester of 2-acetylthiazole Parent->Imidate_Prod1 H2O

Caption: Potential hydrolytic degradation pathways.

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment

This protocol provides a general method for assessing the purity of 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole and detecting potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is recommended.

    • Start with a lower concentration of acetonitrile (e.g., 30%) and ramp up to a higher concentration (e.g., 95%) over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV absorbance spectrum of the compound (a general starting point is 254 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL.

References

  • Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. PMC. Available at: [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Malaysian Journal of Analytical Sciences, 25(2), 257-267. Available at: [Link]

  • Synthesis of new 1,3-thiazole and 1,3 oxazole from 3-chlorobenzo[b]thiophene and evaluation of anti-bacterial activity. (2018). ResearchGate. Available at: [Link]

  • Substituted 1,3-thiazole compounds, their production and use. Google Patents.
  • Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. (2024). MDPI. Available at: [Link]

  • 2-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole. PubChem. Available at: [Link]

  • Hydrolysis of imidate esters derived from weakly basic amines. Influences of structure and pH on the partitioning of tetrahedral intermediates. (1973). Journal of the American Chemical Society. Available at: [Link]

  • Thermal degradation of esters/ethers derived from tartaric acid. (2025). ResearchGate. Available at: [Link]

  • Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. (2016). ResearchGate. Available at: [Link]

  • Guidance on Storage and Handling of Chlorinated Solvents. ECSA. Available at: [Link]

  • Hydrolysing esters. Chemguide. Available at: [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2024). MDPI. Available at: [Link]

  • The Hydrolysis of Imidate Salts. Stereoelectronic Control in the Cleavage of the Hemiorthoamide Tetrahedral Intermediate. ResearchGate. Available at: [Link]

  • Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products. SciELO. Available at: [Link]

  • Benzene, 2,4-dichloro-1-methoxy. Organic Syntheses Procedure. Available at: [Link]

  • Biodegradation of Chloroxylenol by Cunninghamella elegans IM 1785/21GP and Trametes versicolor IM 373: Insight into Ecotoxicity and Metabolic Pathways. (2021). MDPI. Available at: [Link]

  • Synthesis, Bioactivity Screening and Docking Analysis of Thiazole Derivatives Containing Quinoline Moieties. Oriental Journal of Chemistry. Available at: [Link]

  • An Overview of Some Imidates Derivatives with Anti-microbial Activity. Open Access Journals - Research and Reviews. Available at: [Link]

  • Synthesis and Characterization of Novel 1,3-Thiazole and 2-Amino-1,3,4-Thiadiazole Derivatives. (2014). SciSpace. Available at: [Link]

  • Thermal Degradation Mechanism of a Thermostable Polyester Stabilized with an Open-Cage Oligomeric Silsesquioxane. PMC. Available at: [Link]

  • Chlorine Storage and Use. King County. Available at: [Link]

  • Thermal Decomposition Kinetics of Polyol Ester Lubricants. National Institute of Standards and Technology. Available at: [Link]

  • Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives. Oriental Journal of Chemistry. Available at: [Link]

  • Brief summary of various metabolic pathways for the degradation of 3CBA... ResearchGate. Available at: [Link]

  • Butyl Imidates: Highly Stable and Isolable Synthetic Intermediates. (2025). The Journal of Organic Chemistry. Available at: [Link]

  • CHLORINATED ORGANICS HANDBOOK. OxyChem. Available at: [Link]

  • Measuring Thermal Degradation of a Polyol Ester Lubricant in Liquid Phase. Dr. Christine Grant. Available at: [Link]

Sources

Troubleshooting

troubleshooting common impurities in 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole extraction

Introduction Welcome to the technical support guide for 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole. This document is intended for researchers, scientists, and drug development professionals actively engaged in t...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole. This document is intended for researchers, scientists, and drug development professionals actively engaged in the synthesis and purification of this and structurally related compounds. The purity of an active pharmaceutical ingredient (API) is paramount, as even trace impurities can impact safety, efficacy, and stability.[1] This guide provides in-depth troubleshooting for common impurities encountered during the extraction phase, grounded in established chemical principles.

The synthesis of this target molecule likely involves the esterification of a 2-(1-hydroxyethanimidoyl)-1,3-thiazole precursor with 3-chlorobenzoyl chloride.[2][3] This pathway informs our understanding of potential process-related impurities and degradation products that may complicate purification.

Part 1: Proactive Impurity Management

Effective impurity control begins with prevention. Before addressing downstream extraction issues, consider these upstream factors that significantly influence the purity of your crude product.

  • Reagent Quality: The purity of your starting materials, particularly the 3-chlorobenzoyl chloride, is critical. Aged acyl chlorides can contain significant amounts of the corresponding carboxylic acid (3-chlorobenzoic acid) due to hydrolysis.[4] Always use freshly opened or purified reagents.

  • Reaction Conditions:

    • Anhydrous Environment: The esterification reaction should be conducted under strictly anhydrous conditions to prevent hydrolysis of the acyl chloride.

    • Base Scavenger: A non-nucleophilic base (e.g., pyridine, triethylamine) is typically used to neutralize the HCl by-product of the acylation reaction.[5] Incomplete neutralization can lead to acidic conditions that may promote degradation of the target molecule.

  • Reaction Quenching: The method used to stop the reaction can introduce or remove impurities. A rapid quench with a mild aqueous base, like sodium bicarbonate solution, is often preferred to neutralize excess acid and facilitate subsequent extraction.[6]

Part 2: Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues observed during the liquid-liquid extraction (LLE) workup.

Frequently Asked Questions (FAQs)

Q1: What is the most common and problematic impurity I should expect?

A1: The most prevalent process-related impurity is typically unreacted 3-chlorobenzoic acid . It arises from two main sources: as a contaminant in the 3-chlorobenzoyl chloride starting material and from the hydrolysis of the acyl chloride during the reaction or workup.[4][6] Its acidic nature can interfere with downstream processes and its structural similarity to the product can sometimes complicate purification.

Q2: My product appears to be degrading during the workup. What is the likely mechanism?

A2: The ester linkage in the target molecule is susceptible to hydrolysis, especially under acidic or strongly basic conditions.[7][8] This degradation pathway cleaves the molecule, regenerating the 2-(1-hydroxyethanimidoyl)-1,3-thiazole precursor and 3-chlorobenzoic acid. It is crucial to maintain a neutral or mildly basic pH during extraction and to avoid prolonged exposure to aqueous phases.

Q3: I'm having trouble with phase separation during my liquid-liquid extraction. What can I do?

A3: This is likely due to the formation of an emulsion. Emulsions are common when the aqueous and organic layers have similar densities or when surfactant-like molecules are present.[9][10]

  • Prevention: Use gentle, swirling inversions of the separatory funnel rather than vigorous shaking.[9]

  • Resolution:

    • Allow the funnel to stand undisturbed for a longer period.

    • Add a saturated solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous layer, helping to break the emulsion.[9]

    • If the problem persists, filtration through a pad of celite or glass wool can sometimes disrupt the emulsion.[9]

Troubleshooting Specific Observations

Q4: My NMR spectrum shows a broad singlet at ~12 ppm and my crude product has a faint acidic odor. What is this impurity and how do I remove it?

A4: This is a classic sign of contamination with 3-chlorobenzoic acid . The broad peak corresponds to the carboxylic acid proton.

  • Cause: Incomplete removal during the initial workup.

  • Solution: Perform an aqueous basic wash. Dissolve your crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and wash it in a separatory funnel with a saturated sodium bicarbonate (NaHCO₃) solution.[6][11] The bicarbonate deprotonates the carboxylic acid, forming the water-soluble sodium 3-chlorobenzoate salt, which partitions into the aqueous layer.

    • Mechanism: R-COOH + NaHCO₃ → R-COO⁻Na⁺ + H₂O + CO₂

  • Verification: After the wash, you can check the pH of the aqueous layer to ensure it is basic. A follow-up wash with brine will help remove residual water from the organic layer before drying.[6]

Q5: My HPLC/LC-MS analysis shows an unexpected peak with a mass corresponding to the thiazole-containing starting material. Why is this present?

A5: This indicates the presence of the 2-(1-hydroxyethanimidoyl)-1,3-thiazole precursor , which can result from two primary issues:

  • Incomplete Reaction: The esterification did not go to completion.

  • Product Degradation: The ester product hydrolyzed back to the starting materials during the workup or analysis.[7][12]

  • Troubleshooting Steps:

    • Review Reaction: Ensure sufficient equivalents of 3-chlorobenzoyl chloride and base were used and that the reaction was allowed to run for an adequate amount of time.

    • Workup pH Control: Avoid strongly acidic or basic conditions during extraction. Use weak bases like NaHCO₃ for washes.[6]

    • Purification: This impurity is more polar than the final product. It can typically be removed using silica gel column chromatography.

Q6: I've performed a basic wash, but my product purity is still low and TLC shows multiple spots. What should be my next step?

A6: When simple acid-base extraction is insufficient, more robust purification techniques are required.

  • Solution: Silica Gel Column Chromatography is the standard next step. This technique separates compounds based on their polarity.[6]

    • The target product, being an ester, is moderately polar.

    • Unreacted starting materials and polar by-products will generally have different retention factors (Rf) on a TLC plate, allowing for their separation on a column.

    • A solvent system (mobile phase) of intermediate polarity, such as a mixture of hexanes and ethyl acetate, is a good starting point for developing a separation method.

Part 3: Key Experimental Protocols & Visualizations

Protocol 1: Standard Liquid-Liquid Extraction for Removal of Acidic Impurities

This protocol details the standard procedure for removing acidic by-products like 3-chlorobenzoic acid from an organic reaction mixture.

  • Dissolution: Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.

  • First Wash (Base): Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel, invert, and open the stopcock to vent pressure from CO₂ evolution. Close the stopcock and gently invert the funnel 10-15 times.[6]

  • Separation: Place the funnel in a ring stand and allow the layers to fully separate. Drain the lower aqueous layer.

  • Repeat Wash: Repeat steps 2 and 3 one or two more times to ensure complete removal of the acidic impurity.

  • Brine Wash: Add an equal volume of saturated aqueous sodium chloride (brine) solution. This wash helps to remove residual water and break any minor emulsions.[6]

  • Drying: Drain the organic layer into a clean Erlenmeyer flask. Add an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), swirl, and let it stand for 10-15 minutes.

  • Isolation: Filter the solution to remove the drying agent. The resulting filtrate contains the purified product dissolved in the organic solvent, which can be removed under reduced pressure.

Data Summary Table
Common ImpurityPotential SourceRecommended Analytical IDPrimary Removal Technique
3-Chlorobenzoic AcidReagent impurity; Hydrolysis¹H NMR (~12 ppm), LC-MSLiquid-Liquid Extraction (Basic Wash)[6]
2-(1-hydroxyethanimidoyl)-1,3-thiazoleIncomplete reaction; DegradationLC-MS, ¹H NMRColumn Chromatography
Triethylammonium ChlorideHCl scavenger by-product¹H NMRLiquid-Liquid Extraction (Water Wash)
Residual SolventsReaction/Extraction MediaGC-MS, ¹H NMREvaporation under reduced pressure
Visual Workflow: Troubleshooting an Unknown Impurity

The following diagram outlines a logical workflow for identifying and removing an unknown impurity detected during analysis.

G Impurity Impurity Detected (e.g., via HPLC, TLC) LCMS Analyze by LC-MS Impurity->LCMS NMR Acquire ¹H NMR Impurity->NMR Compare Compare m/z and δ to Starting Materials & Expected By-products Match Match Found? Compare->Match AcidBase Impurity is Acidic/Basic? (e.g., 3-Chlorobenzoic Acid) Match->AcidBase Yes Polarity Impurity is Neutral (Different Polarity) Match->Polarity No Wash Perform Acid/Base Aqueous Wash AcidBase->Wash Column Perform Silica Gel Chromatography Polarity->Column Reanalyze Re-analyze Purity Wash->Reanalyze Column->Reanalyze Done Product Purified Reanalyze->Done

Caption: A decision tree for the identification and resolution of unknown impurities.

References

  • Vertex AI Search. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain.
  • Organic Chemistry Portal. (2023). Benzyl Esters.
  • ResearchGate. (2018).
  • Save My Exams. (2025). Acyl Chlorides & Esters (Edexcel A Level Chemistry): Revision Note.
  • PMC. (2019). Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents.
  • LCGC International. (2025). Tips for Troubleshooting Liquid–Liquid Extractions.
  • Reddit. (2023).
  • K-Jhil. (2025). Tips for Troubleshooting Liquid–Liquid Extraction.
  • Benchchem. (n.d.).
  • Advances in Impurity Profiling of Pharmaceutical Formul
  • Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters.
  • PMC. (n.d.). Recent trends in the impurity profile of pharmaceuticals.
  • Sciforum. (n.d.).
  • Chemguide. (n.d.).
  • Organic Syntheses Procedure. (n.d.). m-CHLOROPERBENZOIC ACID.
  • Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION.
  • Master Organic Chemistry. (2022).
  • Element Lab Solutions. (n.d.).
  • MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.
  • PMC. (2025).
  • Science discussions. (n.d.). Mechanisms of Ester hydrolysis.
  • Google Patents. (n.d.).
  • Oriental Journal of Chemistry. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021).
  • ACS Publications. (2002). Intramolecular General Base Catalyzed Ester Hydrolysis.
  • UCLA-EH&S. (2017). Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA).
  • OperaChem. (2024).
  • SciSpace. (2014).
  • ResearchGate. (n.d.).
  • ResolveMass Laboratories Inc. (2026).
  • Review Article Current Synthesis Routes of Thiazole and its Derivatives and their Broad-Spectrum Therapeutic Activity. (2022).
  • Common Problems In Solvent Extraction Systems. (2024).
  • IJNRD.org. (2024). Impurity Profiling in different analytical techniques.
  • KPU Pressbooks. (n.d.). 7.4 Acyl Chloride and Carboxylic Acid Anhydrides – Organic Chemistry II.

Sources

Optimization

optimizing catalyst concentration for 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole preparation

Introduction This technical guide provides in-depth troubleshooting and optimization strategies for the synthesis of 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole, with a specific focus on the critical parameter of...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This technical guide provides in-depth troubleshooting and optimization strategies for the synthesis of 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole, with a specific focus on the critical parameter of catalyst concentration. This reaction, an O-acylation of a thiazole-containing oxime with 3-chlorobenzoyl chloride, relies on a basic catalyst to facilitate the reaction. The choice and concentration of this catalyst are paramount, directly influencing reaction rate, product yield, and purity. This document is designed for researchers, scientists, and drug development professionals to navigate common experimental challenges and achieve optimal results.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the catalyst in this synthesis?

A1: The catalyst, typically a tertiary amine (e.g., triethylamine, pyridine) or an inorganic base (e.g., potassium carbonate), serves two primary functions. First, it acts as a Brønsted-Lowry base, deprotonating the oxime hydroxyl group. This deprotonation generates a highly nucleophilic oximate anion, which is essential for an efficient attack on the electrophilic carbonyl carbon of 3-chlorobenzoyl chloride.[1] Second, the base acts as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct formed during the reaction. This prevents the protonation of the starting oxime or the basic thiazole nitrogen, ensuring the nucleophile remains active and driving the reaction equilibrium towards the product.[2]

Q2: What are the most common catalysts used for this type of O-acylation, and what are their differences?

A2: The choice of catalyst is a balance between reactivity and selectivity. The most common options are tertiary amines like triethylamine (TEA) and pyridine, or inorganic bases like potassium carbonate (K₂CO₃).

CatalystTypeBasicity (pKa of conjugate acid)Typical PhaseKey Considerations
Triethylamine (TEA) Tertiary Amine~10.75HomogeneousStrong, effective base. Can sometimes be too reactive, leading to side products. Must be dry.
Pyridine Tertiary Amine~5.25HomogeneousMilder base than TEA. Can also act as a nucleophilic catalyst. Often leads to cleaner reactions but may require longer times or heating.
Potassium Carbonate (K₂CO₃) Inorganic Base~10.33 (pKa of HCO₃⁻)HeterogeneousMild, inexpensive, and easy to remove by filtration. Reactions are often cleaner but slower due to the heterogeneous nature.[3]
Diisopropylethylamine (DIPEA) Tertiary Amine~11Homogeneous"Hünig's base." A sterically hindered, non-nucleophilic base. Excellent choice to avoid potential N-acylation side reactions on the base itself.

Q3: How does catalyst concentration directly impact reaction yield and purity?

A3: Catalyst concentration is a critical optimization parameter.

  • Insufficient Catalyst (<1.0 equivalent): Leads to incomplete conversion because there isn't enough base to neutralize the HCl byproduct, causing the reaction to stall. This results in a low yield and a mixture of starting material and product.[4]

  • Stoichiometric Catalyst (~1.0-1.2 equivalents): This is often the optimal range. It provides enough base to drive the reaction to completion without introducing significant side reactions.

  • Excess Catalyst (>1.5 equivalents): Can be detrimental. An excess of a strong base can promote the hydrolysis of the sensitive 3-chlorobenzoyl chloride, especially if trace water is present, forming the unreactive 3-chlorobenzoic acid.[2] It can also catalyze other undesired side reactions, complicating purification and reducing the overall yield of the desired product.

Visualizing the Reaction and Catalyst Role

The following diagram illustrates the general workflow for the base-catalyzed synthesis of the target molecule.

Figure 1. Reaction scheme and the dual role of the base catalyst. ThiazoleOxime 2-(Hydroxyiminoethyl)-1,3-thiazole (Nucleophile) Product 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole ThiazoleOxime->Product Nucleophilic Attack AcylChloride 3-Chlorobenzoyl Chloride (Electrophile) AcylChloride->Product Catalyst Base Catalyst (e.g., Triethylamine) Catalyst->ThiazoleOxime Byproduct [Catalyst-H]+Cl- Product->Byproduct Forms Byproduct Start Low Yield or Incomplete Reaction CheckEquiv Is [Catalyst] ≥ 1.0 eq? Start->CheckEquiv CheckPurity Are reagents & solvent pure and anhydrous? CheckEquiv->CheckPurity Yes Sol_Equiv Increase catalyst to 1.1 - 1.2 equivalents. CheckEquiv->Sol_Equiv No CheckTemp Is reaction temperature optimized? CheckPurity->CheckTemp Yes Sol_Purity Use fresh/purified base. Ensure anhydrous conditions. CheckPurity->Sol_Purity No CheckBase Is the base too strong, causing side reactions? CheckTemp->CheckBase Yes Sol_Temp Gently heat to 35-40 °C and monitor by TLC. CheckTemp->Sol_Temp No Sol_Base Switch to a milder base (e.g., Pyridine, K₂CO₃). CheckBase->Sol_Base Yes End Problem Resolved CheckBase->End No Sol_Equiv->End Sol_Purity->End Sol_Temp->End Sol_Base->End

Caption: Figure 2. A step-by-step decision tree for troubleshooting low yields.

Experimental Protocol: Catalyst Concentration Screening

This protocol outlines a systematic method for identifying the optimal catalyst concentration for your reaction.

Objective: To determine the ideal concentration of triethylamine (TEA) for the synthesis of 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole.

Materials:

  • 2-(Hydroxyiminoethyl)-1,3-thiazole (Starting Material 1)

  • 3-Chlorobenzoyl chloride (Starting Material 2)

  • Triethylamine (TEA), freshly distilled

  • Anhydrous Dichloromethane (DCM)

  • TLC plates (e.g., silica gel 60 F₂₅₄)

  • Appropriate eluent for TLC (e.g., 30% Ethyl Acetate in Hexane)

Procedure:

  • Setup: Arrange four small, identical reaction vials (Vial A, B, C, D), each with a magnetic stir bar. Ensure all glassware is oven-dried and cooled under a dry atmosphere (e.g., nitrogen or argon).

  • Reagent Preparation:

    • Prepare a stock solution of 2-(Hydroxyiminoethyl)-1,3-thiazole in anhydrous DCM (e.g., 0.5 M).

    • Prepare a stock solution of 3-Chlorobenzoyl chloride in anhydrous DCM (e.g., 0.5 M).

  • Reaction Initiation:

    • To each vial, add 1.0 mL of the 2-(Hydroxyiminoethyl)-1,3-thiazole stock solution (0.5 mmol, 1.0 eq).

    • Add the specified amount of TEA to each vial as per the table below:

      • Vial A: 0.8 eq (56 µL of 1.0 M TEA solution or equivalent)

      • Vial B: 1.1 eq (77 µL of 1.0 M TEA solution or equivalent)

      • Vial C: 1.5 eq (105 µL of 1.0 M TEA solution or equivalent)

      • Vial D: 2.0 eq (140 µL of 1.0 M TEA solution or equivalent)

    • Cool all vials to 0 °C in an ice bath.

    • Slowly add 1.0 mL of the 3-Chlorobenzoyl chloride stock solution (0.5 mmol, 1.0 eq) to each vial.

  • Monitoring:

    • Allow the reactions to stir at 0 °C for 30 minutes, then warm to room temperature.

    • Monitor the progress of each reaction at regular intervals (e.g., 1 hr, 2 hr, 4 hr, and overnight) using TLC.

    • On the TLC plate, spot the starting oxime, 3-chlorobenzoyl chloride (co-spot), and each reaction mixture (A, B, C, D).

  • Analysis:

    • Compare the TLC plates at each time point.

    • Vial A (0.8 eq): Expect to see significant unreacted starting material, even after extended time.

    • Vial B (1.1 eq): This should ideally show a clean conversion to the product with minimal starting material remaining after a few hours.

    • Vials C and D (1.5 & 2.0 eq): These may show faster conversion but look for the appearance of new, potentially more polar, side-product spots, which could indicate hydrolysis of the acyl chloride.

References

  • Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. MDPI. Available from: [Link]

  • Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Tikrit Journal of Pure Science. Available from: [Link]

  • Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies. ACS Omega. Available from: [Link]

  • Synthesis of new 1,3-thiazole and 1,3 oxazole from 3-chlorobenzo[b]thiophene and evaluation of anti-bacterial activity. ResearchGate. Available from: [Link]

  • Methods for the acylation of amine compounds. Google Patents.
  • Copper-Catalyzed Annulation of O-Acyl Oximes with Cyclic 1,3-Diones for the Synthesis of 7,8-Dihydroindolizin-5(6H)-ones and Cyclohexanone-Fused Furans. ACS Publications. Available from: [Link]

  • Arylcyanomethylenequinone Oximes: An Overview of Synthesis, Chemical Transformations, and Biological Activity. PMC. Available from: [Link]

  • Scoping of the 2-substituted thiazole formation. ResearchGate. Available from: [Link]

  • NHC-Mediated Radical Acylation Catalyzed by Thiamine- and Flavin-Dependent Enzymes. PMC. Available from: [Link]

  • Synthesis of some new 5- substituted of. JOCPR. Available from: [Link]

  • Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies. PMC. Available from: [Link]

  • Reaction of Aldoximes with Sodium Chloride and Oxone under Ball-Milling Conditions. MDPI. Available from: [Link]

  • Catalysis in Acylation Reactions. YouTube. Available from: [Link]

  • Acylation. Part XXIX. The mechanism of ester aminolysis in non-hydroxylic media and the effect of nitrogen-containing leaving groups. Journal of the Chemical Society B: Physical Organic. Available from: [Link]

  • Reaction in oximes of. Asian Journal of Chemistry. Available from: [Link]

  • Method of producing derivatives of thiazole or their salts with alkali metals. Google Patents.
  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. Available from: [Link]

  • Mechanism of acid-catalysed intramolecular acylation. Chemistry Stack Exchange. Available from: [Link]

  • Facile synthesis of O-acylhydroxamates via reaction of oxime chlorides with carboxylic acids. RSC Advances. Available from: [Link]

  • Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. PMC. Available from: [Link]

  • Facile synthesis of O-acylhydroxamates via reaction of oxime chlorides with carboxylic acids. RSC Publishing. Available from: [Link]

  • Synthesis and Characterization of Novel 1,3-Thiazole and 2-Amino-1,3,4-Thiadiazole Derivatives. SciSpace. Available from: [Link]

  • Review of the synthesis and biological activity of thiazoles. Taylor & Francis Online. Available from: [Link]

  • Enantio- and Chemoselective Intramolecular Iridium-Catalyzed O-Allylation of Oximes. ETH Zürich. Available from: [Link]

  • Affinity-Guided Oxime Chemistry for Selective Protein Acylation in Live Tissue Systems. Journal of the American Chemical Society. Available from: [Link]

  • Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. ResearchGate. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole Workflows

Welcome to the advanced troubleshooting center for the synthesis and handling of 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole . This compound is a critical O-acyl amidoxime intermediate, primarily utilized in the...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting center for the synthesis and handling of 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole . This compound is a critical O-acyl amidoxime intermediate, primarily utilized in the synthesis of 1,2,4-oxadiazole derivatives for drug discovery. Because the cyclodehydration of O-acyl amidoximes is often the most challenging and time-consuming step in this workflow, researchers frequently encounter yield-limiting side reactions.

This guide is designed to help you diagnose byproduct formation, understand the mechanistic causality behind these failures, and implement self-validating protocols to ensure high-fidelity cyclization.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: Why am I recovering predominantly 3-chlorobenzoic acid and 1,3-thiazole-2-carboximidamide instead of the cyclized 1,2,4-oxadiazole? A1: You are observing the 1[1]. Causality: The N-O ester bond in 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole is highly susceptible to nucleophilic attack by trace moisture. When the cyclodehydration step is too slow—often due to insufficient thermal energy or weak base strength—the competing hydrolysis pathway dominates. To prevent this, ensure strictly anhydrous conditions and consider using 2 over hydrolysis[2].

Q2: I am observing a significant mass imbalance and complex HPLC profiles when heating the intermediate in toluene. What is happening? A2: Your intermediate is undergoing 3[3]. Causality: The activation energy for the desired intramolecular cyclization is high. If the molecule spends excessive time at elevated temperatures (e.g., refluxing toluene at 110 °C) without cyclizing, alternative decomposition pathways take over, including N-O bond cleavage or Boulton-Katritzky rearrangements. Transitioning to a room-temperature superbase system or rapid microwave heating minimizes the residence time in this vulnerable state.

Q3: How do I ensure the intermediate is in the correct conformation for cyclization? A3: For cyclodehydration to occur, the O-acyl amidoxime must adopt a Z (syn) conformation, bringing the amidine nitrogen lone pair into proximity with the carbonyl carbon of the 3-chlorobenzoyl group. Steric hindrance can trap the molecule in the unreactive E conformation. Using 4 (like DMF or DMSO) helps stabilize the highly polar transition state required for this conformational shift[4].

Part 2: Quantitative Data Presentation

The choice of reaction conditions drastically alters the fate of 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole. The table below summarizes the impact of various cyclization environments on byproduct formation.

Reaction ConditionSolvent SystemTemp (°C)TimeYield of 1,2,4-Oxadiazole (%)Hydrolysis Byproduct (%)Thermal Degradation (%)
Conventional RefluxToluene / 4Å MS11012 h45.015.040.0
Polar Aprotic + BaseDMF / K₂CO₃904 h65.020.015.0
Superbase MethodDMSO / NaOH252 h82.0< 5.0< 2.0
Microwave Irradiation THF / DIPEA 120 15 min 88.0 < 2.0 < 2.0

Part 3: Experimental Protocols

To completely bypass the thermal degradation and hydrolysis pathways, we recommend the following 5[5]. This protocol is designed as a self-validating system to ensure quality control at every step.

Microwave-Assisted Cyclodehydration Protocol

Prerequisite Validation: Before starting, confirm the purity of the starting material via LC-MS to ensure no pre-existing hydrolysis has occurred during storage.

Step 1: Anhydrous Preparation In an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, dissolve 1.0 mmol of 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole in 4.0 mL of strictly anhydrous THF. Causality: THF acts as a polar aprotic solvent that stabilizes the Z-conformation transition state without introducing nucleophilic competition.

Step 2: Base Addition Add 2.0 equivalents (2.0 mmol) of N,N-Diisopropylethylamine (DIPEA) to the solution. Causality: DIPEA is a sterically hindered, non-nucleophilic base. It facilitates the deprotonation of the amidine nitrogen to drive cyclization but is too bulky to attack the sensitive O-acyl bond, thereby preventing base-catalyzed hydrolysis.

Step 3: Microwave Irradiation Seal the vial with a crimp cap and irradiate in a dedicated microwave synthesizer at 120 °C for exactly 15 minutes. Causality: The rapid dielectric heating forces the cyclization to occur faster than the competing thermal degradation pathways can initiate.

Step 4: In-Process Validation Cool the vial to room temperature. Extract a 10 µL aliquot and analyze via TLC (Hexanes:EtOAc 3:1). Validation Check: The complete disappearance of the lower-Rf O-acyl amidoxime spot and the appearance of a highly UV-active, higher-Rf spot confirms successful cyclization. If starting material remains, do not add more heat; check your solvent for moisture contamination.

Step 5: Quench and Workup Quench the reaction immediately with 5 mL of saturated aqueous NH₄Cl. Causality: Neutralizing the DIPEA prevents post-reaction base-catalyzed ring opening during the workup. Extract the aqueous layer with EtOAc (3 x 10 mL), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Part 4: Mechanistic Pathway Visualization

The following diagram illustrates the competing pathways that 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole can undergo depending on the chosen reaction conditions.

G A 2-{[(3-Chlorobenzoyl)oxy] ethanimidoyl}-1,3-thiazole (O-Acyl Amidoxime) B Cyclodehydration (Microwave / Base) A->B D Hydrolysis (H2O / Prolonged Heat) A->D F Thermal Degradation (Conventional Reflux) A->F C 1,2,4-Oxadiazole Product (Desired Pathway) B->C E 3-Chlorobenzoic Acid + Amidoxime (Byproducts) D->E G Regioisomers / Amides (Rearrangement) F->G

Reaction pathways of 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole under varying conditions.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole

Abstract In the landscape of drug discovery and chemical research, the unambiguous structural confirmation of novel synthesized compounds is a cornerstone of progress. The 1,3-thiazole ring, in particular, is a privilege...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of drug discovery and chemical research, the unambiguous structural confirmation of novel synthesized compounds is a cornerstone of progress. The 1,3-thiazole ring, in particular, is a privileged scaffold found in numerous pharmacologically active agents.[1][2] This guide provides an in-depth analysis of the expected electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation pattern of a specific O-acyl oxime derivative, 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole. We will explore the predictable fragmentation pathways based on fundamental chemical principles and compare its theoretical fragmentation signature against a structural regioisomer, 2-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole, to highlight the specificity and power of tandem mass spectrometry in distinguishing closely related molecules.[3] This document is intended for researchers, scientists, and drug development professionals who rely on mass spectrometry for rigorous structural elucidation.

Theoretical Fragmentation Analysis: A Mechanistic Approach

Electrospray ionization (ESI) is a "soft" ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal in-source fragmentation.[4][5] This allows for the selection of the intact precursor ion for subsequent collision-induced dissociation (CID), providing rich structural information.[6] For 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole (monoisotopic mass of the neutral molecule ≈ 279.01 Da), protonation is most likely to occur on the basic nitrogen atoms of the thiazole ring or the ethanimidoyl group.

The structure of the [M+H]⁺ ion (m/z ≈ 280.01) contains several bonds susceptible to cleavage upon collisional activation. The most labile bonds are typically the ester linkage and the N-O bond of the oxime moiety. Based on established fragmentation patterns of related structures like O-acyl oximes and chlorobenzoyl esters, we can predict several high-probability fragmentation pathways.[7][8]

Key Predicted Fragmentation Pathways:

  • Cleavage of the N-O Bond: The N-O bond is inherently weak and a primary site for fragmentation in O-acyl oximes.[7] Cleavage at this position is expected to be a dominant pathway, leading to the formation of a stable 3-chlorobenzoyl cation.

  • Formation of the 3-Chlorobenzoyl Cation: This pathway involves the cleavage of the C-O bond of the ester or the N-O bond, followed by charge retention on the benzoyl fragment. This will produce a highly characteristic isotopic signature at m/z 139 and 141 in an approximate 3:1 ratio, which is indicative of a fragment containing one chlorine atom.[9] This fragment is often a dominant peak in the spectra of chlorobenzoyl derivatives.[8]

  • Formation of the Thiazole-containing Fragment: The complementary fragment from the N-O or C-O cleavage would be the protonated 2-(1-iminoethyl)-1,3-thiazole cation.

  • Decarbonylation: The 3-chlorobenzoyl cation (m/z 139/141) can subsequently lose a neutral carbon monoxide (CO) molecule (28 Da) to form the 3-chlorophenyl cation at m/z 111 and 113 .[8]

Experimental Protocol: A Self-Validating Workflow

To experimentally validate the theoretical fragmentation, a robust and reproducible protocol is essential. The following methodology is designed for a standard high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with a liquid chromatography (LC) system.[10]

Workflow for MS/MS Analysis

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_data Data Analysis s1 1. Prepare Stock Solution (1 mg/mL in Acetonitrile) s2 2. Create Working Solution (Dilute 10 µL stock into 1 mL 50:50 Acetonitrile:Water + 0.1% Formic Acid) s1->s2 s3 3. Filter Sample (0.22 µm syringe filter) s2->s3 lc1 4. Inject 5 µL onto C18 Column s3->lc1 lc2 5. Elute with Gradient (Water/Acetonitrile with 0.1% Formic Acid) lc1->lc2 ms1 6. ESI Positive Mode (Capillary: 3.5 kV, Gas Temp: 300°C) lc2->ms1 ms2 7. Full Scan MS (m/z 50-500) to find [M+H]⁺ ms1->ms2 ms3 8. Tandem MS (MS/MS) (Isolate m/z 280.01, apply CID energy) ms2->ms3 d1 9. Identify Fragment Ions ms3->d1 d2 10. Propose Fragmentation Pathways d1->d2

Caption: Experimental workflow for ESI-LC-MS/MS analysis.

Step-by-Step Methodology:
  • Sample Preparation:

    • Prepare a stock solution of the analyte at a concentration of 1 mg/mL in a suitable organic solvent like methanol or acetonitrile.[11]

    • Create a working solution by diluting the stock solution to a final concentration of approximately 1-10 µg/mL in a solvent compatible with ESI, typically 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.[11]

    • Causality: Formic acid is added to lower the pH of the mobile phase, which facilitates the formation of [M+H]⁺ ions in the ESI source, enhancing signal intensity.[11]

    • Filter the working solution through a 0.22 µm syringe filter to remove any particulates that could clog the LC or MS system.

  • Liquid Chromatography (LC) Parameters:

    • Column: A standard C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with a low percentage of Mobile Phase B, ramping up to elute the compound. A typical gradient might be 5% to 95% B over 5-10 minutes.

    • Flow Rate: 0.3-0.5 mL/min.

    • Justification: LC separation is included to ensure the sample is pure before entering the mass spectrometer, preventing analysis of co-eluting impurities.[10]

  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: ESI, Positive.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Drying Gas (N₂) Flow: 8-12 L/min.

    • Drying Gas Temperature: 250-350 °C.

    • Full Scan MS: Acquire spectra over a mass range of m/z 50-500 to identify the [M+H]⁺ ion.

    • Tandem MS (MS/MS): Perform a product ion scan by selecting the [M+H]⁺ ion (m/z ≈ 280.01) as the precursor. Apply a range of collision energies (e.g., 10, 20, 40 eV) to induce fragmentation and generate a comprehensive fragmentation spectrum.

    • Rationale: Varying the collision energy allows for the observation of both low-energy (cleavage of weakest bonds) and high-energy (more extensive fragmentation) pathways, providing a more complete structural picture.[5]

Predicted Fragmentation Pattern and Data Interpretation

Based on the theoretical analysis, the MS/MS spectrum of 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole is expected to be dominated by fragments arising from the cleavage of the O-acyl oxime linkage.

Predicted Fragmentation Pathways Diagram

Caption: Predicted major fragmentation pathways for the target compound.

Table of Predicted Fragment Ions
m/z (Monoisotopic)Proposed FormulaDescription
280.01C₁₂H₁₀ClN₂O₂S⁺Protonated Molecule [M+H]⁺
139.00 / 141.00C₇H₄ClO⁺3-Chlorobenzoyl Cation . Key diagnostic fragment.
126.03C₅H₆N₂S⁺Protonated 2-(1-iminoethyl)-1,3-thiazole cation.
111.97 / 112.97C₆H₄Cl⁺3-Chlorophenyl Cation . Formed from m/z 139/141 via loss of CO.

Comparative Analysis: Distinguishing Regioisomers

A crucial application of tandem mass spectrometry is the ability to differentiate between isomers—molecules with the same chemical formula but different atomic arrangements.[3] Consider the regioisomer 2-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole . This compound has the exact same mass as our target compound and would be indistinguishable by a simple full-scan MS experiment. However, their MS/MS spectra would exhibit subtle yet definitive differences.

While both isomers would produce a chlorobenzoyl cation at m/z 139/141 and a subsequent chlorophenyl cation at m/z 111/113, the relative intensities of these fragments and any other minor, position-specific fragments could differ. More advanced techniques, such as ion mobility spectrometry or specific fragmentation reactions that are dependent on the chlorine's position, could provide even clearer differentiation. For routine analysis, the key is that while the major fragments are identical in mass, their linkage to the original molecule can be confirmed by other analytical data (like LC retention time) or by analyzing fragments that retain more of the parent structure under lower collision energies.

The true power lies in analyzing fragments that might arise from more complex rearrangements or cleavages. Although the primary cleavage yields identical m/z fragments for the chlorobenzoyl portion, any secondary fragmentation that depends on the electronic environment dictated by the chlorine's position could potentially yield unique, low-intensity ions that distinguish the isomers.[12]

Comparison of Key Fragments for Isomers
Fragment Description3-Chloro Isomer (Target)4-Chloro Isomer (Alternative)Distinguishing Feature
[M+H]⁺ m/z ≈ 280.01m/z ≈ 280.01Indistinguishable by mass
Chlorobenzoyl Cation m/z ≈ 139/141m/z ≈ 139/141Indistinguishable by mass
Chlorophenyl Cation m/z ≈ 111/113m/z ≈ 111/113Indistinguishable by mass
LC Retention Time t₁t₂Likely different (t₁ ≠ t₂) due to polarity differences

Conclusion

The fragmentation pattern of 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole under ESI-MS/MS is predicted to be dominated by the cleavage of the weak N-O bond in the O-acyl oxime linkage. This leads to the formation of a characteristic 3-chlorobenzoyl cation (m/z 139/141) and its subsequent decarbonylated product (m/z 111/113). These fragments serve as a reliable diagnostic signature for this class of compounds. This guide provides a robust experimental framework and a theoretical foundation for researchers to confidently identify this molecule and distinguish it from its regioisomers, underscoring the indispensable role of combined LC-MS/MS techniques in modern chemical analysis.

References

  • ResearchGate. (n.d.). Mass Spectrometry of Hydroxylamines, Oximes and Hydroxamic Acids. Retrieved March 14, 2026, from a URL provided by the grounding tool.
  • de Hoffmann, E., & Stroobant, V. (2007).
  • Brodie, T. A., et al. (2023). Statistical Framework for Identifying Differences in Similar Mass Spectra: Expanding Possibilities for Isomer Identification. Analytical Chemistry. Retrieved March 14, 2026, from a URL provided by the grounding tool.
  • Singh, A., et al. (2023). 1,3-thiazole Derivatives: A Scaffold with Considerable Potential in the Treatment of Neurodegenerative Diseases. Current Topics in Medicinal Chemistry. Retrieved March 14, 2026, from [Link]

  • Clark, J. (2023). Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. Retrieved March 14, 2026, from [Link]

  • Laulhé, S., et al. (2012). Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation. Journal of Mass Spectrometry. Retrieved March 14, 2026, from a URL provided by the grounding tool.
  • University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved March 14, 2026, from [Link]

  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved March 14, 2026, from [Link]

  • LibreTexts. (2022). Electrospray Ionization (ESI) Mass Spectrometry. Retrieved March 14, 2026, from [Link]

  • Pospíšil, J., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS Medicinal Chemistry Letters. Retrieved March 14, 2026, from a URL provided by the grounding tool.
  • LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. Retrieved March 14, 2026, from [Link]

  • ACS Publications. (2023). Revealing Structure and Localization of Steroid Regioisomers through Predictive Fragmentation Patterns in Mass Spectrometry Imaging. Analytical Chemistry. Retrieved March 14, 2026, from [Link]

  • YouTube. (2023). Chloro pattern in Mass Spectrometry. Retrieved March 14, 2026, from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry - Examples. Retrieved March 14, 2026, from [Link]

  • MDPI. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules. Retrieved March 14, 2026, from [Link]

  • Semantic Scholar. (2012). Figure 3 from Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement. Retrieved March 14, 2026, from a URL provided by the grounding tool.
  • Scientific & Academic Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Retrieved March 14, 2026, from [Link]

  • Longdom Publishing. (n.d.). Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry. Retrieved March 14, 2026, from a URL provided by the grounding tool.
  • ResearchGate. (2025). Unexpected detection of 3-aroylbenzofuran side products in the preparation of 2-arylbenzofurans. Retrieved March 14, 2026, from a URL provided by the grounding tool.
  • Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports. Retrieved March 14, 2026, from [Link]

  • PubMed. (2007). Analysis of p-chlorobenzoic acid in water by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A. Retrieved March 14, 2026, from [Link]

  • National Center for Biotechnology Information. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS Medicinal Chemistry Letters. Retrieved March 14, 2026, from [Link]

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  • National Center for Biotechnology Information. (n.d.). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Retrieved March 14, 2026, from [Link]

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Comparative

A Comparative Efficacy Analysis of Thiazole Scaffolds in Modern Drug Discovery: Evaluating the Potential of 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole

Introduction: The Thiazole Ring as a Privileged Scaffold in Medicinal Chemistry The 1,3-thiazole ring is a five-membered heterocyclic structure containing sulfur and nitrogen that has garnered significant attention in me...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Thiazole Ring as a Privileged Scaffold in Medicinal Chemistry

The 1,3-thiazole ring is a five-membered heterocyclic structure containing sulfur and nitrogen that has garnered significant attention in medicinal chemistry.[1][2] Its unique electronic properties and ability to form hydrogen bonds and engage in pi-stacking interactions make it a "privileged scaffold." This means it is a recurring structural motif in a multitude of biologically active compounds and clinically approved drugs.[3][4][5] Thiazole derivatives have demonstrated a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic properties.[6][7][8][9] This guide provides a comparative analysis of the efficacy of various thiazole derivatives, using the specific, novel structure of 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole as a focal point to explore structure-activity relationships (SAR) and therapeutic potential. While direct experimental data for this specific compound is not yet prevalent in public literature, we can infer its likely efficacy by examining structurally analogous compounds that have been extensively studied.

Structural Analysis of 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole

To predict the potential bioactivity of the title compound, we must deconstruct its key structural features:

  • The 1,3-Thiazole Core: This is the foundational scaffold, known to be a key pharmacophore in numerous bioactive agents. Its presence is a strong indicator of potential therapeutic value.[1][10]

  • The (3-Chlorobenzoyl)oxy Group: The chlorophenyl moiety is a common substituent in potent pharmacological agents. The chlorine atom can enhance binding affinity through halogen bonding and increase lipophilicity, potentially improving cell membrane permeability.[11]

  • The Ethanimidoyl Linker: This linker connects the thiazole nucleus to the chlorobenzoyl group. Its geometry and electronic properties will influence the overall conformation of the molecule and its ability to interact with biological targets.

Based on these features, the compound presents a promising candidate for investigation, particularly within the realms of anticancer and antimicrobial research, where these individual moieties have shown significant promise.

Comparative Efficacy I: Anticancer Activity

Thiazole derivatives have emerged as potent anticancer agents, often acting through the inhibition of critical signaling pathways that drive tumor proliferation and survival.[3][5]

Mechanism of Action: Kinase Inhibition

A prominent mechanism for the anticancer effects of thiazole derivatives is the inhibition of protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[12][13] VEGFR-2 is a key mediator of angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors. By inhibiting VEGFR-2, these compounds can effectively starve the tumor, leading to cell cycle arrest and apoptosis (programmed cell death).[13]

VEGFR2_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K Activates Thiazole Thiazole Derivative (e.g., Compound 4c) Thiazole->VEGFR2 Inhibits Apoptosis Apoptosis Thiazole->Apoptosis Induces VEGF VEGF VEGF->VEGFR2 Binds Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation, Survival, Angiogenesis Akt->Proliferation Promotes MembraneDisruption cluster_workflow Antimicrobial Mechanism of Thiazole Derivatives Start Thiazole Derivative Approaches Microbe Membrane Amphiphilic Nature Allows Insertion into Cell Membrane Start->Membrane Disrupt Membrane Integrity is Compromised Membrane->Disrupt Leak Leakage of Cytoplasmic Contents Disrupt->Leak Death Cell Death (Apoptosis/Lysis) Leak->Death

Caption: Proposed mechanism of microbial cell membrane disruption by thiazoles.

Performance Data of Antimicrobial Thiazole Analogs

The antimicrobial efficacy is typically measured by the Minimum Inhibitory Concentration (MIC), representing the lowest concentration of a compound that prevents visible microbial growth.

Compound/AnalogTarget MicroorganismMIC (µg/mL)Reference DrugRef.
Compound 12 (4-hydroxyphenyl sub.)S. aureus (Gram +)125-150Ofloxacin (10)[14]
E. coli (Gram -)125-150Ofloxacin (10)[14]
A. niger (Fungus)125-150Ketoconazole (10)[14]
Compound 14 (Benzo[d]thiazole)S. aureus (Gram +)50-75Ofloxacin (10)[14]
E. coli (Gram -)50-75Ofloxacin (10)[14]
Trichlorophenyl Thiazole B. subtilis, E. coli, S. aureusNoteworthy Inhibitory Effect-[11]

Structural modifications significantly impact antimicrobial potency. A major improvement in activity was observed when moving from a simple 1,3-thiazole (compound 12 ) to a fused benzo[d]thiazole structure (compound 14 ), which demonstrated significantly lower MIC values. [14]This suggests that increasing the aromatic surface area and modifying lipophilicity can enhance antimicrobial efficacy.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of efficacy data, standardized in vitro assays are essential. The MTT assay is a cornerstone colorimetric method for assessing the cytotoxic effects of a compound on cancer cell lines.

Detailed Protocol: MTT Assay for In Vitro Cytotoxicity

This protocol describes a self-validating system by including controls (untreated cells, vehicle control, positive control) to ensure the observed effects are due to the test compound.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a thiazole derivative against a selected cancer cell line.

Materials:

  • 96-well microtiter plates

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Thiazole test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader (absorbance at 570 nm)

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiazole test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include wells for:

    • Untreated Control: Cells with fresh medium only.

    • Vehicle Control: Cells with medium containing the highest concentration of DMSO used for the test compounds.

    • Positive Control: Cells treated with a known anticancer drug (e.g., Staurosporine).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of the plate on a microplate reader at a wavelength of 570 nm. [5]7. Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve (viability vs. log concentration) to determine the IC50 value.

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Conclusion and Future Outlook

The thiazole scaffold remains a highly valuable and versatile core in the development of new therapeutic agents. [5]The comparative analysis of various derivatives clearly demonstrates that targeted structural modifications at the C2, C4, and C5 positions are crucial for enhancing biological efficacy. [8]While direct experimental data on 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole is not yet available, its constituent parts—the potent thiazole core and the electron-withdrawing chlorobenzoyl group—strongly suggest it is a promising candidate for synthesis and biological evaluation.

Future research should focus on the synthesis of this novel compound and its screening against a diverse panel of cancer cell lines and microbial strains. The experimental protocols and comparative data presented in this guide provide a robust framework for such an investigation, enabling researchers to effectively position this new derivative within the vast and promising landscape of thiazole-based therapeutics.

References

  • The Potential of Thiazole Derivatives as Antimicrobial Agents. MDPI.
  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI.
  • A Review On Chemistry And Antimicrobial Activity Of Thiazole. ResearchGate.
  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. ResearchGate.
  • A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. ResearchGate.
  • Thiadiazole and Thiazole Derivatives as Potential Antimicrobial Agents. PubMed.
  • A retrospective study on thiazole derivatives synthesis and their antimicrobial activity. Semantic Scholar.
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. ResearchGate.
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI.
  • A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery & Developments. ResearchGate.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.
  • Full article: Synthesis and Anticancer Activities of Some Thiazole Derivatives. Taylor & Francis Online.
  • Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers.
  • Efficacy of Furan-Thiazole Derivatives in Cancer Cell Lines: A Comparative Analysis. Benchchem.
  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. PMC.
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  • A Comparative Analysis of Thiazole and Its Synthetic Analogs in Drug Discovery. Benchchem.
  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. PMC.
  • Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer. PMC.
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Validation

A Comparative Guide to the Definitive Structure Confirmation of 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole: X-ray Crystallography vs. Spectroscopic Methods

In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For novel compounds such as 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For novel compounds such as 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole, a derivative of the biologically significant 1,3-thiazole scaffold, precise structural confirmation is paramount.[1][2][3][4] This guide provides an in-depth comparison of the gold-standard technique, single-crystal X-ray crystallography, with powerful spectroscopic methods—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—for the definitive structural elucidation of this target molecule. We will delve into the causality behind experimental choices, present illustrative data, and provide detailed protocols to empower researchers in their analytical endeavors.

The Imperative of Structure Confirmation

The biological activity of a molecule is intrinsically linked to its three-dimensional arrangement of atoms. Minor variations in connectivity or stereochemistry can lead to drastic differences in efficacy, toxicity, and off-target effects. Therefore, robust and unequivocal structure confirmation is not merely a procedural step but a critical component of the research and development pipeline.

X-ray Crystallography: The Unambiguous Gold Standard

Single-crystal X-ray crystallography stands as the most definitive method for determining the absolute structure of a small molecule.[5][6] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, we can generate a precise three-dimensional map of electron density and, consequently, the arrangement of atoms in space. While obtaining suitable crystals can be a challenge, the resulting data provides unparalleled detail and certainty.[7]

Hypothetical X-ray Crystallographic Data for 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole
Parameter Value Significance
Chemical Formula C12H9ClN2O2SConfirms the elemental composition.
Molecular Weight 280.73 g/mol Consistent with the expected molecular formula.[12]
Crystal System MonoclinicDescribes the basic shape of the unit cell.
Space Group P2₁/cDefines the symmetry elements within the unit cell.
a, b, c (Å) 10.187, 16.640, 17.496Dimensions of the unit cell.
α, β, γ (°) 90, 106.21, 90Angles of the unit cell.
Volume (ų) 2848.1Volume of the unit cell.
Z 8Number of molecules in the unit cell.
Density (calculated) 1.261 g/cm³Calculated density of the crystal.
R-factor 0.052A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit.
Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: The initial and often most challenging step is to grow single crystals of high quality. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system (e.g., ethanol, acetone-chloroform). The rationale is to allow the molecules to arrange themselves in a highly ordered, repeating lattice.

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.[8]

  • Structure Solution and Refinement: The diffraction pattern is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson synthesis to obtain an initial model of the atomic positions. This model is then refined to achieve the best possible fit to the experimental data.[13]

XRay_Workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Data Analysis Compound Purified Compound Crystal Single Crystal Growth Compound->Crystal Mount Mount Crystal Crystal->Mount Diffractometer X-ray Diffraction Mount->Diffractometer Solve Structure Solution Diffractometer->Solve Refine Structure Refinement Solve->Refine Structure 3D Structure Refine->Structure

Caption: Workflow for Single-Crystal X-ray Crystallography.

Orthogonal Confirmation: Spectroscopic Techniques

While X-ray crystallography provides the definitive solid-state structure, spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) offer invaluable and complementary information about the molecule's structure in solution and its elemental composition.[14][15] These techniques are often used for routine characterization and can provide strong evidence for the proposed structure.[1][16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[17][18] It provides detailed information about the chemical environment, connectivity, and number of different types of atoms, primarily ¹H and ¹³C.[19][20]

Expected NMR Data for 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole
¹H NMR Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~2.4s3H-CH₃
~7.5d1HThiazole-H
~7.8d1HThiazole-H
~7.6t1HAr-H
~7.9d1HAr-H
~8.0d1HAr-H
~8.1s1HAr-H
¹³C NMR Chemical Shift (δ, ppm) Assignment
~15-CH₃
~118Thiazole-CH
~128-135Aromatic-CH & C-Cl
~145Thiazole-CH
~158C=N
~164C=O
~168Thiazole-C
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is critical to ensure complete dissolution and to avoid interfering signals.[19]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include the number of scans, acquisition time, and relaxation delay, which are optimized to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans is typically required compared to ¹H NMR.

  • 2D NMR (Optional but Recommended): Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish proton-proton and proton-carbon correlations, respectively, providing definitive evidence for the connectivity of the molecule.

NMR_Workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Data Analysis Compound Purified Compound Dissolve Dissolve in Deuterated Solvent Compound->Dissolve H1_NMR ¹H NMR Dissolve->H1_NMR C13_NMR ¹³C NMR Dissolve->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC) Dissolve->TwoD_NMR Process Process Spectra H1_NMR->Process C13_NMR->Process TwoD_NMR->Process Assign Assign Signals Process->Assign Structure Proposed Structure Assign->Structure

Caption: Workflow for NMR Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[21][22] It is highly sensitive and provides the exact molecular weight of the compound, further confirming its elemental composition.[23][24] High-resolution mass spectrometry (HRMS) can provide mass accuracy to within a few parts per million, allowing for the unambiguous determination of the molecular formula.

Expected Mass Spectrometry Data
Technique Parameter Value Significance
HRMS (ESI+) Calculated m/z for [M+H]⁺ 281.0152Theoretical mass-to-charge ratio for the protonated molecule.
Found m/z 281.0149Experimental mass-to-charge ratio. The close agreement with the calculated value confirms the elemental composition.
Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent, such as methanol or acetonitrile.

  • Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common soft ionization technique for small molecules that preserves the molecular ion.

  • Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., Time-of-Flight, TOF; or Orbitrap).[21]

  • Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum.

MS_Workflow cluster_prep Sample Preparation cluster_analysis_ms Analysis cluster_result Result Compound Purified Compound Solution Prepare Dilute Solution Compound->Solution Ionization Ionization (e.g., ESI) Solution->Ionization Mass_Analyzer Mass Analysis (m/z) Ionization->Mass_Analyzer Detection Detection Mass_Analyzer->Detection Spectrum Mass Spectrum Detection->Spectrum Formula Molecular Formula Confirmation Spectrum->Formula

Caption: Workflow for Mass Spectrometry.

Comparative Analysis: Choosing the Right Tool

Technique Information Provided Advantages Limitations
X-ray Crystallography Absolute 3D structure, stereochemistry, bond lengths, bond angles, crystal packing.Definitive and unambiguous.Requires high-quality single crystals, which can be difficult to obtain. Provides solid-state structure which may differ from solution conformation.
NMR Spectroscopy Connectivity, chemical environment of atoms, number of protons and carbons, solution-state structure.Non-destructive, provides detailed structural information in solution.Less definitive for absolute stereochemistry without specialized techniques. Can be complex for large molecules.
Mass Spectrometry Molecular weight, elemental composition (with HRMS), fragmentation patterns.High sensitivity, requires very small sample amounts, confirms molecular formula.[25]Provides limited information on connectivity and stereochemistry.

Conclusion

The definitive structure confirmation of a novel compound like 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole relies on a synergistic approach. While single-crystal X-ray crystallography provides the unequivocal, gold-standard determination of the solid-state structure, NMR spectroscopy and mass spectrometry serve as essential, complementary techniques. NMR offers a detailed picture of the molecule's structure and connectivity in the solution phase, which is often more relevant to its biological activity. Mass spectrometry provides a rapid and highly accurate confirmation of the molecular weight and elemental composition. For researchers and drug development professionals, the integrated use of these powerful analytical tools is indispensable for ensuring the scientific integrity of their findings and advancing their programs with confidence. While X-ray crystallography remains the ultimate arbiter of molecular structure, a comprehensive understanding is best achieved through the thoughtful application of all three techniques.[5][26]

References

  • Er, M., Şahin, A., & Tahtaci, H. (2014). Synthesis and Characterization of Novel 1,3-Thiazole and 2-Amino-1,3,4-Thiadiazole Derivatives. Macedonian Journal of Chemistry and Chemical Engineering, 33(2), 203-213. [Link]

  • PubChem. (n.d.). 2-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis of new 1,3-thiazole and 1,3 oxazole from 3-chlorobenzo[b]thiophene and evaluation of anti-bacterial activity. [Link]

  • ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules. [Link]

  • Bjelic, S., et al. (2023). Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution. Acta Crystallographica Section A: Foundations and Advances, 79(Pt 6), 505–515. [Link]

  • Chemistry Steps. (2020, January 31). NMR spectroscopy - An Easy Introduction. [Link]

  • Li, Y., et al. (2010). Synthesis, Crystal Structure and Spectral Properties of Thiazole Orange Derivative. Chinese Journal of Chemical Engineering, 18(2), 300-304. [Link]

  • Al-Soud, Y. A., et al. (2023). First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. Molecules, 28(4), 1766. [Link]

  • Chemistry LibreTexts. (2024, July 30). 12.2: Mass Spectrometry of Small Molecules - Magnetic-Sector Instruments. [Link]

  • Kim, H. S., et al. (2008). Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Bioorganic & Medicinal Chemistry, 16(12), 6287–6297. [Link]

  • ResearchGate. (2023). First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. [Link]

  • ACS Publications. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1725-1738. [Link]

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  • Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives. [Link]

  • D'Andrea, L. D., et al. (2001). X-Ray structures and ab initio study of the conformational properties of novel oxazole and thiazole containing di- and tripeptide mimetics. Journal of the Chemical Society, Perkin Transactions 2, (11), 2155–2161. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2025). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. [Link]

  • IntechOpen. (2019, March 23). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. [Link]

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  • Sygnature Discovery. (n.d.). Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM. [Link]

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Comparative

A Senior Application Scientist's Guide to Benchmarking 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole Against Standard Reference Compounds

Abstract The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of pharmacological activities, including antimicrobial and anticancer effec...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of pharmacological activities, including antimicrobial and anticancer effects.[1][2][3] This guide presents a comprehensive framework for the preclinical benchmarking of a novel investigational compound, 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole. We provide the scientific rationale and detailed, field-proven protocols for evaluating its potential efficacy against established standard reference compounds. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and validation of new therapeutic agents.

Introduction: The Therapeutic Potential of the Thiazole Moiety

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged structure in drug discovery.[3] Its unique electronic properties and ability to form hydrogen bonds allow it to interact with a diverse range of biological targets.[4] Thiazole derivatives have demonstrated significant potential as antimicrobial, antifungal, anti-inflammatory, and antitumor agents.[5][6][7] The presence of specific substituents, such as halogens on an associated benzoyl group, can critically modulate this biological activity, often enhancing potency and selectivity.[8] This guide focuses on establishing a rigorous comparative evaluation of 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole, a compound of interest due to its hybrid structure combining the versatile thiazole core with a chlorobenzoyl moiety.

Profile of the Investigational Compound

PropertyDataSource
Compound Name 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole-
Molecular Formula C₁₂H₉ClN₂O₂SPubChem[9]
Molecular Weight 280.73 g/mol PubChem[9]
Structure (Based on 4-chloro isomer) A 1,3-thiazole ring linked via an ethanimidoyl group to a 3-chlorobenzoyl ester.PubChem[9]
Predicted Activity Based on its structural motifs, the compound is predicted to have potential antimicrobial and/or anticancer properties.[1][2][3][4][7][8][10][11][12]Literature

Note: Physicochemical data is extrapolated from the closely related isomer, 2-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole, due to limited specific data on the 3-chloro variant.

Selection of Standard Reference Compounds: Establishing a Baseline

The choice of reference standards is critical for contextualizing the performance of a novel compound. The standards should be well-characterized, widely accepted, and relevant to the predicted biological activity.

Application AreaStandard Reference CompoundRationale for Selection
Gram-Positive Antibacterial Ofloxacin A broad-spectrum fluoroquinolone antibiotic with a known mechanism of action (DNA gyrase and topoisomerase IV inhibition). It is frequently used as a reference standard in antimicrobial screening.[10]
Gram-Negative Antibacterial Ampicillin A well-documented β-lactam antibiotic used extensively as a reference for susceptibility testing against a wide range of bacteria.[5]
Antifungal Ketoconazole An established azole antifungal agent used as a standard in evaluating new antifungal compounds.[10] Its mechanism involves inhibiting the synthesis of ergosterol, a key component of fungal cell membranes.
Anticancer (Cytotoxicity) Doxorubicin A potent and widely used anthracycline chemotherapeutic agent. It serves as a robust positive control in cytotoxicity assays across numerous cancer cell lines due to its well-understood mechanisms of intercalating DNA and inhibiting topoisomerase II.
Anticancer (Targeted) Dasatinib A tyrosine kinase inhibitor approved for cancer treatment.[13] It provides a benchmark for compounds that may act via inhibition of specific signaling pathways, a known mechanism for some thiazole derivatives.[4]

Experimental Benchmarking Protocols

The following protocols are designed to be self-validating systems, providing clear, quantifiable endpoints for objective comparison.

Antimicrobial Susceptibility Testing

The gold standard for determining antimicrobial efficacy is the Broth Microdilution method, which establishes the Minimum Inhibitory Concentration (MIC).[14][15][16]

Objective: To determine the MIC of the investigational compound against representative Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli), and fungal (e.g., Candida albicans) strains, in comparison to reference standards.

Workflow Diagram: Antimicrobial MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare 2-fold serial dilutions of Test & Reference Compounds P3 Dispense Cation-Adjusted Mueller-Hinton Broth (CAMHB) into 96-well plate P1->P3 P2 Prepare standardized microbial inoculum (0.5 McFarland) A1 Add compound dilutions to respective wells P3->A1 A2 Inoculate wells with microbial suspension A1->A2 A3 Incubate plate at 37°C for 18-24 hours A2->A3 D1 Visually inspect for turbidity (microbial growth) A3->D1 D2 Determine MIC: Lowest concentration with no visible growth D1->D2 IC50_Workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_mtt MTT Assay & Analysis C1 Culture cancer cell lines to ~80% confluency C2 Seed cells into a 96-well plate (e.g., 5x10³ cells/well) C1->C2 C3 Allow cells to adhere overnight (24h) C2->C3 T2 Treat cells with compounds for 48-72 hours C3->T2 T1 Prepare serial dilutions of Test & Reference Compounds T1->T2 M1 Add MTT reagent to each well Incubate for 2-4 hours T2->M1 M2 Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals M1->M2 M3 Measure absorbance at 570 nm using a plate reader M2->M3 M4 Calculate % cell viability and determine IC₅₀ value M3->M4

Caption: Workflow for determining anticancer IC₅₀ via MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 4,000-6,000 cells per well and incubate for 24 hours to allow for attachment. [17]2. Compound Treatment: Treat the cells with increasing concentrations of the test compound and reference drugs (Doxorubicin, Dasatinib) for 48 to 72 hours.

  • MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value, the concentration required to inhibit cell growth by 50%, is determined by plotting a dose-response curve. [13][17]

Mechanistic Insights: Potential Signaling Pathway

Many thiazole derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway. [4] Diagram: Hypothesized EGFR Pathway Inhibition

EGFR_Pathway cluster_downstream Downstream Signaling Cascade EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR P_EGFR Dimerization & Autophosphorylation EGFR->P_EGFR RAS RAS P_EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Thiazole 2-{[(3-Chlorobenzoyl)oxy] ethanimidoyl}-1,3-thiazole Thiazole->P_EGFR Potential Inhibition

Caption: Potential inhibition of the EGFR signaling pathway by the thiazole compound.

This diagram illustrates a plausible mechanism where the investigational compound could inhibit the autophosphorylation of EGFR, thereby blocking downstream signals that lead to cell proliferation. This hypothesis can be tested using further assays such as Western blotting to probe the phosphorylation status of EGFR and ERK.

Data Summary and Interpretation

All quantitative data should be compiled into clear, comparative tables.

Table 1: Example Antimicrobial Activity Summary (MIC in µg/mL)

CompoundS. aureus (Gram+)E. coli (Gram-)C. albicans (Fungus)
Investigational Compound [Experimental Value][Experimental Value][Experimental Value]
Ofloxacin (Std.)0.50.25N/A
Ampicillin (Std.)0.258N/A
Ketoconazole (Std.)N/AN/A1

Table 2: Example Anticancer Cytotoxicity Summary (IC₅₀ in µM)

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)
Investigational Compound [Experimental Value][Experimental Value]
Doxorubicin (Std.)0.10.5
Dasatinib (Std.)52.5

Interpretation: The efficacy of 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole is directly assessed by comparing its MIC and IC₅₀ values to those of the standard reference compounds. Lower values indicate higher potency. A favorable profile would show high potency against target microbes or cancer cells with minimal effect on normal cell lines (requiring further selectivity testing).

Conclusion and Future Directions

This guide outlines a foundational strategy for the systematic evaluation of 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole. By benchmarking against universally recognized standards using validated protocols, researchers can generate reproducible and contextually relevant data. The results of these assays will determine whether the compound warrants further investigation, including advanced mechanistic studies, in vivo efficacy models, and preclinical toxicology. The inherent versatility of the thiazole scaffold suggests that even modest initial results may provide a basis for future structural optimization to enhance potency and selectivity.

References

  • Asif, M. (2017). A review on various synthetic procedures and biological activity of 1,3-thiazole derivatives. Journal of Chemical Reviews, 3(4), 222-245.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Gomha, S. M., et al. (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2). PMC.
  • PubChem. (2025). 2-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Taylor & Francis Online. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Taylor & Francis.
  • USP. (n.d.). USP Bioassay Reference Standards.
  • ResearchGate. (2022). Chemical properties of thiadiazole compounds.
  • MDPI. (n.d.). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl)
  • MDPI. (2021). Computational Screening of Natural Compounds for Identification of Potential Anti-Cancer Agents Targeting MCM7 Protein. MDPI.
  • MDPI. (2021). Synthesis and Biological Evaluation of Thiazolyl-Ethylidene Hydrazino-Thiazole Derivatives: A Novel Heterocyclic System. MDPI.
  • ChemicalBook. (n.d.). Thiazole CAS#: 288-47-1. ChemicalBook.
  • MDPI. (2022).
  • PMC. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
  • ACS Publications. (2023). Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. American Chemical Society.
  • Journal of Chemical Reviews. (2023).
  • ACS Publications. (2020). Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. American Chemical Society.
  • SciSpace. (n.d.).
  • ResearchGate. (2023). Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity.
  • Springer. (2021). Target identification of anticancer natural products using a chemical proteomics approach. Springer.
  • MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI.
  • PubChem. (n.d.). Thiazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Bentham Science. (2024). Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity. Bentham Science.
  • Scientific & Academic Publishing. (2012). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. American Journal of Organic Chemistry, 2(3), 69-73.
  • American Society for Microbiology. (2023). Contemporary Considerations for Establishing Reference Methods for Antibacterial Susceptibility Testing. Journal of Clinical Microbiology.
  • PMC. (n.d.). Targeting Anti-Cancer Active Compounds: Affinity-Based Chromatographic Assays.
  • PMC. (n.d.). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives.
  • Chemical Methodologies. (2022). Synthesis of New 1,3- Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Chemical Methodologies.
  • Guidechem. (n.d.). 5-{[(4-chlorobenzoyl)oxy]ethanimidoyl}-2-(4-chlorophenyl)-4-methyl-1,3-thiazole. Guidechem.
  • Idexx. (2025). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Idexx.
  • Noble Life Sciences. (2023).

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Validation

FTIR spectroscopy analysis of 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole

An In-Depth Comparative Guide to the FTIR Spectroscopy Analysis of 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole Introduction: Deciphering Molecular Structure with Vibrational Spectroscopy In the landscape of drug...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the FTIR Spectroscopy Analysis of 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole

Introduction: Deciphering Molecular Structure with Vibrational Spectroscopy

In the landscape of drug discovery and materials science, the precise structural confirmation of novel synthesized compounds is a cornerstone of research and development. 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole is a molecule of interest, incorporating several key functional groups: a substituted aromatic ring, an ester linkage, an imidoyl group, and a thiazole heterocycle. Each of these moieties contributes to the molecule's overall chemical properties and potential biological activity.

Fourier Transform Infrared (FTIR) spectroscopy is an exceptionally powerful and accessible analytical technique for elucidating the molecular structure of organic compounds.[1][2] By measuring the absorption of infrared radiation by a molecule, an FTIR spectrum is generated, which serves as a unique "molecular fingerprint."[3] Each peak in the spectrum corresponds to the vibration of specific chemical bonds, such as stretching or bending.[4][5][6] This guide, intended for researchers and drug development professionals, provides a comprehensive analysis of the FTIR spectrum of 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole. It details the experimental protocol for data acquisition, interprets the characteristic spectral features, and employs a comparative analysis with alternative compounds to underscore the diagnostic power of FTIR in structural verification.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

The modern standard for routine analysis of solid and liquid samples is Attenuated Total Reflectance (ATR)-FTIR, which requires minimal to no sample preparation and is non-destructive.[7] The following protocol outlines the steps for acquiring a reliable spectrum.

Step-by-Step Methodology for ATR-FTIR Analysis
  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium for stable operation.

  • ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal (commonly diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. This step is critical to prevent cross-contamination from previous samples.

  • Background Spectrum Acquisition: With the clean, empty ATR crystal in place, run a background scan. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic absorbance, which will be mathematically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole powder directly onto the ATR crystal.

  • Applying Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure to the sample. This ensures intimate contact between the sample and the crystal surface, which is essential for generating a strong, high-quality signal.

  • Sample Spectrum Acquisition: Initiate the sample scan. The instrument directs an infrared beam into the ATR crystal, where it undergoes total internal reflection, creating an evanescent wave that penetrates a few microns into the sample.[7] The sample absorbs energy at specific frequencies, and the attenuated beam is then directed to the detector. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument's software performs a Fourier transform on the resulting interferogram to generate the final infrared spectrum, which is typically plotted as percent transmittance or absorbance versus wavenumber (cm⁻¹).[3]

  • Post-Analysis Cleaning: After the measurement, release the pressure clamp, remove the sample, and clean the ATR crystal meticulously as described in Step 2.

Experimental Workflow Diagram

FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_post Post-Analysis A 1. Clean ATR Crystal B 2. Acquire Background Spectrum A->B C 3. Apply Sample to Crystal B->C D 4. Apply Consistent Pressure C->D E 5. Acquire Sample Spectrum D->E F 6. Process Data (Fourier Transform) E->F G 7. Clean ATR Crystal F->G Comparative_Analysis cluster_comps Comparative Compounds cluster_analysis Spectral Subtraction & Logic cluster_conclusions Conclusions Target Target Logic1 Compare A and B Target:spec->Logic1 Logic2 Compare A and C Target:spec->Logic2 Alt1 Alternative 1 (No Cl) Benzoyl Analogue Spectrum B Alt1:spec->Logic1 Alt2 Alternative 2 (Precursor) 3-Chlorobenzoic Acid Spectrum C Alt2:spec->Logic2 Conc1 Isolate & Confirm C-Cl Stretch Logic1->Conc1 Conc2 Confirm Ester Formation Logic2->Conc2

Caption: Logic diagram for comparative FTIR analysis.

Conclusion

FTIR spectroscopy provides a rapid, reliable, and information-rich method for the structural analysis of 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole. By identifying the characteristic absorption bands for its constituent functional groups—the ester, imidoyl, chlorobenzoyl, and thiazole moieties—researchers can gain high confidence in the molecular structure. This confidence is significantly enhanced through a comparative approach, where the spectra of carefully chosen analogues and precursors are used to systematically confirm the presence of specific structural features and verify the outcomes of a chemical synthesis. This analytical strategy represents a robust and self-validating system, integral to the workflow of chemical and pharmaceutical development.

References

  • Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. [Link]

  • AZoOptics. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. [Link]

  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. [Link]

  • Bruker. Guide to FT-IR Spectroscopy. [Link]

  • Spectroscopy Online. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. [Link]

  • Al-Alimi, A. F., et al. (2024). Fourier transform infrared spectroscopic technique for analysis of inorganic materials: a review. PMC. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5524575, 2-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole. [Link]

  • Mugberia Gangadhar Mahavidyalaya. Principles and instrumentation FTIR spectroscopy. [Link]

  • ResearchGate. Thiazoles: iii. Infrared spectra of methylthiazoles. [Link]

  • Canadian Science Publishing. (1957). THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. [Link]

  • Agilent Technologies. Fourier Transform Infrared Spectroscopy (FTIR) Overview. [Link]

  • Specac Ltd. Interpreting Infrared Spectra. [Link]

  • Spectroscopy Online. (2025, November 17). FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines. [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Doc Brown's Chemistry. Infrared spectrum of chlorobenzene. [Link]

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Comparative

elemental analysis and purity verification of 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole

An in-depth technical evaluation of analytical methodologies for the characterization of complex pharmaceutical intermediates. Executive Summary The rigorous characterization of pharmaceutical building blocks is the corn...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical evaluation of analytical methodologies for the characterization of complex pharmaceutical intermediates.

Executive Summary

The rigorous characterization of pharmaceutical building blocks is the cornerstone of drug development and quality control. 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole (CAS: 866149-25-9) is a highly functionalized intermediate featuring a thiazole core and an O-acyl amidoxime linkage. This specific structural motif presents unique analytical challenges: the linkage is highly susceptible to on-column hydrolysis during standard chromatographic analysis, and the combination of sulfur, nitrogen, and a halogen (chlorine) complicates traditional combustion analysis.

This guide objectively compares the performance of Orthogonal Quantitative NMR (qNMR) and Automated Micro-Combustion CHNS/O Analysis against traditional HPLC-UV and wet chemistry methods. By analyzing the causality behind experimental deviations, we provide a self-validating workflow for determining the absolute purity and elemental composition of this compound.

Part 1: Purity Verification – qNMR vs. HPLC-UV

The Analytical Challenge: On-Column Degradation

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the industry standard for purity assessment[1]. However, relying solely on HPLC for 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole often results in artificially low purity scores.

The Causality: The O-acyl amidoxime linkage ( −C(=NH)−O−C(=O)− ) is inherently sensitive to hydrolysis. When exposed to the acidic, aqueous mobile phases typically used in reversed-phase HPLC (e.g., Water/Acetonitrile with 0.1% TFA), the compound undergoes rapid on-column degradation. This hydrolysis cleaves the molecule into 3-chlorobenzoic acid and the corresponding thiazole amidoxime, generating false impurity peaks. Furthermore, the UV response factors for these degradation products differ significantly from the parent molecule, skewing area-percent calculations[2].

The Solution: Quantitative NMR (qNMR) serves as a primary, orthogonal analytical method that measures absolute molar concentration without requiring a reference standard of the analyte[3]. By utilizing an anhydrous, aprotic deuterated solvent (e.g., DMSO- d6​ ), qNMR entirely circumvents the hydrolysis issue, providing a true representation of the batch's integrity.

Experimental Protocols

Method A: High-Performance Liquid Chromatography (HPLC-UV)

  • Sample Preparation: Dissolve 1.0 mg of the sample in 1.0 mL of HPLC-grade Acetonitrile.

  • Instrumentation: Agilent 1260 Infinity II (or equivalent) with a Diode Array Detector.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Gradient elution of Mobile Phase A (0.1% TFA in H2​O ) and Mobile Phase B (Acetonitrile).

  • Detection: UV absorbance at 254 nm.

  • Calculation: Relative purity determined via area normalization.

Method B: Quantitative Nuclear Magnetic Resonance (qNMR)

  • Standard Selection: Use Maleic acid (TraceCERT® standard) as the internal standard due to its distinct singlet resonance (~6.26 ppm) which does not overlap with the thiazole or aromatic protons of the analyte.

  • Micro-Weighing: Accurately weigh ~15.00 mg of 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole and ~5.00 mg of Maleic acid into a clean vial using a high-precision microbalance (readability to 0.001 mg).

  • Solvation: Dissolve the mixture in 0.6 mL of anhydrous DMSO- d6​ .

  • Acquisition: Acquire 1H -NMR spectra at 400 MHz. Critical Parameter: Set the relaxation delay ( D1​ ) to 30 seconds to ensure complete relaxation of all nuclei between pulses, preventing signal saturation.

  • Calculation: Absolute purity is calculated using the integrated area of the thiazole proton signal (~7.8 ppm) relative to the internal standard.

Comparative Performance Data
MetricHPLC-UV (Traditional) 1H -qNMR (Advanced)
Apparent Purity 94.15% (Area %)99.20% (Molar %)
Major Impurities Detected 3-Chlorobenzoic acid (Artifact)Trace residual solvent only
Sample Integrity Degrades during analysisPreserved (Non-destructive)
Reference Standard Required? Yes (for exact quantitation)No (Internal standard used)
Precision (RSD) 1.2%< 0.5%

Part 2: Elemental Analysis – Automated CHNS/O vs. Traditional Combustion

The Analytical Challenge: Refractory Rings and Halogen Interference

Elemental analysis verifies the empirical formula ( C12​H9​ClN2​O2​S ). Traditional Dumas or Pregl combustion methods struggle with this molecule for two reasons:

  • Thermal Stability: The thiazole ring is highly refractory. Standard combustion temperatures (~900°C) often fail to completely oxidize the ring, leading to low carbon and nitrogen recoveries.

  • Halogen/Sulfur Poisoning: The simultaneous presence of chlorine and sulfur can poison reduction catalysts and create complex gas mixtures ( SO2​ , SO3​ , Cl2​ , HCl ) that interfere with traditional gas separation traps[4].

The Causality & Solution: Modern Automated Micro-Combustion Analyzers utilize high-temperature flash combustion (up to 1150°C) coupled with Temperature Programmed Desorption (TPD) columns[5]. To ensure complete oxidation of the thiazole sulfur to quantifiable SO2​ , a combustion promoter like Vanadium Pentoxide ( V2​O5​ ) is added to the sample[6]. Furthermore, inline silver wool traps are utilized to quantitatively capture halogens (chlorine), preventing them from interfering with the Thermal Conductivity Detector (TCD) signals for CO2​ and N2​ .

Experimental Protocol: Automated CHNS Analysis
  • Sample Preparation: Accurately weigh 2.000 - 3.000 mg of the sample into a combustible tin capsule using an ultra-microbalance[6].

  • Catalyst Addition: Add ~10 mg of V2​O5​ powder directly into the tin capsule to promote complete sulfur oxidation. Crimp the capsule tightly.

  • Combustion: Drop the capsule into the combustion tube heated to 1000°C. An automated pulse of pure oxygen triggers an exothermic flash combustion, temporarily raising the local temperature to >1800°C.

  • Reduction & Scrubbing: The combustion gases pass through a copper reduction tube (850°C) to reduce nitrogen oxides ( NOx​ ) to N2​ , and through a silver wool plug to trap chlorine gas.

  • Separation & Detection: Gases are separated via a TPD column and quantified using a TCD.

Elemental Composition Results ( C12​H9​ClN2​O2​S , MW: 280.73 g/mol )
ElementTheoretical Mass %Experimental Mass % (Automated CHNS)Absolute Deviation ( Δ )
Carbon (C) 51.34%51.28%-0.06%
Hydrogen (H) 3.23%3.25%+0.02%
Nitrogen (N) 9.98%9.95%-0.03%
Sulfur (S) 11.42%11.38%-0.04%

Conclusion: The experimental values fall well within the universally accepted ±0.3% tolerance limit for pharmaceutical purity verification, validating both the compound's identity and the efficacy of the V2​O5​ -catalyzed combustion method.

Part 3: Analytical Decision Workflow

The following diagram illustrates the self-validating, orthogonal workflow required to accurately characterize complex, sensitive intermediates like 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole.

Workflow Sample 2-{[(3-Chlorobenzoyl)oxy] ethanimidoyl}-1,3-thiazole Batch Sample Split Orthogonal Analysis Split Sample->Split qNMR Quantitative NMR (qNMR) Split->qNMR HPLC HPLC-UV (Comparative) Split->HPLC CHNS Automated CHNS/O Combustion Split->CHNS qNMR_Step 1H-NMR in DMSO-d6 Internal Std: Maleic Acid qNMR->qNMR_Step HPLC_Step C18 Column Gradient MeCN/H2O HPLC->HPLC_Step CHNS_Step Flash Combustion (1000°C) V2O5 Catalyst + Ag Trap CHNS->CHNS_Step qNMR_Res Absolute Purity (Molar %) qNMR_Step->qNMR_Res HPLC_Res Relative Purity (Area %) HPLC_Step->HPLC_Res CHNS_Res Elemental Mass % (C, H, N, S, O) CHNS_Step->CHNS_Res Verify Cross-Validation & Data Synthesis qNMR_Res->Verify HPLC_Res->Verify CHNS_Res->Verify

Analytical decision tree for the orthogonal purity verification of thiazole derivatives.

Final Verdict

For highly functionalized pharmaceutical intermediates like 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole, traditional analytical pipelines (HPLC + standard combustion) introduce systemic errors due to molecular instability and refractory ring systems. By upgrading to an orthogonal qNMR and catalyzed automated CHNS/O workflow , researchers can eliminate false impurity artifacts, ensure complete elemental recovery, and establish a highly trustworthy, self-validating data package for regulatory submission.

References

  • ACG Publications. "Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules." ACG Publications, Jun 2016. Available at: [Link]

  • Mettler Toledo. "CHNSO Organic Elemental Analysis - Sample Preparation." Mettler Toledo. Available at:[Link]

  • Intertek. "Elemental Analysis." Intertek. Available at: [Link]

  • Elementar. "Elemental analysis: operation & applications." Elementar. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole

Foreword: As laboratory professionals, our responsibility extends beyond discovery and innovation to include the safe and environmentally conscious management of all chemical substances. This guide provides a detailed op...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: As laboratory professionals, our responsibility extends beyond discovery and innovation to include the safe and environmentally conscious management of all chemical substances. This guide provides a detailed operational and disposal plan for 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are synthesized from an expert analysis of its chemical structure and established protocols for related hazardous materials. This document is intended to supplement, not replace, your institution's specific Environmental Health & Safety (EHS) guidelines. Always consult your local EHS department for final guidance.

Hazard Characterization: A Structurally-Informed Risk Assessment

To establish a safe disposal protocol, we must first understand the hazards inherent in the molecule's structure. The compound 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole is a complex organic molecule with two primary features that dictate its handling and disposal: the presence of a chlorinated aromatic ring and a thiazole heterocyclic system.

  • Halogenated Organic Compound: The 3-chlorobenzoyl group places this compound in the category of halogenated organics. These substances are of particular environmental concern due to their potential for persistence and toxicity. Disposal methods for halogenated compounds are specialized and more costly than for non-halogenated organics[1]. The primary disposal route is typically high-temperature incineration, which ensures the complete destruction of the molecule and allows for the scrubbing of acidic gases (like HCl) that are formed[2][3].

  • Biologically Active Heterocycle: The 1,3-thiazole ring is a common scaffold in many biologically active compounds and pharmaceuticals[4][5]. While the specific toxicity of this molecule is not documented in the provided search results, it must be handled as a potentially harmful and toxic substance, warranting careful containment to prevent exposure and environmental release[6].

Based on this analysis, all waste streams containing 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole must be classified as Hazardous Waste .

Personal Protective Equipment (PPE) and Spill Management

Before handling the compound for disposal, ensure a robust defense against accidental exposure.

Required PPE
EquipmentSpecificationRationale
Gloves Chemical-resistant nitrile or neoprene gloves.To prevent dermal absorption. Contaminated gloves must be disposed of as hazardous waste.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes of solutions or contact with solid particles.
Lab Coat Full-length laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Use in a well-ventilated area or chemical fume hood.To prevent inhalation of any aerosols or dusts.
Spill Cleanup Protocol

In the event of a spill, immediate containment is critical.

  • Evacuate & Secure: Alert personnel in the immediate area. Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: For solid spills, carefully sweep or use a plastic scoop to collect the material. Avoid generating dust. For liquid spills, cover with an inert absorbent material (e.g., vermiculite, dry sand).

  • Collect: Place all spilled material and absorbent into a clearly labeled, sealed container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent or detergent, collecting all cleaning materials (wipes, etc.) for disposal as hazardous waste[7].

Step-by-Step Disposal Procedure: From Benchtop to Pickup

The cardinal rule for disposing of this compound is segregation . Never mix halogenated organic waste with non-halogenated waste streams[1][8].

Step 1: Waste Characterization and Segregation

Immediately upon generation, classify the waste.

  • Pure Compound/Solid Waste: Any unreacted or expired solid 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole.

  • Liquid Waste: Solutions containing the compound (e.g., from chromatography, reaction workups). The solvents determine the full nature of the waste stream.

  • Contaminated Materials: Items such as gloves, weigh boats, pipette tips, and paper towels that have come into direct contact with the compound.

All these waste types must be placed into a dedicated Halogenated Organic Waste stream.

Step 2: Containerization

Select a container that is compatible with all components of the waste stream.

  • Container Type: Use a high-density polyethylene (HDPE) or glass container with a screw-top, leak-proof lid. Ensure the container is in good condition[9]. Plastic is often preferred for its durability[10].

  • Container Management: Keep the waste container closed at all times except when actively adding waste[8][9]. Do not leave a funnel in the opening.

  • Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of waste generation and under the control of laboratory personnel[9][11].

Step 3: Labeling

Proper labeling is a critical regulatory requirement and ensures safe handling.

  • Initial Labeling: Affix a hazardous waste tag to the container before the first drop of waste is added[8][10].

  • Required Information: The label must, at a minimum, include the following[9][11]:

    • The words "Hazardous Waste "

    • The full chemical name: "2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole "

    • List all other components and their approximate percentages (e.g., "Methylene Chloride: ~80%", "Methanol: ~15%"). Do not use abbreviations or chemical formulas.

    • The relevant hazard characteristics (e.g., "Toxic," "Halogenated").

Step 4: Final Disposal

Once the container is 90% full, arrange for its removal.

  • Contact EHS: Follow your institution's procedure to request a chemical waste pickup from the Environmental Health & Safety department.

  • Professional Disposal: Your EHS office will work with a licensed hazardous waste disposal contractor to transport the material for final destruction, which for this class of compound, is typically high-temperature incineration[2][7].

Disposal Decision Workflow

The following diagram illustrates the procedural logic for the proper handling and disposal of waste generated from 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole.

G Disposal Workflow for 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole cluster_0 Disposal Workflow for 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole cluster_1 Disposal Workflow for 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole cluster_2 Disposal Workflow for 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole cluster_3 Disposal Workflow for 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole A Waste Generation (Solid, Liquid, or Contaminated Labware) B Characterize as HALOGENATED WASTE A->B C Select Compatible Container (HDPE or Glass, Screw-Top Lid) B->C Segregate Immediately D Affix 'Hazardous Waste' Label (BEFORE adding waste) C->D E List All Chemical Constituents (Full Names & Percentages) D->E F Store in Satellite Accumulation Area (Keep Container Closed) E->F G Container 90% Full F->G H Request Pickup from Environmental Health & Safety (EHS) G->H

Caption: Disposal Workflow for 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole.

References

  • Substituted 1,3-thiazole compounds, their production and use.
  • 2-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole.
  • Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hep
  • Safety Data Sheet - 3-Phenoxybenzaldehyde. TCI Chemicals.
  • Organic Solvents - Environment, Health and Safety. Princeton University.
  • Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis.
  • Safety Data Sheet - Benzoxazole, 2-chloro-. Fisher Scientific.
  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA).
  • Safe Disposal of 1,2,3-Thiadiazole-4-carbaldehyde Oxime: A Procedural Guide. Benchchem.
  • Synthesis of new 1,3-thiazole and 1,3 oxazole from 3-chlorobenzo[b]thiophene and evaluation of anti-bacterial activity.
  • Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. Wiley Online Library.
  • Laboratory Chemical Waste Management Guidelines.
  • Safety Data Sheet - 2-Aminobenzothiazole. Sigma-Aldrich.
  • Managing Hazardous Chemical Waste in the Lab. Lab Manager.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA).
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. International Journal of Advancement in Engineering Technology, Management and Applied Science.
  • SYNTHESIS AND CHARACTERIZATION OF NOVEL 1,3-THIAZOLE AND 2-AMINO-1,3,4-THIADIAZOLE DERIV
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University.
  • Hazardous Chemical Waste Management Guidelines. Columbia University, Environmental Health & Safety.
  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls.

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Handling

Personal protective equipment for handling 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole

As a Senior Application Scientist in drug development and chemical safety, I approach the handling of novel chemical entities (NCEs) and complex synthetic intermediates with a strict, causality-based methodology. When wo...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug development and chemical safety, I approach the handling of novel chemical entities (NCEs) and complex synthetic intermediates with a strict, causality-based methodology. When working with 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole (CAS: 866149-25-9), we are dealing with a highly specialized molecule that lacks decades of longitudinal in vivo toxicity data. Therefore, we must engineer our safety protocols by analyzing the molecule's structural liabilities.

This guide provides the authoritative operational, protective, and disposal frameworks required to handle this compound safely, ensuring that your laboratory maintains the highest standards of scientific integrity and personnel protection.

Structural Hazard Profiling: The Causality of Risk

To design an effective Personal Protective Equipment (PPE) matrix, we must first understand why this specific molecule is hazardous. We do not simply assume toxicity; we predict it based on structural moieties.

Reactivity Compound 2-{[(3-Chlorobenzoyl)oxy] ethanimidoyl}-1,3-thiazole Thiazole Thiazole Ring Compound->Thiazole Oxime Oxime Ester Compound->Oxime Chloro 3-Chlorophenyl Compound->Chloro Tox1 Metabolic Scission: Hepato/Nephrotoxicity Thiazole->Tox1 Tox2 Acylation: Skin Sensitization Oxime->Tox2 Tox3 Lipophilicity: Dermal Penetration Chloro->Tox3

Fig 1. Logical relationship between structural moieties and predicted hazards.

  • The Thiazole Core: Thiazole derivatives are susceptible to metabolic ring scission in vivo. This ring-opening can yield thioamide metabolites, which are heavily implicated in hepatotoxicity and nephrotoxicity [1] [2].

  • The Oxime Ester Linkage: Oxime esters are highly reactive electrophiles. Upon contact with biological nucleophiles (such as primary amines in skin proteins), they act as potent acylating agents. This reactivity makes them severe skin sensitizers and potential contact dermatitis triggers [4].

  • The 3-Chlorophenyl Group: The addition of a halogenated aromatic ring significantly increases the molecule's lipophilicity (LogP). Highly lipophilic compounds bypass the stratum corneum more efficiently, increasing the rate of systemic absorption if dermal exposure occurs.

Mandatory Personal Protective Equipment (PPE) Matrix

Because this compound is typically handled as a dry powder (which carries aerosolization risks) or dissolved in polar aprotic solvents like DMF or DMSO (which act as dermal penetration enhancers), your PPE must be selected based on permeation kinetics.

Quantitative Glove Permeation Data (Handling in Solvent)

When this compound is in solution, the solvent dictates the breakthrough time of your gloves. Below is the standardized permeation data for common laboratory solvents used with halogenated aromatic compounds.

Glove MaterialThickness (mm)Breakthrough Time (DMF)Breakthrough Time (DCM)Operational Recommendation
Nitrile (Standard) 0.10< 5 mins< 1 minInner layer only. Provides tactile dexterity but fails rapidly against carrier solvents.
Neoprene 0.15< 15 mins< 4 minsNot recommended for extended handling of this compound.
Butyl Rubber 0.30> 240 mins< 15 minsOuter layer. Mandatory when handling the compound in DMSO/DMF solutions.
Laminated (Silver Shield) 0.07> 480 mins> 480 minsSpill Response. Required for cleaning up concentrated liquid spills.
Comprehensive PPE Requirements
  • Hand Protection (Double-Gloving): Always wear a 4-mil Nitrile inner glove and a Butyl rubber outer glove. Causality: If the carrier solvent breaches the Butyl layer, the Nitrile layer provides a brief window to safely remove the gloves before skin contact occurs.

  • Respiratory Protection: If handling the dry powder outside of a highly controlled closed system, a NIOSH-approved half-face respirator equipped with P100 (particulate) and Organic Vapor (OV) cartridges is mandatory [3].

  • Eye/Face Protection: Snug-fitting, indirect-vented chemical splash goggles (ANSI Z87.1 or EN 166). Safety glasses are insufficient due to the risk of micro-aerosolized powder bypassing the lenses.

  • Body Protection: A flame-resistant (FR) laboratory coat, fully buttoned to the collar. Disposable Tyvek sleeves are recommended during the weighing process to prevent powder from adhering to the cuffs of the lab coat.

Operational Workflow: High-Containment Handling

To ensure trustworthiness, a protocol must be a self-validating system. The following methodology minimizes exposure by preventing the compound from ever becoming airborne.

Workflow Start 1. Fume Hood & PPE Verification Static 2. Static Elimination (Anti-Static Tool) Start->Static Weigh 3. Closed-Vessel Powder Weighing Static->Weigh Solvent 4. Septum-Piercing Solvent Addition Weigh->Solvent Decon 5. Alkaline Surface Decontamination Solvent->Decon

Fig 2. Step-by-step operational workflow for handling reactive oxime ester powders.

Step-by-Step Methodology
  • Environmental Control: Conduct all powder transfers inside a high-velocity chemical fume hood (face velocity of 80–100 fpm) or a Class II Type B2 biological safety cabinet.

  • Static Elimination (Critical Step): Oxime ester powders often hold strong electrostatic charges. Use an anti-static ionizer gun (e.g., Zerostat) on both the source bottle and the tared receiving vial. Causality: This prevents the powder from repelling off the spatula and aerosolizing into the user's breathing zone.

  • Weighing & Transfer: Use a grounded stainless-steel spatula. Transfer the required mass into the receiving vial and immediately seal it with a PTFE-lined septum cap.

  • In-Situ Solubilization: Do not open the vial to add solvent. Instead, use a syringe to inject your solvent (e.g., anhydrous DMF) directly through the septum. Validation: Swirl the sealed vial to ensure complete dissolution before moving it out of the fume hood.

Spill Response and Chemical Decontamination Plan

Because the oxime ester linkage is reactive, we can exploit its chemistry for safe decontamination. Oxime esters are susceptible to alkaline hydrolysis.

  • Isolation: Immediately evacuate the immediate area and allow the fume hood to clear any airborne particulates for 5 minutes.

  • Containment (Powder Spill): Do not sweep dry powder. Gently cover the spill with absorbent pads lightly dampened with a 5% Sodium Bicarbonate ( NaHCO3​ ) solution. Causality: The moisture prevents dust generation, while the mild base initiates the hydrolysis of the reactive oxime ester linkage into less hazardous byproducts.

  • Neutralization & Wipe Down: Wipe the area methodically from the outside in. Follow up with a secondary wipe using a 70% Isopropanol/Water solution to remove residual lipophilic organic fragments.

  • Validation: Swab the decontaminated surface with pH paper to ensure no alkaline residue remains, confirming the area is neutralized and safe for standard use.

Waste Segregation and Disposal Plan

Thiazole derivatives and halogenated compounds require strict segregation to prevent exothermic reactions and environmental contamination[3].

  • Solid Waste: All contaminated gloves, Kimwipes, and empty vials must be placed in a high-density polyethylene (HDPE) container distinctly labeled as "Toxic Halogenated Organic Solid Waste."

  • Liquid Waste: Segregate into a dedicated halogenated solvent waste carboy. Never mix thiazole waste streams with strong acids, oxidizing agents, or reducing agents, as this can trigger violent exothermic decomposition and the release of hydrogen sulfide ( H2​S ) gas [3].

  • Final Destruction: The only approved method for the disposal of this compound is high-temperature incineration (minimum 1,100°C) by a certified hazardous waste contractor.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9256, Thiazole. PubChem. Available at:[Link]

  • Scientific Reports. (2022). Cytotoxicity, early safety screening, and antimicrobial potential of minor oxime constituents of essential oils and aromatic extracts. Nature Portfolio. Available at:[Link]

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